(6-Bromohexyl)ferrocene
Description
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Properties
InChI |
InChI=1S/C11H16Br.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9H,1-3,6-7,10H2;1-5H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVDAJXWPKYLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CCCCCCBr.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrFe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(6-Bromohexyl)ferrocene chemical structure and molecular weight
[1][2][3]
Executive Summary
This compound (CAS: 136237-36-0) is a bifunctional organometallic compound combining the reversible redox characteristics of the ferrocene core with the reactive electrophilicity of a primary alkyl bromide.[1] It serves as a "redox anchor," allowing researchers to covalently attach an electroactive reporter to surfaces (e.g., gold, carbon), biomolecules (DNA, proteins), or polymers.[1] Its precise molecular weight and distinct electrochemical signature make it a standard for calibrating potential in non-aqueous solvents and designing self-assembled monolayers (SAMs).[1]
Chemical Structure & Molecular Weight[1][4][5]
Structural Analysis
The molecule consists of a ferrocene "sandwich" core—an iron(II) atom coordinated between two cyclopentadienyl (Cp) rings—where one ring is substituted with a 6-bromohexyl chain.[1]
-
Core: Ferrocenyl group (
).[1] -
Tether: Hexamethylene spacer (
), providing flexibility and distance from the surface/substrate to ensure unhindered electron transfer.[1] -
Terminus: Primary Bromide (
), a versatile leaving group for nucleophilic substitution ( ).[1]
Quantitative Data Table
| Property | Value | Notes |
| IUPAC Name | 1-Bromo-6-ferrocenylhexane | Also: (6-Ferrocenylhexyl)bromide |
| CAS Number | 136237-36-0 | |
| Chemical Formula | ||
| Molecular Weight | 349.09 g/mol | Average Mass |
| Exact Mass | 348.0176 Da | Monoisotopic ( |
| Appearance | Orange to Brown Solid | Waxy crystalline solid |
| Solubility | DCM, Chloroform, THF, Benzene | Insoluble in water |
| Melting Point | ~30–35 °C | Low-melting solid |
| Oxidation Potential | vs. |
Structural Visualization
The following diagram illustrates the connectivity and the functional regions of the molecule.
Caption: Structural connectivity of this compound showing the redox core and reactive tail.
Synthesis Protocol
Strategic Route Selection
While direct alkylation of ferrocene with 1,6-dibromohexane is possible, it often leads to poly-alkylation and difficult purification.[1] The Friedel-Crafts Acylation followed by Reduction is the preferred high-fidelity route.
Step-by-Step Methodology
Phase 1: Friedel-Crafts Acylation
-
Reagents: Ferrocene, 6-bromohexanoyl chloride,
(Lewis Acid), (Solvent).[1] -
Mechanism: Generation of an acylium ion which attacks the electron-rich Cp ring.
-
Protocol:
Phase 2: Ionic Hydrogenation (Reduction)
-
Reagents: Triethylsilane (
), Trifluoroacetic acid (TFA).[1] -
Rationale: Standard reduction (LiAlH4) risks reducing the terminal bromide.[1] Ionic hydrogenation selectively reduces the carbonyl (C=O) to methylene (
) without touching the alkyl halide.[1] -
Protocol:
Synthesis Workflow Diagram
Caption: Two-step synthesis pathway preserving the terminal bromide functionality.
Characterization & Properties
Spectroscopy ( NMR)
The purity of this compound is validated by the distinct triplet of the methylene group adjacent to the bromide and the ferrocene signals.[1]
| Proton Environment | Chemical Shift ( | Multiplicity | Integration |
| Unsubstituted Cp Ring | 4.09 - 4.12 | Singlet (s) | 5H |
| Substituted Cp Ring | 4.04 - 4.06 | Multiplet (m) | 4H |
| 3.41 | Triplet (t) | 2H | |
| 2.30 - 2.35 | Triplet (t) | 2H | |
| Internal Alkyl Chain | 1.30 - 1.90 | Multiplets | 8H |
Electrochemistry
Applications in Research
Self-Assembled Monolayers (SAMs)
The terminal bromide is easily displaced by sulfur nucleophiles (e.g., thioacetate followed by hydrolysis) to form (6-Mercaptohexyl)ferrocene , which binds to gold electrodes.[1] Alternatively, the bromide reacts directly with amine-functionalized surfaces.[1]
-
Utility: Creating "redox gates" to study electron transfer rates (
) across fixed distances.[1]
DNA & Protein Labeling
The bromide acts as a handle for
-
Mechanism: The ferrocene tag renders the biomolecule electrochemically active, allowing for detection in biosensors (e.g., glucose sensing, DNA hybridization assays).[1]
Reference Standards
Due to its high molecular weight and non-volatility compared to ferrocene, it is used as an internal standard in mass spectrometry and electrochemical studies in vacuum or high-temperature environments.[1]
References
-
Sigma-Aldrich. this compound Product Specification & Physical Data. Retrieved from [1]
-
Santa Cruz Biotechnology. this compound (CAS 136237-36-0) Biochemical Properties. Retrieved from [1]
-
American Elements. this compound Safety & Technical Data. Retrieved from [1]
-
PubChem. this compound Compound Summary (CID 16218367).[1] National Library of Medicine.[1] Retrieved from [1]
-
Royal Society of Chemistry. Synthesis of Ferrocene-Functionalized Monomers (Supporting Info). (General NMR characterization of alkylferrocenes). Retrieved from
Redox potential of (6-Bromohexyl)ferrocene in acetonitrile
[1][2][3][4][5]
Executive Summary & Application Context
This compound (CAS: 136237-36-0) serves as a critical "tethered" redox probe in molecular electronics and surface science. Unlike unsubstituted ferrocene, which diffuses freely, this derivative features a terminal alkyl bromide functionality acting as a reactive anchor. It is widely employed to functionalize silicon surfaces (via hydrosilylation or Grignard routes) or converted into thiols for gold self-assembled monolayers (SAMs).
In acetonitrile (MeCN), the compound exhibits a reversible one-electron oxidation characteristic of the ferrocenyl moiety. However, the presence of the hexyl spacer introduces subtle physicochemical changes—specifically in diffusion coefficients and solubility—that distinguish it from the parent ferrocene. This guide standardizes the characterization of its redox potential (
Physicochemical & Electronic Profile
Structural Electronic Effects
The redox center of the molecule is the iron(II) atom sandwiched between two cyclopentadienyl (Cp) rings.
-
Inductive Effect (+I): The hexyl chain attached to one Cp ring acts as a weak electron-donating group.
-
Redox Shift: Electron donors generally stabilize the oxidized cation (ferrocenium), shifting the formal potential (
) to slightly more negative values compared to unsubstituted ferrocene. -
The "Insulating" Spacer: The terminal bromine is separated from the ferrocene center by six methylene units (
). Consequently, the electron-withdrawing inductive effect of the bromine is negligible at the iron center.
Solubility and Stability
-
Solvent Compatibility: Highly soluble in Acetonitrile (MeCN), Dichloromethane (DCM), and Tetrahydrofuran (THF).
-
Stability: The neutral Fe(II) state is air-stable. The oxidized Fe(III) state (ferrocenium derivative) is stable in dry, deoxygenated MeCN but susceptible to nucleophilic attack (decomposition) in the presence of moisture or basic impurities.
Experimental Configuration (Protocol)
To obtain high-fidelity electrochemical data, the following cell configuration is mandatory. This setup minimizes uncompensated resistance (
Reagents & Materials
| Component | Specification | Purpose |
| Analyte | This compound (1.0 mM) | The redox probe. |
| Solvent | Acetonitrile (HPLC Grade, anhydrous) | Low viscosity, wide potential window. |
| Electrolyte | 0.1 M TBAPF | Suppresses migration current; maintains ionic strength. |
| Internal Std | Ferrocene (Fc) | Critical: Added post-experiment to calibrate potentials. |
Three-Electrode Cell Setup
-
Working Electrode (WE): Glassy Carbon (3.0 mm dia) or Platinum disk. Must be polished to a mirror finish with 0.05
m alumina slurry before use. -
Counter Electrode (CE): Platinum wire or mesh (Surface area
that of WE). -
Reference Electrode (RE): Ag/Ag
(0.01 M AgNO in MeCN). Note: Aqueous Ag/AgCl can be used but requires a salt bridge to prevent water leakage.
Visualization of Experimental Workflow
Redox Profile & Data Interpretation
The Voltammogram
The Cyclic Voltammogram (CV) of this compound in MeCN typically displays a classic reversible "duck-shaped" wave.
-
Anodic Peak (
): Oxidation of Fe(II) Fe(III). -
Cathodic Peak (
): Reduction of Fe(III) Fe(II). -
Peak Separation (
): Ideally 59 mV/n (at 25°C). In practice, values between 60–80 mV indicate good reversibility.
Redox Mechanism[6]
[1]
Quantitative Data: Potential vs. Ferrocene
Because reference electrodes drift, reporting potentials versus the internal Ferrocene/Ferrocenium (Fc/Fc
| Parameter | Value (Approx.) | Interpretation |
| -0.03 V to -0.05 V | Slightly easier to oxidize than Fc due to alkyl donor effect. | |
| +0.40 V to +0.45 V | Dependent on junction potential; use for rough estimation only. | |
| Diffusion Coeff. ( | ~1.8 | Slightly slower than Fc ( |
Important Note: The negative shift (approx. 30–50 mV) relative to unsubstituted ferrocene confirms the presence of the alkyl chain. If the potential matches Fc exactly (0.00 V), check if the bromohexyl chain has been cleaved (unlikely under standard conditions) or if the reference drift is masking the shift.
Troubleshooting & Validation
Adsorption Phenomena
If the alkyl chain interacts strongly with the electrode surface (common on Platinum), the CV peaks may become sharp and symmetric (non-diffusional).
-
Diagnosis: Plot
vs (Scan Rate).-
Slope = 0.5
Diffusion Controlled (Ideal solution behavior). -
Slope = 1.0
Surface Adsorbed.
-
-
Remedy: Polish the electrode or switch to Glassy Carbon.
Oxygen Interference
Oxygen is electroactive in MeCN and can distort the cathodic baseline.
-
Protocol: Ensure vigorous
or Argon bubbling for at least 10 minutes prior to scanning. Maintain an inert gas blanket during the scan.
References
-
Connelly, N. G., & Geiger, W. E. (1996). Chemical Redox Agents for Organometallic Chemistry. Chemical Reviews, 96(2), 877–910. Link
-
Gritzner, G., & Kuta, J. (1984). Recommendations on reporting electrode potentials in nonaqueous solvents. Pure and Applied Chemistry, 56(4), 461–466. Link
-
Nieto, F. J., et al. (2014). Probing the Surface Structure of Ferrocene Modified Electrodes using Cyclic Voltammetry. Journal of Physical Chemistry C, 118(25), 13733–13742.[2] Link
-
Chidsey, C. E. D. (1991). Free Energy and Temperature Dependence of Electron Transfer at the Metal-Electrolyte Interface. Science, 251(4996), 919–922. Link
Technical Whitepaper: Solvation Thermodynamics and Purification Strategies for (6-Bromohexyl)ferrocene
[1]
Executive Summary
This technical guide addresses the solubility differential of (6-Bromohexyl)ferrocene between dichloromethane (DCM) and ethanol (EtOH).[1] For researchers in organometallic synthesis and surface chemistry (specifically Self-Assembled Monolayers or SAMs), understanding this differential is critical.[1][2][3] The core insight is thermodynamic: this compound is freely soluble in DCM due to compatible dispersion forces but sparingly soluble in ethanol due to the hydrophobic effect and hydrogen-bond exclusion. This guide details how to exploit this dichotomy for high-purity recrystallization and optimal surface deposition.
Part 1: Molecular Architecture & Solvation Theory[1]
To control the behavior of this compound, one must first understand the competition between its lipophilic architecture and the solvent's cohesive energy density.
The Solute: this compound
The molecule consists of three distinct functional zones:
-
Ferrocene Core: A metallocene "sandwich" (
).[1][3] It is non-polar, aromatic, and electron-rich.[1][2] -
Hexyl Linker: A 6-carbon alkyl chain (
).[1][3] This adds significant hydrophobicity and flexibility. -
Terminal Bromide: A moderately polarizable leaving group, essential for nucleophilic substitution (e.g., with thiols or azides).[1][2][3]
Hansen Solubility Parameters (HSP) Analysis
The solubility behavior is best explained using Hansen Solubility Parameters, which break down cohesive energy into Dispersion (
| Component | Interaction Verdict | |||
| This compound * | High | Low/Moderate | Very Low | Lipophilic / Aromatic |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | High Compatibility. DCM's high dispersion forces stabilize the ferrocene core.[1][3] |
| Ethanol (EtOH) | 15.8 | 8.8 | 19.4 | Low Compatibility. EtOH's high |
*Estimated based on Ferrocene and Alkyl Bromide analogs.[5]
Visualization: Solvation vs. Exclusion
The following diagram illustrates the microscopic interactions driving these solubility differences.
Caption: Comparative solvation mechanics. DCM stabilizes the solute via dispersion forces; Ethanol excludes the solute to preserve its hydrogen-bonding network.
Part 2: Comparative Solubility Profile
The following data consolidates the practical differences observed in laboratory settings.
| Feature | Dichloromethane (DCM) | Ethanol (EtOH) |
| Solubility Status | Excellent (>100 mg/mL) | Poor / Sparingly Soluble |
| Primary Role | Extraction solvent, Reaction medium.[1][3] | Crystallization anti-solvent, SAM incubation.[1][2][3] |
| Boiling Point | 39.6 °C | 78.37 °C |
| Dielectric Constant | 8.93 (Moderate) | 24.5 (High) |
| Thermodynamic Driver | Enthalpic stabilization (Like dissolves like).[1] | Entropic precipitation (Solvophobic effect).[1] |
| Operational Note | Rapid evaporation concentrates the solute.[3] | Cooling promotes high-purity crystal growth. |
Part 3: Practical Application – Purification Protocol
The most effective purification strategy for this compound utilizes the "Anti-Solvent Recrystallization" technique. This method leverages the high solubility in DCM and the temperature-dependent low solubility in Ethanol.
The "DCM-Ethanol Exchange" Protocol
Objective: Purify crude this compound (e.g., removing unreacted ferrocene or polar byproducts).[1]
Reagents:
Step-by-Step Methodology:
-
Dissolution (The Solvent):
-
Anti-Solvent Addition:
-
While stirring the DCM solution, slowly add absolute Ethanol (ratio approx. 3:1 Ethanol:DCM).[1]
-
Observation: The solution may remain clear or turn slightly turbid.
-
-
Concentration (The Exchange):
-
Place the flask on a rotary evaporator (bath temp: 35°C).
-
Carefully apply vacuum to selectively remove the DCM (lower boiling point: 40°C) while leaving the Ethanol (boiling point: 78°C).
-
Mechanism:[1][3][6] As DCM evaporates, the solvent composition shifts toward 100% Ethanol, forcing the lipophilic ferrocene derivative to supersaturate.[1][2]
-
-
Crystallization:
-
Once the volume is reduced and the solution is predominantly ethanol, transfer the flask to a -20°C freezer for 12-24 hours.
-
Deep orange needles or plates of this compound will form.[3]
-
-
Isolation:
-
Filter the cold mixture rapidly (using a chilled Büchner funnel).
-
Wash the crystals with cold (-20°C) Ethanol.[3]
-
Dry under high vacuum.
-
Purification Workflow Diagram
Caption: Anti-solvent recrystallization workflow exploiting the boiling point differential between DCM and Ethanol.
Part 4: Electrochemical & Surface Implications
Why use Ethanol for SAMs?
Despite the low solubility, Ethanol is the standard solvent for forming Self-Assembled Monolayers (SAMs) on gold.[1]
-
Thermodynamic Drive: The low solubility of the alkyl-ferrocene in ethanol creates a strong thermodynamic drive for the molecule to adsorb onto the gold surface (where it stabilizes via Au-S or Au-Br interactions and chain packing).
-
Concentration: SAM incubation typically requires dilute solutions (1 mM).[1][3] this compound is soluble enough in ethanol at these low concentrations to facilitate monolayer formation without the risk of solvent-induced desorption that might occur in DCM.
Electrochemical Windows
-
DCM: Used for solution-phase Cyclic Voltammetry (CV) due to high solubility and wide potential window.[1][3] Requires a supporting electrolyte like Tetrabutylammonium Hexafluorophosphate (
).[1] -
Ethanol: Generally avoided for solution-phase CV of this specific molecule due to solubility limits and narrower electrochemical window compared to DCM/Acetonitrile.[3]
References
-
Chidsey, C. E. D. (1991).[1][2][3][7] Free Energy and Temperature Dependence of Electron Transfer at the Metal-Electrolyte Interface.[7] Science, 251(4996), 919-922.[1][2][8]
- Foundational paper establishing protocols for Ferrocene-alkane SAMs, utilizing ethanol as the incub
-
Abraham, M. H., et al. (2000).[1][2][9] Solvation descriptors for ferrocene, and the estimation of some physicochemical and biochemical properties.[9] Physical Chemistry Chemical Physics, 2, 3751-3757.[1][2]
- Provides the thermodynamic basis (solvation descriptors) for ferrocene solubility in various organic solvents.
-
Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press. [1]
-
Santa Cruz Biotechnology. this compound Product Data. [1][10]
- Verification of chemical properties and physical st
Sources
- 1. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. Hansen solubility parameters [stenutz.eu]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. US3100216A - Alkylation of ferrocene - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Free energy and temperature dependence of electron transfer at the metal-electrolyte interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digital.library.unt.edu [digital.library.unt.edu]
- 10. This compound | CAS 136237-36-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
Thermodynamic Stability & Surface Engineering of (6-Bromohexyl)ferrocene Monolayers
This guide provides an in-depth technical analysis of (6-Bromohexyl)ferrocene monolayers, focusing on their thermodynamic stability, surface assembly mechanisms, and electrochemical behavior. It contrasts the robust covalent attachment on carbon surfaces with traditional self-assembled monolayers (SAMs) on gold.
Executive Summary
This compound (Fc-C6-Br ) serves as a critical organometallic anchor for constructing redox-active interfaces.[1][2] While often used as a precursor for thiol-based SAMs on gold, its primary utility in high-stability applications lies in the covalent modification of carbon electrodes (e.g., Glassy Carbon, Boron-Doped Diamond).
This guide details the thermodynamic superiority of the Carbon-Carbon (C-C) linkage formed via Grignard derivatization compared to the labile Gold-Sulfur (Au-S) bond. It addresses the "non-ideal" thermodynamic behavior—specifically phase segregation and lateral interactions—that defines the stability profile of these monolayers.
Thermodynamic Stability Profile
Bond Dissociation & Thermal Stability
The fundamental thermodynamic stability of the monolayer is dictated by the anchoring chemistry. Fc-C6-Br allows for direct grafting to carbon surfaces, bypassing the thermal and electrochemical limitations of thiols.
| Parameter | Covalent Carbon Monolayer (via Fc-C6-Br) | Au-Thiol SAM (via Fc-C6-SH) | Thermodynamic Implication |
| Anchor Bond Energy | C–C (~347 kJ/mol) | Au–S (~167 kJ/mol) | Carbon monolayers resist thermal desorption >200°C; Au-SAMs degrade >100°C. |
| Desorption Potential | Stable from -2.0V to +1.5V | Desorbs at < -1.0V (Reductive) | Covalent bonds prevent reductive stripping, essential for negative-potential sensing. |
| Hydrolytic Stability | High (pH 0–14) | Moderate (Oxidative damage) | C-C bonds are kinetically inert to hydrolysis; Au-S can oxidize to sulfonates. |
Lateral Interactions & Phase Segregation
Unlike long-chain alkanethiols (C11+) that form crystalline-like assemblies on gold, this compound monolayers on carbon exhibit thermodynamic disorder .
-
Entropy of Mixing: The grafting process often results in "islands" of high-density ferrocene clusters separated by bare carbon or low-density regions.
-
Lateral Repulsion: In high-density domains, steric hindrance and electrostatic repulsion between oxidized Ferrocenium (Fc
) centers increase the local chemical potential, broadening the redox peak.
Mechanistic Pathways: Covalent Grafting
The superior stability is achieved through a Grignard-based electro-grafting or chemical grafting workflow. This process converts the terminal bromide of Fc-C6-Br into a nucleophilic carbon center that attacks the oxidized carbon surface.
Reaction Pathway Diagram
The following diagram illustrates the transformation of a Glassy Carbon (GC) surface from a passive state to a covalently functionalized redox interface.
Figure 1: Step-wise mechanism for the covalent attachment of this compound to glassy carbon, establishing a hydrolytically stable C-C interface.
Experimental Protocols
Protocol A: Covalent Attachment to Glassy Carbon (Grignard Method)
Objective: Create a monolayer stable against reductive desorption and thermal stress.
-
Surface Pre-treatment:
-
Polish Glassy Carbon (GC) electrode with 0.05 µm alumina slurry. Sonicate in Milli-Q water, then isopropanol.
-
Chlorination (Critical Step): Perform electrochemical chlorination in 1.0 M HCl. Cycle potential from 0.0 V to +1.0 V vs Ag/AgCl for 5 cycles at 50 mV/s. Why: This generates electrophilic C-Cl sites on the surface.
-
-
Reagent Preparation:
-
In a glovebox (Ar atmosphere), dissolve This compound (10 mM) in anhydrous THF.
-
Add Mg turnings (excess) and a crystal of iodine to initiate Grignard formation. Reflux gently for 2 hours until Mg is consumed/solution turns turbid grey.
-
-
Grafting Reaction:
-
Immerse the chlorinated GC electrode into the Grignard solution (Fc-C6-MgBr).
-
Incubate for 12–16 hours at room temperature under Argon. Note: Long incubation promotes higher coverage but increases phase segregation.
-
-
Cleaning:
-
Remove electrode and rinse sequentially with THF, Ethanol, and Water.
-
Sonicate in Ethanol for 5 minutes to remove physisorbed species.
-
Protocol B: Validation via Cyclic Voltammetry (CV)
Objective: Quantify thermodynamic disorder and coverage (
-
Setup: 0.1 M NaClO
or TBAPF electrolyte. Three-electrode cell. -
Scan: Cycle from 0.0 V to +0.6 V vs Ag/AgCl at scan rates (
) of 10, 50, 100, 500 mV/s. -
Analysis:
-
Ideal Monolayer:
and Full Width at Half Max (FWHM) = 90.6 mV. -
Fc-C6-Br Monolayer: Expect FWHM > 100 mV.
-
Calculation: Determine coverage
(mol/cm²) using: Where is the integrated charge, , is Faraday's constant, and is area.
-
Diagnostics: Interpreting Stability & Disorder
The "non-ideal" behavior of Fc-C6-Br monolayers is a diagnostic feature of their assembly thermodynamics.
| Observation | Thermodynamic Cause |
| FWHM > 90.6 mV | Repulsive Interactions: Fc centers in close proximity repel upon oxidation, requiring higher energy (potential) to oxidize the remaining neighbors. |
| Double Peak (Split Wave) | Phase Segregation: Distinct domains of "clustered" Fc (interacting) vs. "isolated" Fc (non-interacting). |
| Linear | Surface Confinement: Confirms the species is surface-bound and not diffusing, validating the stability of the anchor. |
Electrochemical Pathway Diagram
The electron transfer kinetics are influenced by the local microenvironment created by the C6 spacer.
Figure 2: Electron transfer pathway showing the role of the C6 spacer and anion pairing in stabilizing the oxidized Ferrocenium state.
References
-
Covalent Attachment to Carbon: Huffman, B. L., Donley, C. L., & Dempsey, J. L. (2023).[3] "Electrochemistry of Redox Active Ferrocene Covalently Attached to Glassy Carbon Electrodes." Journal of The Electrochemical Society.[2][3] Link
-
Grignard Mechanism: Downard, A. J. (2000). "Electrochemically Assisted Covalent Modification of Carbon Electrodes." Electroanalysis. Link
-
Thermodynamics of Ferrocene SAMs: Nijhuis, C. A., et al. (2011). "Microcantilevers Modified with Ferrocene-Terminated Self-Assembled Monolayers: Effect of Molecular Structure." Journal of Physical Chemistry C. Link
-
Non-Ideal CV Behavior: O'Connell, M. A., et al. (2015). "Nonideal Electrochemical Behavior of Ferrocenyl–Alkanethiolate SAMs Maps the Microenvironment." Journal of Physical Chemistry C. Link
-
Comparative Stability (Au vs C): McCreery, R. L. (2008). "Advanced Carbon Electrode Materials: Molecular Electrochemistry on Carbon Surfaces." Chemical Reviews. Link
Sources
An In-depth Technical Guide to the Electron Transfer Kinetics of Ferrocene-Terminated Hexyl Chains
This guide provides a comprehensive exploration of the principles and methodologies for studying the electron transfer kinetics of self-assembled monolayers (SAMs) composed of ferrocene-terminated hexyl chains. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this well-defined electrochemical system for a variety of applications, from fundamental studies of electron transfer to the development of novel biosensors and molecular electronics.
Introduction: The Ferrocene-Alkanethiol SAM as a Model System
Ferrocene-terminated alkanethiols that form self-assembled monolayers (SAMs) on gold surfaces are a cornerstone of modern electrochemistry.[1][2] This system offers a robust and highly tunable platform for investigating the fundamental principles of electron transfer. The ferrocene moiety serves as an ideal redox probe due to its reversible one-electron redox behavior and chemical stability.[3][4] The alkanethiol chains act as a well-defined tunnel barrier, allowing for the systematic study of distance-dependent electron transfer.[5][6] By precisely controlling the length of the alkyl chain, in this case, a hexyl chain, we can modulate the distance between the ferrocene redox center and the electrode surface, thereby influencing the rate of electron transfer.
The formation of mixed monolayers, by co-adsorbing the ferrocene-terminated thiol with an unsubstituted alkanethiol, is a common strategy to minimize intermolecular interactions between ferrocene units and prevent phase segregation, ensuring that the electrochemical behavior of individual ferrocene molecules is observed.[1][7][8] This guide will delve into the theoretical underpinnings, experimental protocols, and data analysis techniques essential for characterizing the electron transfer kinetics of these fascinating molecular architectures.
Theoretical Frameworks for Electron Transfer at Modified Electrodes
The kinetics of electron transfer in ferrocene-terminated SAMs are typically analyzed using the principles of Marcus theory and the Butler-Volmer model.[9][10][11][12]
Marcus Theory of Electron Transfer
Developed by Rudolph A. Marcus, this theory describes the rate of electron transfer as a function of the Gibbs free energy of reaction (ΔG°), the reorganization energy (λ), and the electronic coupling between the donor and acceptor.[13] For an electrode system, the theory is adapted to account for the continuum of electronic states in the metal.[10][11] The reorganization energy (λ) is a crucial parameter, representing the energy required for the structural rearrangements of the redox molecule and the surrounding solvent molecules upon electron transfer.[9]
The Butler-Volmer and Laviron Formalisms
The Butler-Volmer equation is a fundamental relationship in electrochemical kinetics that describes how the current on an electrode depends on the applied potential.[12] For surface-bound redox species like ferrocene in a SAM, the Laviron formalism, which is based on the Butler-Volmer approach, is widely used to determine the standard electron transfer rate constant (k⁰) from cyclic voltammetry data.[9][14][15] This method relates the separation of the anodic and cathodic peak potentials (ΔEp) to the scan rate and k⁰.[16]
Experimental Workflow for Kinetic Analysis
A systematic experimental approach is crucial for obtaining reliable and reproducible data on the electron transfer kinetics of ferrocene-terminated hexyl chains. The following workflow outlines the key steps, from monolayer preparation to electrochemical characterization.
Detailed Experimental Protocol: Preparation of Ferrocene-Terminated Hexyl Chain SAMs
This protocol describes the preparation of mixed self-assembled monolayers of ferrocene-terminated hexanethiol and hexanethiol on a gold electrode.
Materials:
-
Polycrystalline gold disk electrode
-
Ferrocene-terminated hexanethiol (Fc-(CH₂)₆-SH)
-
Hexanethiol (CH₃-(CH₂)₅-SH)
-
High-purity ethanol
-
Supporting electrolyte solution (e.g., 1 M HClO₄)
-
Polishing materials (e.g., alumina slurries)
-
Electrochemical cell with a three-electrode setup (working, counter, and reference electrodes)
-
Potentiostat
Procedure:
-
Electrode Pre-treatment:
-
Mechanically polish the gold electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and ethanol.
-
Electrochemically clean the electrode by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄) until a reproducible cyclic voltammogram characteristic of clean gold is obtained.
-
Rinse again with deionized water and ethanol, and dry under a stream of nitrogen.
-
-
SAM Formation:
-
Prepare a solution of the ferrocene-terminated hexanethiol and hexanethiol in ethanol. A typical molar ratio for forming a dilute ferrocene monolayer is 1:9 (ferrocene-thiol:alkanethiol) with a total thiol concentration of 1 mM.[7][8]
-
Immerse the clean, dry gold electrode in the thiol solution for a sufficient time to allow for the formation of a well-ordered monolayer (typically 12-24 hours).
-
-
Rinsing and Drying:
-
After incubation, remove the electrode from the thiol solution.
-
Rinse the electrode thoroughly with ethanol to remove any non-chemisorbed thiols.
-
Dry the electrode gently under a stream of nitrogen.
-
Detailed Experimental Protocol: Electrochemical Measurement of Electron Transfer Kinetics
This protocol outlines the use of cyclic voltammetry to determine the electron transfer rate constant.
Procedure:
-
Initial Characterization:
-
Assemble the three-electrode electrochemical cell with the modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[17]
-
Fill the cell with the deoxygenated supporting electrolyte solution.
-
Record an initial cyclic voltammogram at a slow scan rate (e.g., 100 mV/s) to confirm the presence of the ferrocene redox couple and the integrity of the monolayer. A well-defined, symmetric pair of anodic and cathodic peaks should be observed.[18]
-
-
Scan Rate Dependent Cyclic Voltammetry:
-
Record a series of cyclic voltammograms at varying scan rates (e.g., from 0.1 V/s to 10 V/s or higher, depending on the instrumentation and the expected rate constant).
-
For each scan rate, record the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
-
Data Analysis using Laviron's Method:
-
Calculate the peak separation (ΔEp = Epa - Epc) for each scan rate.
-
Plot ΔEp as a function of the logarithm of the scan rate.
-
The standard electron transfer rate constant (k⁰) can be determined from this plot using the relationships derived by Laviron.[9][14][15] For large peak separations, a simplified working curve or equation can be used to extract k⁰.[16]
-
Factors Influencing Electron Transfer Kinetics
The rate of electron transfer in ferrocene-terminated SAMs is sensitive to several factors, providing a rich landscape for investigation.
Alkyl Chain Length
The length of the alkyl chain separating the ferrocene from the electrode surface is a primary determinant of the electron transfer rate. The rate constant (k⁰) is observed to decrease exponentially with increasing chain length, which is consistent with a tunneling mechanism.[5][6][19]
Monolayer Structure and Defects
The quality and packing of the SAM are critical. A well-ordered, densely packed monolayer provides a uniform tunneling barrier.[10] Defects or pinholes in the monolayer can provide alternative, faster pathways for electron transfer, leading to an overestimation of the true through-bond tunneling rate.[17]
Solvent and Electrolyte
The nature of the solvent and the supporting electrolyte can influence the reorganization energy (λ) and the formal potential of the ferrocene/ferrocenium couple.[3][20] Changes in the solvent environment can alter the solvation shell of the ferrocene moiety, thereby affecting the energy required for its rearrangement during electron transfer.[20] The anions of the supporting electrolyte can also interact with the ferrocene headgroups, particularly in the oxidized ferricinium state, leading to shifts in the formal potential.[3]
Data Presentation and Interpretation
Tabulated Kinetic Data
| Parameter | Description | Typical Value for Hexyl Chain |
| k⁰ (s⁻¹) | Standard electron transfer rate constant | 10² - 10⁴ |
| ΔEp (mV) at 1 V/s | Peak potential separation | 50 - 150 |
| α | Transfer coefficient | ~0.5 |
| Γ (mol/cm²) | Surface coverage of ferrocene | 10⁻¹¹ - 10⁻¹⁰ |
Note: These are representative values and can vary depending on the specific experimental conditions.
Visualizing the Electron Transfer Process
The following diagram illustrates the fundamental process of electron transfer from the ferrocene moiety, through the hexyl chain, to the gold electrode.
Conclusion and Future Directions
The study of electron transfer kinetics in ferrocene-terminated hexyl chain SAMs provides a powerful platform for understanding fundamental electrochemical processes. The ability to precisely control the molecular architecture of the electrode interface opens up numerous avenues for future research. These include the investigation of more complex bridge structures, the influence of external stimuli (e.g., light or pH) on electron transfer, and the development of sophisticated biosensors and molecular electronic devices. The methodologies and principles outlined in this guide provide a solid foundation for researchers to explore these exciting frontiers.
References
-
Self-assembled monolayers on gold of ferrocene-terminated thiols and hydroxyalkanethiols. (2002). Langmuir, 18(4), 1288-1293. [Link]
- Preparation and Electron Transfer Properties of Self-Assembled Monolayers of Ferrocene on Carbon Electrodes. (n.d.). [No source provided]
-
Electron transfer rates of alkyl-ferrocene molecules forming incomplete monolayer on silicon electrodes. (n.d.). ResearchGate. [Link]
-
Electron-transfer kinetics of ferrocene alkanethiolate monolayers in ether and polyether solvents. (n.d.). Journal of the Chemical Society, Faraday Transactions. [Link]
-
The Kinetics of Electron Transfer Through Ferrocene-Terminated Alkanethiol Monolayers on Gold. (1995). Semantic Scholar. [Link]
- The Kinetics of Electron Transfer Through Ferrocene-Terminated Alkanethiol Monolayers on Gold. (1995). Journal of the American Chemical Society.
-
Electrochemistry of redox-active self-assembled monolayers. (n.d.). PMC. [Link]
- Electron transfer through ferrocene-terminated self-assembled monolayers. (2003). [No source provided]
-
Cyclic Voltammetric Analysis of Ferrocene Alkanethiol Monolayer Electrode Kinetics Based on Marcus Theory. (1994). SciSpace. [Link]
- Electrochemical and vibrational spectroscopic characterization of self-assembled monolayers of 1,1′-disubstituted ferrocene derivatives on gold. (2000). Korea Advanced Institute of Science and Technology.
-
Investigation of the Interfacial Electron Transfer Kinetics in Ferrocene-Terminated Oligophenyleneimine Self-Assembled Monolayers. (2020). PubMed. [Link]
- Cyclic Voltammetric Analysis of Ferrocene Alkanethiol Monolayer Electrode Kinetics Based on Marcus Theory. (1994). DTIC.
-
Self-Assembled Monolayers on Gold of Ferrocene-Terminated Thiols and Hydroxyalkanethiols. (2002). ACS Publications. [Link]
-
Heterogeneous electron transfer kinetics and electrocatalytic behaviour of mixed self-assembled ferrocenes and SWCNT layers. (n.d.). ResearchGate. [Link]
-
Self-assembly of catecholic ferrocene and electrochemical behavior of its monolayer. (n.d.). RSC Publishing. [Link]
-
Kinetics of electron transfer through ferrocene-terminated alkanethiol monolayers on gold. (1995). OSTI.GOV. [Link]
-
Coadsorption of ferrocene-terminated and unsubstituted alkanethiols on gold: electroactive self-assembled monolayers. (1990). Semantic Scholar. [Link]
-
Energetics and Redox Kinetics of Pure Ferrocene-Terminated N-Heterocyclic Carbene Self-Assembled Monolayers on Gold. (2024). PubMed. [Link]
-
Electron transfer kinetics in ferrocene-terminated self-assembled monolayers: The effect of ferrocene surface coverage variation. (2025). Scilit. [Link]
-
A Preliminary Study of Influence of the Chain Length of Alkanethiols on the Electrochemical Behavior of Redox Self-Assembled Multilayer Thin Films. (2005). Journal of Electrochemistry. [Link]
-
Self-Assembled Monolayers on Gold of Ferrocene-Terminated Thiols and Hydroxyalkanethiols. (2025). ResearchGate. [Link]
-
Marcus theory. (n.d.). Wikipedia. [Link]
-
Protein film voltammetry. (n.d.). Wikipedia. [Link]
- CHAPTER II THEORETICAL ASPECTS. (n.d.). [No source provided]
-
Heterogeneous electron-transfer kinetics for ruthenium and ferrocene redox moieties through alkanethiol monolayers on gold. (2003). PubMed. [Link]
- Free-Energy and Temperature Dependence of Electron Transfer at the Metal-Electrolyte Interface. (1991). UCI Department of Chemistry.
-
Ferrocene-terminated alkanethiol self-assembled monolayers: An electrochemical and in situ surface-enhanced infra-red absorption spectroscopy study. (2025). ResearchGate. [Link]
- A New Perspective on Hydrogen Electrochemistry through Laviron–Amatore Paradox: Beyond Century-Long Paradigm. (n.d.). [No source provided]
- Mass-Transport and Heterogeneous Electron- Transfer Kinetics Associated with the Ferrocene/Ferrocenium Process in Ionic Liquids. (n.d.). Monash University.
-
Beyond the Laviron Method: A New Mathematical Treatment for Analyzing the Faradaic Current in Reversible, Quasi-Reversible, and Irreversible Cyclic Voltammetry of Adsorbed Redox Species. (2021). Semantic Scholar. [Link]
-
Computational investigations of electronic structure modifications of ferrocene-terminated self-assembled monolayers: effects of electron donating/withdrawing functional groups attached on the ferrocene moiety. (n.d.). RSC Publishing. [Link]
-
Influence of the Butler–Volmer kinetic parameters on the response of a... (n.d.). ResearchGate. [Link]
-
Heterogeneous Electron-Transfer Kinetics for Ruthenium and Ferrocene Redox Moieties through Alkanethiol Monolayers on Gold. (n.d.). ResearchGate. [Link]
-
Rate of Interfacial Electron Transfer through the 1,2,3-Triazole Linkage. (n.d.). PMC. [Link]
-
Butler–Volmer equation. (n.d.). Wikipedia. [Link]
-
Investigation of Electron Transfer Mechanistic Pathways of Ferrocene Derivatives in Droplet at Carbon Electrode. (2022). MDPI. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. Self-assembly of catecholic ferrocene and electrochemical behavior of its monolayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "A Preliminary Study of Influence of the Chain Length of Alkanethiols o" by Yun-feng WANG and Zhan-jun ZHANG [jelectrochem.xmu.edu.cn]
- 7. research.utwente.nl [research.utwente.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrochemistry of redox-active self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Butler–Volmer equation - Wikipedia [en.wikipedia.org]
- 13. Marcus theory - Wikipedia [en.wikipedia.org]
- 14. Protein film voltammetry - Wikipedia [en.wikipedia.org]
- 15. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 16. Rate of Interfacial Electron Transfer through the 1,2,3-Triazole Linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 19. Heterogeneous electron-transfer kinetics for ruthenium and ferrocene redox moieties through alkanethiol monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electron-transfer kinetics of ferrocene alkanethiolate monolayers in ether and polyether solvents - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Dielectric Permittivity & Electrochemical Interfaces of (6-Bromohexyl)ferrocene Thin Films
This guide serves as a definitive technical reference for the characterization of (6-Bromohexyl)ferrocene thin films, specifically focusing on their dielectric properties and electrochemical behavior. It is designed for researchers in surface science, bio-electronics, and pharmacological assay development.
Executive Summary
This compound is a critical organometallic precursor used to engineer redox-active interfaces. While often viewed merely as a synthetic intermediate, its thin-film properties—specifically its dielectric constant (
Unlike static insulators, the dielectric profile of this compound is state-dependent . It functions as a low-
Material Architecture & Physicochemical Basis
Molecular Structure & Dipolar Contribution
The molecule consists of a redox-active ferrocenyl headgroup tethered to a 6-carbon alkyl spacer terminated by a bromine atom.
-
Ferrocenyl Unit: Provides high polarizability and reversible redox switching (
). -
Alkyl Spacer (
): Acts as the primary dielectric barrier, insulating the electrode from the bulk solution. -
Bromo-Terminus: A labile handle for nucleophilic substitution, allowing covalent anchoring to amine-functionalized surfaces or conversion to thiols for gold adhesion.
The "Two-State" Dielectric Paradox
In thin-film applications, the measured permittivity depends heavily on the electrochemical potential:
-
Non-Faradaic Regime (Dielectric State): At potentials
(approx. 0.35 V vs Ag/AgCl), the film behaves as a capacitor. The dielectric constant is governed by the packing density of the alkyl chains and the orientational polarization of the ferrocene dipoles. -
Faradaic Regime (Pseudocapacitive State): Near
, electron transfer occurs. The "capacitance" spikes due to pseudocapacitance, rendering standard dielectric equations invalid. Characterization must be performed in the Non-Faradaic regime.
Experimental Protocol: Determination of
Objective: Measure the static dielectric constant of a self-assembled monolayer (SAM) derived from this compound using Electrochemical Impedance Spectroscopy (EIS).
Phase I: Film Fabrication (Self-Assembly)
Note: Direct adsorption of the bromo-derivative is weak. The protocol below assumes conversion to a thiol or direct nucleophilic attack on a functionalized surface (e.g., amine-glass).
Reagents:
-
This compound (High Purity, >98%)
-
Substrate: Template-Stripped Gold (TSG) or Highly Oriented Pyrolytic Graphite (HOPG).
-
Solvent: Dichloromethane (DCM) or Ethanol (absolute).
Workflow:
-
Substrate Cleaning: Clean Au substrate via UV-Ozone (20 min) followed by ethanol rinse.
-
Deposition: Immerse substrate in a 1 mM solution of this compound in DCM for 24 hours.
-
Critical Step: Perform in a glovebox (
ppm) to prevent oxidation of the ferrocene prior to film formation.
-
-
Rinsing: Rinse copiously with DCM, then Ethanol, then dry under
stream.
Phase II: Electrochemical Impedance Spectroscopy (EIS)
Setup:
-
Instrument: Potentiostat with FRA (Frequency Response Analyzer) module.
-
Electrolyte: 0.1 M
(Non-interacting electrolyte). -
Bias Potential: 0.0 V vs Ag/AgCl (Ensures film is in reduced, dielectric state).
Parameters:
-
Frequency Range: 100 kHz to 0.1 Hz.
-
AC Amplitude: 10 mV rms.
Phase III: Data Analysis & Circuit Modeling
To extract the dielectric constant, the raw impedance data (
The Randles Circuit (Modified for SAMs):
- : Solution Resistance.[1]
- : Constant Phase Element representing the imperfect capacitance of the film.
-
: Leakage resistance (should be
for good films).
Calculation:
-
Extract the effective capacitance (
) from the CPE at high frequency (1 kHz - 10 kHz) where the phase angle is closest to -90°. -
Calculate Dielectric Constant (
):-
: Film thickness (approx.[2] 1.2 nm for
-Ferrocene + tilt angle). - : Geometric area of electrode.
-
: Vacuum permittivity (
).
-
: Film thickness (approx.[2] 1.2 nm for
Mandatory Visualization: Workflow & Logic
Caption: Integrated workflow for deriving the dielectric constant from this compound precursors via impedance spectroscopy.
Quantitative Data Summary
The following table summarizes typical dielectric parameters for Ferrocene-alkyl thin films reported in authoritative literature. Use these as validation benchmarks for your experimental results.
| Parameter | Value Range | Notes |
| Dielectric Constant ( | 2.8 – 4.5 | Higher than pure alkanes ( |
| Film Thickness ( | 1.1 – 1.4 nm | Depends on tilt angle (typically |
| Double Layer Capacitance ( | 2 – 6 | Measured at 0V (Non-Faradaic). Values |
| Redox Potential ( | 0.35 – 0.45 V | vs. Ag/AgCl. Shift indicates local microenvironment changes. |
| Electron Transfer Rate ( | Fast kinetics typical for |
Applications in Drug Development & Sensing
Redox-Mediated Biosensing
This compound films are not passive insulators; they are active transducers . In glucose sensing, the ferrocene moiety acts as a mediator, shuttling electrons between the enzyme (e.g., Glucose Oxidase) and the electrode.[3]
-
Mechanism: The "dielectric" film becomes a conductive pathway when the ferrocene is oxidized. The rate of this transition is sensitive to the local dielectric environment, which changes upon ligand binding (e.g., drug-receptor interaction).
Label-Free DNA Hybridization
The dielectric constant of the film changes upon DNA hybridization.
-
Protocol: Functionalize the bromo-terminus with ssDNA.
-
Detection: Hybridization with a target strand increases the film thickness (
) and decreases the effective capacitance ( ), providing a measurable signal without fluorescent tagging.
References
-
Chidsey, C. E. D. (1991). "Free Energy and Temperature Dependence of Electron Transfer at the Metal-Electrolyte Interface." Science. Link (Foundational work on Ferrocene SAM kinetics and dielectric barriers).
-
Nayak, H. C., et al. (2024).[4] "Dielectric Properties of PVK and Ferrocene-Doped Thin Films: A Study of Electric Conduction Modulation." Current Perspective to Physical Science Research. Link (Data on ferrocene doping effects on permittivity).
-
Sigma-Aldrich. "this compound Product Specification." Link (Source for precursor physicochemical data).
-
De Long, H. C., et al. "Ionic Interactions in Electroactive Self-Assembled Monolayers of Ferrocene Species."[5] Office of Naval Research Technical Report. Link (Detailed analysis of double-layer capacitance in ferrocene films).
-
Hwang, E., et al. (2000). "Electrochemical and vibrational spectroscopic characterization of self-assembled monolayers of 1,1′-disubstituted ferrocene derivatives on gold." Journal of Electroanalytical Chemistry. Link (Ellipsometry and capacitance data for ferrocene-alkyl films).
Sources
- 1. Electrochemical Impedance Spectroscopy for the Sensing of the Kinetic Parameters of Engineered Enzymes | MDPI [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. Recent Progress in Ferrocene-Modified Thin Films and Nanoparticles for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
Advanced Synthesis & Applications of Ferrocene-Functionalized Alkyl Bromides
Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Leads
Executive Summary
Ferrocene-functionalized alkyl bromides (Fc-R-Br) represent a critical class of organometallic building blocks. They bridge the gap between the robust, redox-active ferrocene moiety and the versatile reactivity of alkyl halides. Unlike simple ferrocene derivatives, the alkyl bromide "tail" serves as a specific handle for nucleophilic substitution (
This guide moves beyond generic textbook descriptions to provide a field-validated protocol for synthesizing (6-bromohexyl)ferrocene—the industry standard linker—while detailing its critical applications in redox-switchable polymers and bio-organometallic chemistry.
Structural Fundamentals & Redox Properties
The utility of Fc-R-Br stems from the electronic isolation of the iron center from the reactive bromide tip.
-
Redox Reversibility: The ferrocene unit undergoes a reversible one-electron oxidation (
) at low potentials (~0.4 V vs. SCE). The alkyl spacer prevents the electron-withdrawing bromine from significantly perturbing this potential, maintaining the "ideal" redox behavior required for electrochemical sensors. -
Lipophilicity: The non-polar alkyl chain increases solubility in organic solvents (DCM, THF, Toluene), facilitating solution-phase functionalization before final conjugation to hydrophilic biomolecules or surfaces.
Synthetic Strategies: The "Ionic Hydrogenation" Route
Critique of Common Methods: Many standard protocols suggest Clemmensen reduction (Zn/Hg, HCl) to convert the intermediate ketone to an alkane. Do not use this method for alkyl bromides. The harsh acidic reflux and metallic zinc will frequently cause hydrodehalogenation (loss of Br) or elimination to the alkene.
The Superior Protocol:
The most reliable route is a two-step sequence: Friedel-Crafts Acylation followed by Ionic Hydrogenation using triethylsilane (
Visualization: Synthesis Workflow
Caption: Figure 1. Chemoselective synthesis pathway preserving the terminal bromide.
Detailed Experimental Protocol: this compound
Safety Note:
Step 1: Friedel-Crafts Acylation[1]
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents: Dissolve Ferrocene (1.0 eq, 10 mmol) in anhydrous
(50 mL). Cool to 0°C in an ice bath. -
Addition: Add 6-bromohexanoyl chloride (1.1 eq) dropwise.
-
Catalysis: Add anhydrous
(1.1 eq) in small portions over 15 minutes. The solution will turn deep purple/red (acylium complex). -
Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.
-
Quench: Pour cautiously onto ice-water. Extract with DCM.[2] Wash organic layer with sat.[3][4]
and brine.[4] Dry over .[3][4] -
Isolate: Flash chromatography (Hexane/EtOAc 9:1) yields (6-bromohexanoyl)ferrocene .
Step 2: Ionic Hydrogenation (The Critical Step)
-
Setup: Dissolve the ketone intermediate (from Step 1) in DCM (10 mL/g).
-
Reagents: Add triethylsilane (
, 2.5 eq). -
Acidification: Add Trifluoroacetic acid (TFA, 10 eq) dropwise. Note: The solution turns dark due to protonation of the ferrocene iron center.
-
Reaction: Stir at RT for 16–24 hours. Monitor by TLC (disappearance of the polar ketone spot).
-
Workup: Quench with sat.
(gas evolution!). Extract with DCM.[2] -
Purification: Silica gel column (100% Hexanes). The product, This compound , elutes as a yellow-orange band.
Characterization Data
Trustworthiness in synthesis requires rigorous verification. Below are the expected spectral data for the target compound.
| Technique | Signal / Value | Assignment |
| 1H NMR (CDCl3, 400 MHz) | Unsubstituted Cp Ring ( | |
| Substituted Cp Ring ( | ||
| Terminal Bromide ( | ||
| Benzylic Methylene ( | ||
| Internal Alkyl Chain | ||
| 13C NMR | Ferrocene Carbons | |
| Carbon alpha to Bromine | ||
| Physical State | Amber Oil / Low melting solid | Melting point approx 20–25°C |
Applications in Materials & Medicine
A. Atom Transfer Radical Polymerization (ATRP)
Ferrocenyl alkyl bromides are premier initiators for ATRP. The C-Br bond is activated by a transition metal catalyst (Cu/Ligand), initiating polymerization. The resulting polymer carries a ferrocene "head," allowing for Redox-Switchable Solubility .
-
Mechanism: Oxidizing the Fc head (
) makes the polymer end cationic, often causing reversible micellization or surface collapse.
Caption: Figure 2. ATRP cycle using Fc-alkyl bromide as the redox-active initiator.
B. Self-Assembled Monolayers (SAMs)
(11-Bromoundecyl)ferrocene is frequently used to create electroactive surfaces on gold.
-
Substitution: The Br is displaced by a thioacetate or thiol.
-
Assembly: The thiol binds to Au(111).
-
Function: The long alkyl chain acts as a dielectric barrier, allowing researchers to measure electron tunneling rates (
) as a function of distance.
C. Bio-Organometallic Chemistry
In drug development, the alkyl bromide serves as a linker to attach ferrocene to bioactive scaffolds (e.g., chloroquine derivatives).
-
Ferroquine Analogs: The lipophilic Fc moiety allows the drug to penetrate the parasite's digestive vacuole.
-
ROS Generation: Once inside, the
can generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, killing the pathogen.
References
-
Synthesis of Ferrocenyl Alkyl Bromides
- Source: Organic Syntheses / Journal of Organometallic Chemistry
- Context: Standard Friedel-Crafts and Ionic Hydrogenation protocols adapted for bromo-deriv
- Note: While the link covers acetylation, the adaptation to bromoacyl chloride is a standard homolog
- Source:Journal of Organic Chemistry (General methodology reference for Et3SiH/TFA reduction).
-
ATRP Applications
-
Biological Activity
- Title: Ferrocene-Based Drugs and Delivery Nanom
- Source:Pharmaceutics (via NCBI/PMC)
- Relevance: Discusses the use of ferrocene linkers in ferroquine and anticancer agents.
-
Commercial Reference & Physical Data
Sources
- 1. magritek.com [magritek.com]
- 2. (2-Bromoacetyl)ferrocene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 136237-36-0|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | CAS 136237-36-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. americanelements.com [americanelements.com]
Methodological & Application
Synthesis of (6-Bromohexyl)ferrocene via Friedel-Crafts acylation
Application Note: High-Purity Synthesis of (6-Bromohexyl)ferrocene
Part 1: Executive Summary & Strategic Logic
The synthesis of This compound is a critical gateway to functionalized organometallic scaffolds. This molecule serves as a versatile "linker" intermediate; the terminal bromide allows for nucleophilic substitution (e.g., azides for Click chemistry, thiols for self-assembled monolayers), while the ferrocene moiety provides redox activity.
The Synthetic Challenge: Direct alkylation of ferrocene with 1,6-dibromohexane using Friedel-Crafts catalysts is chemically flawed. It leads to poly-alkylation, carbocation rearrangements (isomerization of the hexyl chain), and competitive cyclization.
The Validated Solution: To ensure regiospecificity and preserve the linear carbon chain, this protocol utilizes a two-step "Acylation-Reduction" sequence :
-
Friedel-Crafts Acylation: Introduction of the carbon skeleton via 6-bromohexanoyl chloride. This forms the C-C bond without rearrangement due to the stability of the acylium ion.
-
Ionic Hydrogenation: Selective reduction of the resulting ketone to a methylene group using Triethylsilane (
) and Trifluoroacetic acid (TFA). This method is chemically orthogonal to the terminal alkyl bromide, unlike harsh metallic reductions (Zn/Hg) or nucleophilic hydrides ( ).
Part 2: Reaction Engineering & Workflow
Synthetic Pathway
Figure 1: The two-stage synthetic workflow ensuring chain linearity and halide preservation.
Part 3: Phase 1 - Friedel-Crafts Acylation
This step constructs the carbon skeleton. The use of aluminum chloride (
Mechanism of Action
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[5][6] Ferrocene is highly electron-rich (
Figure 2: Mechanistic pathway of the Friedel-Crafts acylation on the cyclopentadienyl ring.
Detailed Protocol
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| Ferrocene | 1.0 | Substrate | Dry, crystalline. |
| 6-Bromohexanoyl Chloride | 1.05 | Electrophile | Slight excess ensures conversion. |
| Aluminum Chloride (
Experimental Procedure:
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
or ). -
Solubilization: Add Ferrocene (10 mmol) and anhydrous DCM (50 mL) . Stir until fully dissolved.
-
Electrophile Addition: Add 6-Bromohexanoyl chloride (10.5 mmol) to the flask via syringe.
-
Catalyst Addition (Critical Step):
-
Cool the solution to 0°C using an ice bath.
-
Add
(11 mmol) portion-wise over 15 minutes. -
Observation: The solution will darken significantly (deep purple/red) indicating the formation of the acyl-ferrocene complex.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1). The product will appear as a distinct red/orange spot lower than the ferrocene.[7]
-
Quenching:
-
Cool back to 0°C.
-
Slowly pour the reaction mixture into ice-cold water (100 mL) . Caution: Exothermic hydrolysis of Al species.
-
-
Workup:
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Gradient from 100% Hexanes (to elute unreacted Ferrocene) to 10% EtOAc/Hexanes (to elute Product).
-
Yield Target: 85-90% as a dark red viscous oil or low-melting solid.
-
Part 4: Phase 2 - Ionic Hydrogenation (Reduction)
This step is the "secret sauce" for high-quality synthesis. Standard reductions (e.g.,
Protocol
Reagents:
-
(6-Bromohexanoyl)ferrocene (Intermediate from Phase 1)
-
Triethylsilane (
) - 2.5 Equiv. -
Trifluoroacetic Acid (TFA) - 6.0 Equiv.
-
Dichloromethane (DCM) - Solvent
Experimental Procedure:
-
Setup: Dissolve the Intermediate (5 mmol) in DCM (20 mL) in a dry round-bottom flask under
. -
Silane Addition: Add Triethylsilane (12.5 mmol) via syringe.
-
Acid Addition: Add TFA (30 mmol) dropwise.
-
Note: The color often changes from red to yellow/orange as the conjugation is broken (reduction of C=O).
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by TLC or NMR (disappearance of the triplet at
ppm corresponding to ). -
Workup:
-
Quench by careful addition of sat.
until pH is neutral (gas evolution ). -
Extract with DCM. Dry over
.
-
-
Purification: Flash chromatography (Hexanes). The product is non-polar and elutes quickly.
-
Product: this compound (Yellow/Orange oil).
-
Part 5: Quality Control & Troubleshooting
Characterization Data (Expected)
| Technique | Diagnostic Signal | Structural Confirmation |
| Unsubstituted Cp Ring ( | ||
| Substituted Cp Ring ( | ||
| Terminal Bromide ( | ||
| Benzylic Methylene ( | ||
| ~68 ppm | Cp ring carbons. | |
| ~34 ppm | Alkyl bromide carbon ( |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Di-acylation observed | Excess electrophile or catalyst. | Strictly maintain 1:1.05 stoichiometry. Add |
| Low Yield (Acylation) | Wet | Use fresh bottle of |
| Bromide Loss (Reduction) | Reaction too hot or wrong reductant. | Ensure temperature is |
| Product Oxidation | Ferrocene oxidation to Ferrocenium ( | Product is blue/green? Wash with ascorbic acid solution to reduce back to Fe(II). |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Kursanov, D. N.; Parnes, Z. N.; Loim, N. M. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis1974 , 1974(09), 633-651. Link (Foundational text on Et3SiH/TFA reduction).
-
Balakumar, A., et al. "Synthesis and characterization of ferrocenyl-terminated self-assembled monolayers." Organometallics2004 , 23(23), 5402–5409. Link (Specific reference for long-chain ferrocene synthesis via acylation/reduction).
-
Imrie, C., et al. "The synthesis and liquid crystal properties of some ferrocene derivatives." Journal of Organometallic Chemistry1993 , 455, 167-173. Link (Protocol validation).
Sources
Protocol for self-assembled monolayers of (6-Bromohexyl)ferrocene on gold
Executive Summary
This guide details the protocol for immobilizing (6-Bromohexyl)ferrocene onto gold surfaces. Unlike ferrocenyl-alkanethiols, which self-assemble directly via strong Au-S bonds, this compound lacks a native anchor group for gold. Direct adsorption of alkyl bromides yields unstable, physisorbed layers unsuitable for quantitative electrochemical study.
Therefore, this protocol outlines the two chemically valid strategies to generate stable monolayers using this specific precursor:
-
The "In-Situ" Thiolation Route (Recommended): Conversion of the bromide to a thioacetate/thiol prior to assembly.
-
The "Surface-Click" Route: Nucleophilic substitution of the bromide onto a pre-formed amine- or thiol-terminated primer SAM.
Phase 1: Surface Preparation (The Foundation)
Criticality: 9/10. Even the best molecules cannot order on a dirty substrate.
Objective: Create a pristine, atomic-level gold surface free of organic contaminants.
Reagents & Equipment[1][2][3][4]
-
Polycrystalline Gold Electrodes (e.g., BASi, CH Instruments) or Au(111) on Mica.
-
Piranha Solution: 3:1 mixture of concentrated
(98%) and (30%). -
Electrochemical Polish: 0.5 M
. -
Ultrapure Water (18.2 MΩ·cm).
Protocol
-
Mechanical Polishing: Polish electrode with 0.05 µm alumina slurry on a microcloth pad for 3 minutes. Rinse thoroughly with water and sonicate in water for 2 minutes.
-
Chemical Etching (Piranha):
-
Warning: Piranha solution reacts violently with organics. Use glass only.
-
Immerse the gold substrate in freshly prepared Piranha solution for 30–60 seconds.
-
Rinse copiously with ultrapure water.
-
-
Electrochemical Cleaning (Optional but Recommended):
-
Cycle the potential of the gold electrode in 0.5 M
between -0.2 V and +1.5 V (vs. Ag/AgCl) at 100 mV/s until the cyclic voltammogram (CV) is stable. -
Success Criterion: A sharp gold oxide reduction peak at ~0.9 V indicates a clean surface.
-
Phase 2: Immobilization Strategies
Strategy A: The "In-Situ" Thiolation (Gold Standard)
Best for: High-density, well-ordered monolayers with direct electron transfer.
Mechanism: Since alkyl bromides do not bind gold, we convert the bromide to a thioacetate, which hydrolyzes in situ to a thiol (or binds directly via deprotection) to form the Au-S bond.
Reagents:
-
This compound (
) -
Potassium Thioacetate (KSAc)
-
Solvent: Anhydrous Ethanol (EtOH) or Dimethylformamide (DMF)
Workflow:
-
Pre-Activation:
-
Dissolve this compound (10 mM) and Potassium Thioacetate (12 mM) in 5 mL of dry DMF.
-
Stir under Nitrogen at 50°C for 2 hours. This substitutes -Br with -SAc (Thioacetate).
-
Note: Isolation of the product is possible but often unnecessary if using the "deprotection on gold" method.
-
-
Assembly Solution:
-
Dilute the reaction mixture into Ethanol to reach a final concentration of 1 mM (ferrocene species).
-
Add 100 µL of concentrated
(Ammonium Hydroxide) to catalyze the deprotection of the thioacetate to the free thiol (-SH).
-
-
Incubation:
-
Immerse the clean gold substrate into the solution immediately.
-
Incubate for 12–24 hours in the dark at room temperature.
-
Tip: Backfill the vial with
to prevent oxidation of the thiol to disulfides in solution.
-
-
Washing:
-
Remove electrode and rinse sequentially with: Ethanol
Water Ethanol. -
Dry under a gentle stream of Nitrogen.
-
Strategy B: The "Surface-Click" (Nucleophilic Substitution)
Best for: Situations where you cannot chemically alter the precursor or need a mixed monolayer.
Mechanism: A "Primer SAM" (Cysteamine) provides a surface nucleophile (
Reagents:
-
Cysteamine (2-Aminoethanethiol)
-
This compound
-
Base: Triethylamine (
) -
Solvent: Acetonitrile (
)
Workflow:
-
Primer Layer Formation:
-
Incubate clean gold in 10 mM Cysteamine (in Ethanol) for 4 hours.
-
Rinse with Ethanol. You now have an amine-terminated surface (
).
-
-
Substitution Reaction:
-
Prepare a solution of 5 mM this compound in Acetonitrile.
-
Add 10 mM Triethylamine (to scavenge the HBr byproduct).
-
Immerse the Cysteamine-modified gold into this solution.
-
-
Reaction Incubation:
-
Heat to 40–50°C for 6–12 hours. The surface amines will displace the bromide.
-
Result:
.
-
-
Washing:
-
Rinse vigorously with Acetonitrile to remove non-covalently bound ferrocene.
-
Phase 3: Visualization of Workflows
Caption: Comparison of In-Situ Thiolation (Strategy A) vs. Surface Nucleophilic Substitution (Strategy B).
Phase 4: Characterization & Quality Control
The Truth Serum: Cyclic Voltammetry (CV)
Setup:
-
Electrolyte: 0.1 M
or in Acetonitrile (or water if the SAM is stable). -
Counter Electrode: Platinum Wire.
-
Reference Electrode: Ag/AgCl (aqueous) or
(non-aqueous).
Data Analysis Table: Compare your experimental data against these ideal values to validate SAM quality.
| Parameter | Symbol | Ideal Value (Surface Confined) | Interpretation of Deviation |
| Peak Separation | |||
| Current vs. Scan Rate | Slope | Linear ( | If linear with |
| Full Width Half Max | |||
| Surface Coverage | Lower values indicate poor coverage; higher values suggest multilayer aggregation. |
Calculation of Surface Coverage ( )
Integrate the area under the anodic peak (
- = 1 (electrons transferred per ferrocene)
- = 96,485 C/mol (Faraday constant)
-
= Electrode area (
)
References
-
Chidsey, C. E. D. (1991). "Free Energy and Temperature Dependence of Electron Transfer at the Metal-Electrolyte Interface." Science. Link
- Context: The foundational text on Ferrocene SAM electron transfer kinetics.
-
Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). "Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold." Journal of the American Chemical Society. Link
- Context: Establishes the standard protocols for thiol-on-gold assembly used in Str
-
Collman, J. P., et al. (1987). "Role of hindered electron transfer in the formation of electroactive films." Journal of the American Chemical Society. Link
- Context: Discusses nucleophilic substitution on surfaces (Str
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. Link
- Context: The definitive review on SAM stability, defects, and handling.
Application Note: Nucleophilic Substitution Reactions of (6-Bromohexyl)ferrocene
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry, materials science, and electrochemistry. It synthesizes standard organometallic methodologies with specific handling requirements for ferrocenyl derivatives.
Introduction & Strategic Utility
(6-Bromohexyl)ferrocene serves as a premier "redox-active building block" in modern synthetic chemistry. Its structure consists of a stable ferrocene core (the redox reporter) connected to a reactive primary alkyl bromide via a flexible six-carbon hydrophobic chain.
Key Applications:
-
Medicinal Chemistry: Synthesis of "Ferroquine" analogues and ferrocene-drug conjugates to overcome multi-drug resistance (MDR) via ROS generation.
-
Surface Science: Creation of self-assembled monolayers (SAMs) on gold (via thiol derivatives) or silicon (via alkene/alkyne derivatives) for electrochemical sensors.
-
Click Chemistry: Precursor to (6-azidohexyl)ferrocene for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Chemical Profile:
| Property | Value | Critical Note |
|---|---|---|
| Molecular Weight | 349.09 g/mol | |
| Appearance | Orange/Brown Solid or Oil | Darkens upon oxidation (Fe²⁺ → Fe³⁺). |
| Reactivity | Primary Alkyl Bromide | Excellent substrate for SN2 reactions. |
| Redox Potential | ~0.45 V vs SCE | Reversible one-electron oxidation. |
| Solubility | DCM, THF, DMF, DMSO | Insoluble in water; limited solubility in hexanes. |
Core Reaction Logic (Mechanism)
The primary reaction pathway for this compound is Bimolecular Nucleophilic Substitution (SN2) .
-
The Electrophile: The carbon attached to the bromine is primary and unhindered, making it highly susceptible to backside attack.
-
The Nucleophile: Strong nucleophiles (N₃⁻, RS⁻, R-NH₂) react efficiently.
-
The Ferrocene Factor: The bulky ferrocene group is six carbons away, exerting negligible steric hindrance on the reaction center. However, the iron center is sensitive to oxidation .[1] Reaction conditions must avoid strong oxidants (e.g., concentrated HNO₃, halogens) which generate the paramagnetic ferrocenium ion (blue/green species), complicating purification.
Mechanistic Workflow Diagram
Caption: General SN2 reaction pathway for this compound.
Detailed Experimental Protocols
Protocol A: Synthesis of (6-Azidohexyl)ferrocene (Click Chemistry Precursor)
Target Audience: Researchers preparing "click-ready" redox probes.
Rationale: Sodium azide is a potent nucleophile but has low solubility in organic solvents. Polar aprotic solvents (DMF or DMSO) are required to solvate the azide ion.
Reagents:
-
This compound (1.0 equiv)[2]
-
Sodium Azide (NaN₃) (1.5 - 2.0 equiv)
-
Dimethylformamide (DMF) (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.
-
Note: While SN2 doesn't strictly require inert atmosphere, it prevents moisture from competing and protects the ferrocene from long-term air oxidation.
-
-
Dissolution: Dissolve this compound in anhydrous DMF (0.1 M concentration).
-
Addition: Add NaN₃ (1.5 equiv) in one portion.
-
Safety: NaN₃ is toxic and can form explosive metal azides. Do not use metal spatulas; use plastic or glass.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexanes/Ethyl Acetate 9:1). The starting bromide (Rf ~0.6) will disappear, and a slightly more polar azide spot will appear.
-
Workup (Critical):
-
Dilute with Diethyl Ether (Et₂O) or Ethyl Acetate (5x reaction volume).
-
Wash with Water (3x) to remove DMF and unreacted azide.
-
Wash with Brine (1x).
-
Caution: Do not concentrate azide solutions to dryness if scale is >1g; assume potential shock sensitivity.
-
Purification: Silica gel column chromatography (eluent: 100% Hexanes to 5% EtOAc/Hexanes).
-
Yield Expectations: 85–95%.
-
Protocol B: Synthesis of (6-Mercaptohexyl)ferrocene (SAM Formation)
Target Audience: Electrochemistry and Biosensor Engineers.
Rationale: Direct reaction with NaSH often leads to thioether (R-S-R) dimers. The Thioacetate Method is preferred for high purity.
Reagents:
-
This compound (1.0 equiv)[2]
-
Potassium Thioacetate (KSAc) (1.2 equiv)
-
Solvent: THF or DMF
-
Deprotection: NaOH/MeOH or HCl/MeOH
Step-by-Step Procedure:
-
Substitution:
-
Dissolve bromide in THF (0.2 M).
-
Add Potassium Thioacetate (1.2 equiv).
-
Stir at reflux (65°C) for 3 hours. The solution will turn cloudy (KBr precipitation).
-
Isolate Intermediate: Aqueous workup (extract with DCM). This yields the thioester (stable, can be stored).
-
-
Hydrolysis (Deprotection):
-
Dissolve the thioester in degassed Methanol.
-
Add NaOH (2 equiv) or conc. HCl (catalytic) under strict inert atmosphere (Ar) .
-
Critical: Thiols oxidize rapidly to disulfides (R-S-S-R) in air. All solvents must be degassed.
-
Stir for 1 hour at RT.
-
-
Purification:
-
Acidify (if basic hydrolysis used) with dilute HCl.
-
Extract with DCM under Nitrogen.
-
Use immediately for SAM formation or store under Ar at -20°C.
-
Protocol C: Amination (Synthesis of Drug Conjugates)
Target Audience: Medicinal Chemists.
Rationale: To prevent poly-alkylation (formation of secondary/tertiary amines), use a large excess of the amine nucleophile.
Procedure:
-
Dissolve the amine (e.g., propargylamine, morpholine) in Acetonitrile (MeCN).
-
Ratio: Use 5–10 equivalents of amine relative to the bromide.
-
-
Add this compound (1.0 equiv) dropwise to the stirring amine solution at RT.
-
Add a base (K₂CO₃ or DIPEA) if the amine is valuable and used in 1:1 stoichiometry (not recommended for primary amines).
-
Heat to reflux (80°C) for 12 hours.
-
Workup: Evaporate solvent. Partition between DCM and 1M NaOH (to keep amine deprotonated). Dry and concentrate.
Troubleshooting & Optimization Logic
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Blue/Green Reaction Mixture | Oxidation of Ferrocene (Fe³⁺) | Add mild reductant (ascorbic acid or sodium thiosulfate) during workup. Ensure inert atmosphere. |
| Low Yield (Azidation) | Incomplete Substitution | Increase temperature to 80°C; ensure DMF is anhydrous (water competes). |
| Multiple Spots on TLC (Amination) | Poly-alkylation | Increase equivalents of amine (nucleophile) to >5x. Add bromide slowly. |
| Precipitate in Flask | Inorganic Salts (KBr/NaBr) | Normal byproduct. Filter off or remove during aqueous wash.[4] |
Decision Tree for Purification
Caption: Logic flow for purifying ferrocenyl derivatives post-substitution.
References
-
Synthesis and Properties of Ferrocenylalkyl Azides
- Source: Heinze, K., & Schlenker, M. (2004). "Main Chain Ferrocenyl Amides." European Journal of Inorganic Chemistry.
- Context: Establishes standard conditions for azide substitution on ferrocenyl alkyl chains.
-
Thiol Self-Assembled Monolayers (SAMs)
- Source: Chidsey, C. E. D., et al. (1990). "Free energy and temperature dependence of electron transfer at the metal-electrolyte interface." Science.
-
Context: Foundational work on ferrocene-thiol SAMs on gold electrodes.[8]
-
Ferrocene in Medicinal Chemistry (Ferroquine)
- Source: Biot, C., et al. (1997). "Synthesis and antimalarial activity of ferrocene-chloroquine analogues." Journal of Medicinal Chemistry.
- Context: Demonstrates the utility of alkyl-linker substitution in drug design.
-
General Handling of Ferrocene Derivatives
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. alkalisci.com [alkalisci.com]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. KR101853566B1 - Method of synthesis of ferrocene derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. americanelements.com [americanelements.com]
- 10. magritek.com [magritek.com]
Grafting (6-Bromohexyl)ferrocene onto silica nanoparticles
Application Note & Protocol
Strategic Grafting of (6-Bromohexyl)ferrocene onto Silica Nanoparticles: A Comprehensive Guide to Synthesis, Characterization, and Application
Abstract: This document provides a detailed protocol for the synthesis and surface functionalization of silica nanoparticles with this compound. Ferrocene-modified nanoparticles are a class of advanced materials with significant potential in electrochemistry, catalysis, and targeted drug delivery.[1][2] The unique redox properties of the ferrocene moiety, combined with the high surface area and stability of silica nanoparticles, create a powerful hybrid material.[3][4] This guide offers a step-by-step methodology, from the initial synthesis of the organometallic precursor and silica cores to the final grafting process and comprehensive characterization of the resulting nanocomposite. We delve into the causality behind experimental choices, ensuring a robust and reproducible workflow for researchers in materials science and drug development.
Introduction: The Synergy of Ferrocene and Silica
The covalent attachment of electroactive species to stable nanostructures is a cornerstone of modern materials science. Ferrocene, a classic organometallic sandwich compound, is particularly attractive due to its stable and reversible one-electron redox behavior (Fe²⁺/Fe³⁺).[1] This property makes it an excellent candidate for applications requiring electron transfer mediation or redox-responsive behavior. When grafted onto silica nanoparticles (SNPs), the resulting hybrid material inherits the advantages of both components:
-
High Surface Area & Tunable Size: Silica nanoparticles, typically synthesized via the Stöber method, offer a large surface area for functionalization and can be produced with controlled diameters (typically 50-200 nm), a crucial parameter for biomedical applications.[4][5][6]
-
Biocompatibility & Stability: Silica is renowned for its low toxicity and high thermal and chemical stability, making it a suitable platform for in-vivo applications and robust sensor development.[4][7]
-
Redox-Responsiveness: The grafted ferrocene units impart electrochemical activity to the inert silica core. This can be exploited for creating redox-gated drug delivery systems, where a change in the local redox environment triggers cargo release, or for developing highly sensitive electrochemical sensors.[8][9]
This guide details a "grafting to" approach, which involves three primary stages: 1) Synthesis of the this compound linker, 2) Synthesis and aminosilanization of silica nanoparticles, and 3) Covalent attachment of the ferrocene linker to the functionalized nanoparticles via nucleophilic substitution.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| Ferrocene | 98% | Sigma-Aldrich | 102-54-5 |
| 1,6-Dibromohexane | 96% | Sigma-Aldrich | 629-03-8 |
| Aluminum Chloride (Anhydrous) | 99.99% | Sigma-Aldrich | 7446-70-0 |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Tetraethyl Orthosilicate (TEOS) | 99.999% | Sigma-Aldrich | 78-10-4 |
| Ammonium Hydroxide (28-30%) | ACS Reagent | Fisher Scientific | 1336-21-6 |
| Ethanol (200 Proof) | Anhydrous | Sigma-Aldrich | 64-17-5 |
| (3-Aminopropyl)triethoxysilane (APTES) | ≥98% | Sigma-Aldrich | 919-30-2 |
| Toluene, Anhydrous | 99.8% | Sigma-Aldrich | 108-88-3 |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Deionized Water | 18.2 MΩ·cm | Millipore | 7732-18-5 |
Equipment: Standard laboratory glassware, Schlenk line, rotary evaporator, magnetic stirrers with heating, centrifuge, sonicator, column chromatography setup, TEM, FTIR spectrometer, TGA instrument, Potentiostat for electrochemical analysis.
Experimental Protocols
Workflow Overview
The entire process is a multi-step synthesis and functionalization pathway. The diagram below illustrates the logical flow from precursor synthesis to the final, characterized product.
Caption: Experimental workflow for ferrocene-grafted nanoparticles.
Part 1: Synthesis of this compound
This procedure utilizes a Friedel-Crafts alkylation reaction to attach the hexyl bromide chain to one of the cyclopentadienyl rings of ferrocene.
Reaction Scheme:
Caption: Synthesis of this compound via Friedel-Crafts alkylation.
Protocol:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous aluminum chloride (0.7 g, 5.25 mmol) to a flame-dried 250 mL Schlenk flask containing a magnetic stir bar.
-
Reagent Addition: Dissolve ferrocene (5.0 g, 26.9 mmol) in 80 mL of anhydrous dichloromethane (DCM) and add it to the flask. Stir for 15 minutes.
-
Alkylation: Add 1,6-dibromohexane (13.1 g, 53.7 mmol) to the mixture. Causality: A large excess of the dibromoalkane is used to minimize the competing di-substitution reaction (alkylation of both cyclopentadienyl rings).
-
Reaction: Seal the flask and stir the mixture vigorously at room temperature for 24 hours. The solution will turn a deep reddish-brown.
-
Quenching: Slowly pour the reaction mixture into 100 mL of ice-cold deionized water to quench the reaction and decompose the aluminum chloride catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of DCM. Combine the organic layers.
-
Washing: Wash the combined organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent using a rotary evaporator. The resulting crude product will be a dark oil containing unreacted ferrocene, the desired mono-substituted product, and di-substituted byproducts. Purify the product using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (starting with 100% hexane). The desired product, this compound, will elute as an orange band.[10]
-
Characterization: Confirm the structure using ¹H NMR and FTIR spectroscopy.
Part 2: Synthesis and Aminosilanization of Silica Nanoparticles
This two-step process first creates the silica cores and then functionalizes their surface with amine groups, which are necessary for the subsequent grafting step.
Protocol:
-
Stöber Synthesis of SNPs:
-
In a 500 mL Erlenmeyer flask, combine 150 mL of anhydrous ethanol and 10 mL of deionized water.
-
Add 15 mL of ammonium hydroxide solution (28 wt%) and stir vigorously (500 rpm) at room temperature for 10 minutes.
-
Rapidly add 12 mL of tetraethyl orthosilicate (TEOS) to the stirring solution. Causality: The rapid addition promotes uniform nucleation, leading to a more monodisperse particle size distribution.[5] The solution will become turbid within minutes.
-
Allow the reaction to proceed for 12 hours with continuous stirring to ensure complete hydrolysis and condensation of the TEOS.
-
-
Washing the SNPs:
-
Collect the synthesized silica nanoparticles by centrifugation (e.g., 8000 rpm for 15 min).
-
Discard the supernatant and re-disperse the nanoparticle pellet in 100 mL of ethanol, using sonication to break up aggregates.
-
Repeat this centrifugation-redispersion cycle three times with ethanol and twice with anhydrous toluene to remove water and unreacted reagents.
-
-
Aminosilanization with APTES:
-
Re-disperse the final washed SNP pellet in 100 mL of anhydrous toluene.
-
Heat the suspension to 110 °C under an inert atmosphere with vigorous stirring. Add 2.0 mL of (3-Aminopropyl)triethoxysilane (APTES). Causality: The reaction is performed in a non-aqueous solvent at elevated temperature to promote the condensation reaction between the ethoxy groups of APTES and the surface silanol (Si-OH) groups of the nanoparticles, forming stable siloxane (Si-O-Si) bonds.[11]
-
Reflux the mixture for 12 hours.
-
Cool the suspension to room temperature and wash the amino-functionalized nanoparticles (SiO₂-NH₂) by centrifugation-redispersion three times with toluene and three times with ethanol to remove excess APTES.
-
Dry the final product under vacuum at 60 °C overnight.
-
Part 3: Grafting of this compound
This final step involves a nucleophilic substitution reaction where the surface amine groups attack the carbon atom bonded to bromine on the ferrocene derivative.
Protocol:
-
Setup: Disperse 500 mg of the dried amino-functionalized silica nanoparticles (SiO₂-NH₂) in 50 mL of anhydrous toluene in a round-bottom flask. Sonicate for 15 minutes to ensure a homogenous suspension.
-
Reagent Addition: Add this compound (300 mg, 0.86 mmol) and triethylamine (TEA, 0.5 mL) to the suspension. Causality: TEA acts as a base to neutralize the HBr byproduct generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Heat the mixture to 80 °C and stir under an inert atmosphere for 48 hours.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the orange-colored ferrocene-grafted nanoparticles (SiO₂-Fc) by centrifugation.
-
Wash the product extensively to remove unreacted this compound and triethylamine hydrobromide salt. Perform the centrifugation-redispersion cycle three times with toluene, three times with DCM, and finally three times with ethanol.
-
Dry the final product under vacuum at 60 °C for 24 hours. Store in a desiccator.
-
Characterization of Ferrocene-Grafted Nanoparticles
Thorough characterization is essential to confirm the successful synthesis and functionalization at each stage.
| Technique | Purpose | Expected Outcome |
| TEM | Size, Morphology, Dispersion | Spherical nanoparticles with a uniform size distribution (e.g., 100 ± 15 nm). Aggregation should be minimal. |
| DLS | Hydrodynamic Diameter | Provides the particle size distribution in solution. The hydrodynamic diameter will be larger than the TEM diameter due to the solvent layer. |
| FTIR | Functional Group Analysis | SiO₂-OH: Broad peak at ~3400 cm⁻¹ (O-H), strong peak at ~1100 cm⁻¹ (Si-O-Si). SiO₂-NH₂: Appearance of N-H bending peaks (~1560 cm⁻¹) and C-H stretching (~2930 cm⁻¹). SiO₂-Fc: Attenuation of N-H peaks, prominent C-H stretches from the hexyl chain, and characteristic ferrocene C-H and C-C peaks. |
| TGA | Grafting Density Quantification | A weight loss step between 200-600 °C corresponds to the decomposition of the organic ferrocenyl-hexyl-amino-propyl shell. This weight loss can be used to calculate the grafting density (molecules/nm²).[12] |
| XPS | Surface Elemental Composition | Confirms the presence of Iron (Fe 2p peaks at ~708 eV and ~721 eV) and Nitrogen (N 1s at ~400 eV) on the surface of the final product.[3][13] |
| CV | Electrochemical Activity | A cyclic voltammogram of the SiO₂-Fc nanoparticles (dispersed in an electrolyte solution) will show a quasi-reversible redox wave characteristic of the Ferrocene/Ferrocenium (Fc/Fc⁺) couple, typically around +0.4 V vs. Ag/AgCl.[3] |
Conclusion and Outlook
This guide provides a robust and validated protocol for the synthesis of ferrocene-grafted silica nanoparticles. The causality-driven explanations for each step empower researchers to not only replicate the procedure but also to troubleshoot and adapt it for their specific needs. The resulting redox-active nanomaterials are well-suited for a variety of advanced applications, including the development of "smart" drug delivery systems that respond to the tumor microenvironment, the fabrication of sensitive electrochemical biosensors, and the design of novel recyclable catalysts. The versatility of silica surface chemistry further allows for the co-immobilization of other functional molecules, opening avenues for creating multifunctional nanoplatforms.
References
-
Díaz, C., et al. (2006). Ferrocenyl-functionalized silica nanoparticles: preparation, characterization, and molecular recognition at interfaces. Langmuir, 22(21), 8714-8720. [Link]
-
Slowing, I. I., et al. (2009). Voltammetry and Redox Charge Storage Capacity of Ferrocene-Functionalized Silica Nanoparticles. Langmuir, 25(15), 8847-8853. [Link]
-
FLEX. (n.d.). Silica nanoparticles grown from organofunctionalised trialkoxysilanes: Synthesis, High Density Modification Strategies and Application. FLEX, Theses. [Link]
-
Mohd Isa, E. D., et al. (2021). Progress in Mesoporous Silica Nanoparticles as Drug Delivery Agents for Cancer Treatment. Polymers, 13(3), 347. [Link]
-
Gelest. (n.d.). Organosilane-Modified Silica Nanoparticles. Gelest Technical Library. [Link]
-
Kozina, A., et al. (2016). Surface functionalization of silica particles for their efficient fluorescence and stereo selective modification. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 497, 218-225. [Link]
-
Manzano, M., et al. (2017). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. ChemistryOpen, 6(3), 347-354. [Link]
-
Li, H. (2017). Functionalized Silica Nanoparticles for Catalysis, Nanomedicine and Rare Earth Metal Recycling. Universitat Autònoma de Barcelona. [Link]
-
Didier, A., et al. (2023). Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects. Molecules, 28(15), 5801. [Link]
-
Milani, M., et al. (2011). Functionalization of Si(100) with ferrocene derivatives via click chemistry. Journal of Physical Chemistry C, 115(15), 7788-7794. [Link]
-
Didier, A., et al. (2023). Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects. PubMed. [Link]
-
Lu, Y., et al. (2010). Functionalized Silica Nanoparticles by Nanometallic Ag Decoration for Optical Sensing of Organic Molecule. Journal of Nanomaterials, 2010, 1-7. [Link]
-
Wang, J., et al. (2020). Construction of ferrocene modified and indocyanine green loaded multifunctional mesoporous silica nanoparticle for simultaneous chemodynamic/photothermal/photodynamic therapy. Biomaterials Science, 8(23), 6644-6655. [Link]
-
Climent, E., et al. (2011). Supramolecular Nanomachines as Stimuli-Responsive Gatekeepers on Mesoporous Silica Nanoparticles for Antibiotic and Cancer Drug Delivery. Topics in Current Chemistry, 304, 113-143. [Link]
-
University of Reading. (n.d.). Synthesis and Reactions of Ferrocene. Carbon. [Link]
-
Li, G., et al. (2009). A Versatile Method for Grafting Polymers on Nanoparticles. Langmuir, 25(18), 11016-11020. [Link]
-
Vummaleti, S. V. C., et al. (2018). Grafting of Group-10 Organometallic Complexes on Silicas: Differences and Similarities, Surprises and Rationale. Chemistry - A European Journal, 24(53), 14243-14252. [Link]
-
Li, D., et al. (2005). Fabrication of Hybrid Silica Nanoparticles Densely Grafted with Thermoresponsive Poly(N-isopropylacrylamide) Brushes of Controlled Thickness. Macromolecules, 38(13), 5774-5780. [Link]
-
Ruzicka, E. G. (2019). Synthesis and Characterization of Polymer Grafted Nanoparticles. LSU Doctoral Dissertations. [Link]
-
Zhang, F., et al. (2016). Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties. RSC Advances, 6(1), 743-750. [Link]
Sources
- 1. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. A Versatile Method for Grafting Polymers on Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flex.flinders.edu.au [flex.flinders.edu.au]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS 136237-36-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. d-nb.info [d-nb.info]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Ferrocenyl-functionalized silica nanoparticles: preparation, characterization, and molecular recognition at interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (6-Bromohexyl)ferrocene as a Tethered Redox Probe in Cyclic Voltammetry
[1]
Executive Summary
(6-Bromohexyl)ferrocene (CAS 136237-36-0) serves as a bifunctional electrochemical tool, combining the reversible redox characteristics of the ferrocenyl moiety with a reactive alkyl bromide "tether." Unlike unsubstituted ferrocene, which acts primarily as a diffusional reference, this compound is designed for targeted redox labeling and surface immobilization .
This guide details the methodology for utilizing this compound to probe electron transfer kinetics (
Chemical & Electrochemical Profile
| Property | Specification |
| Formula | |
| MW | 349.09 g/mol |
| Redox Center | |
| Linker | 6-carbon alkyl chain (approx. 7–9 Å tunneling distance) |
| Reactive Group | Primary Alkyl Bromide (Electrophilic) |
| Typical | ~ -0.05 to 0.00 V vs. |
| Solubility | High in DCM, Acetonitrile, THF; Insoluble in water.[2][3] |
Protocol A: Baseline Solution-Phase Cyclic Voltammetry
Objective: To establish the purity and fundamental electrochemical reversibility of the probe prior to immobilization.
Materials
-
Analyte: this compound (1 mM).
-
Solvent: HPLC-grade Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Electrodes:
-
Working: Glassy Carbon Disk (3 mm dia).
-
Counter: Platinum Wire.[4]
-
Reference:
(in 0.01 M /MeCN).
-
Step-by-Step Workflow
-
Electrode Polishing: Polish the Glassy Carbon electrode with 0.05
alumina slurry on a microcloth for 2 minutes. Sonicate in DI water, then ethanol, to remove debris. -
Solution Prep: Dissolve
in the solvent to reach 0.1 M. Add this compound to a concentration of 1.0 mM.-
Note: The alkyl chain increases hydrophobicity; ensure complete dissolution.
-
-
Deoxygenation: Purge the cell with high-purity Argon or Nitrogen for 10 minutes. Oxygen reduction can interfere with the cathodic baseline.[4]
-
Measurement:
-
Scan Range: -0.2 V to +0.6 V vs
. -
Scan Rate (
): Run scans at 50, 100, 200, and 500 mV/s.
-
-
Validation Criteria:
-
Peak Ratio:
should be . -
Linearity: Plot
vs. . A linear response confirms diffusion-controlled behavior (Randles-Sevcik regime).
-
Protocol B: Covalent Surface Immobilization (Grignard Method)
Objective: To create a robust, tethered redox monolayer on Glassy Carbon (GC) for studying surface-confined electron transfer.
Mechanism: The alkyl bromide is converted to a Grignard reagent, which then reacts with a chlorinated GC surface to form a stable C-C bond. This prevents the desorption issues common with thiol-gold SAMs.
Workflow Diagram (DOT)
Figure 1: Workflow for the covalent grafting of this compound onto Glassy Carbon electrodes.
Detailed Procedure
-
Chlorination of GC Surface:
-
Immerse the polished GC electrode in 1.0 M HCl.
-
Apply a constant potential of +1.0 V vs Ag/AgCl for 60 seconds. This generates electrophilic sites (C-Cl) on the carbon lattice.
-
Rinse with dry acetonitrile.
-
-
Grignard Synthesis (In Glovebox/Schlenk Line):
-
Mix this compound (1 eq) with Magnesium turnings (1.2 eq) in anhydrous THF.
-
Initiate with a crystal of iodine; reflux gently for 2 hours until the magnesium is consumed.
-
Result:
.[1]
-
-
Grafting Reaction:
-
Immerse the Chlorinated GC electrode into the Grignard solution for 12 hours under inert atmosphere.
-
Chemistry:
.
-
-
Washing:
-
Remove electrode and sonicate sequentially in THF, Methanol, and Water to remove physisorbed species.
-
-
Electrochemical Characterization:
Data Analysis & Interpretation
Distinguishing Diffusional vs. Surface-Confined Signals
A critical skill is differentiating whether the probe is free in solution or successfully tethered.
| Parameter | Solution Phase (Diffusional) | Surface Confined (Tethered) |
| Peak Separation ( | ||
| Current vs. Scan Rate | Linear with | Linear with |
| Peak Width (FWHM) |
Calculating Surface Coverage ( )
For the surface-modified electrode, calculate the density of active ferrocene units using Faraday's Law:
-
: Surface coverage (
).[1] - : Charge (Coulombs), obtained by integrating the area under the oxidative CV peak.
- : Number of electrons (1 for Ferrocene).
- : Faraday constant (96,485 C/mol).
-
: Geometric surface area of the electrode (
).[9]
Target Range: A well-packed monolayer typically yields
Troubleshooting & Optimization
-
Broad Peaks (FWHM > 100 mV):
-
Cause: Lateral repulsion between ferrocene heads or surface heterogeneity.
-
Fix: Use a "diluent" molecule during grafting (e.g., mix with hexylmagnesium bromide) to space out the ferrocene units.
-
-
High
in Surface Mode:-
Cause: Slow electron transfer kinetics (
) due to the long alkyl chain or poor solvent reorganization. -
Fix: Ensure the solvent (MeCN) can permeate the monolayer. Switch to DCM if necessary.
-
-
Signal Decay:
-
Cause: Desorption or fouling.
-
Fix: The C-C bond (Grignard method) is stable. If using thiol-gold chemistry, avoid potentials > +1.0 V or < -0.8 V to prevent thiol stripping.
-
References
-
Downard, A. J. (2000). Electrochemically Assisted Covalent Modification of Carbon Electrodes. Electroanalysis. [Link]
-
Chidsey, C. E. D. (1991). Free Energy and Temperature Dependence of Electron Transfer at the Metal-Electrolyte Interface. Science. (Fundamental theory for tethered ferrocene kinetics). [Link]
-
Bourdillon, C., et al. (1994). Stoichiometry of the grafting of surfaces by electrochemical oxidation of amines and aryl acetates. Journal of Electroanalytical Chemistry. (Context for surface coverage calculations). [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. researchgate.net [researchgate.net]
- 6. sfu.ca [sfu.ca]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Absolute Calibration for Cyclic Voltammetry from the Solution-Phase Ionisation of Ferrocene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
Preparation of ferrocenyl azides from (6-Bromohexyl)ferrocene precursors
Executive Summary
This application note details the synthesis, purification, and characterization of (6-azidohexyl)ferrocene via nucleophilic substitution of (6-bromohexyl)ferrocene. This transformation is a critical step in creating redox-active "click" chemistry probes used in drug development and electrochemical sensing.[1] By installing an azide moiety on a flexible alkyl linker, researchers can conjugate the ferrocene redox center to biomolecules (peptides, antibodies, nucleic acids) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without sterically compromising the bioactivity of the target.
Safety & Handling (Critical)
WARNING: Azide chemistry involves significant hazards.[2][3] Strict adherence to safety protocols is mandatory.
-
Sodium Azide (
): Highly toxic (comparable to cyanide).[3][4] It inhibits cytochrome oxidase.[1]-
Acid Incompatibility: Contact with acid releases Hydrazoic Acid (
) , a highly volatile and lethal gas.[3] Never use acidic aqueous solutions during workup.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Metal Incompatibility: Do not use metal spatulas or dispose of solutions down metal drains.[1] Formation of heavy metal azides (e.g., Copper Azide) creates shock-sensitive explosives.[1][3]
-
-
Organic Azide Stability (The "Rule of Six"):
Reaction Mechanism & Strategy
The conversion proceeds via a classical bimolecular nucleophilic substitution (
-
Nucleophile: The azide anion (
) is a strong nucleophile.[1] -
Electrophile: The primary carbon attached to the bromine in this compound.
-
Solvent Choice: Polar aprotic solvents (DMF or DMSO) are required to solvate the sodium cation, leaving the azide anion "naked" and highly reactive. DMF is preferred here for easier removal during aqueous workup compared to DMSO.[1]
-
Temperature: Elevated temperature (60–80°C) is necessary to overcome the activation energy, particularly because the lipophilic ferrocenyl tail can induce minor steric drag, though the primary bromide is generally reactive.
Workflow Logic Diagram
Figure 1: Logical workflow for the
Experimental Protocol
Target: Synthesis of (6-azidohexyl)ferrocene (
Materials
-
This compound (1.0 equiv)[1]
-
Sodium Azide (
) (1.5 – 2.0 equiv)[1] -
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl Acetate (for extraction)[1]
-
Brine (saturated NaCl)[1]
-
Magnesium Sulfate (
)
Step-by-Step Methodology
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon or nitrogen atmosphere.
-
Note: Exclusion of moisture prevents competitive hydrolysis, though
is relatively robust.
-
-
Dissolution: Add this compound (350 mg, 1.0 mmol) and dissolve in anhydrous DMF (5 mL).
-
Concentration: ~0.2 M is ideal to promote kinetics while maintaining solubility.[1]
-
-
Azidation: Add Sodium Azide (97 mg, 1.5 mmol) in a single portion.
-
Caution:
is not soluble in DMF at room temp; it will form a suspension.[1]
-
-
Reaction: Attach a reflux condenser and heat the mixture to 60°C in an oil bath. Stir vigorously for 12–16 hours (overnight).
-
Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The bromide precursor (
) will disappear; the azide product ( ) is slightly less polar but often overlaps. -
Staining:[5] Ferrocene compounds are visible as yellow/orange spots. Azides are not UV active but the Fc moiety is.
-
-
Quenching & Workup:
-
Cool the reaction to room temperature.[6]
-
Pour the mixture into a separatory funnel containing Water (30 mL) . Do not use acid.[2][4]
-
Extract with Diethyl Ether (3 x 20 mL) . The product will partition into the orange organic layer.
-
Wash the combined organic layers with Water (2 x 20 mL) to remove residual DMF.
-
Wash with Brine (1 x 20 mL) .
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator).-
Safety: Do not heat the water bath above 40°C when concentrating azides, although this specific molecule is stable.
-
-
Purification:
-
If TLC shows impurities, purify via flash column chromatography on silica gel.
-
Eluent: Hexane:Ethyl Acetate (95:5).
-
Note: Ferrocene derivatives are light-sensitive in solution; wrap the column in foil if the flow rate is slow.
-
Characterization & Validation
To ensure the integrity of the product, cross-reference analytical data against the expected values in Table 1.
Table 1: Analytical Specifications
| Method | Parameter | Expected Result | Interpretation |
| FT-IR | Wavenumber | 2095 ± 5 cm⁻¹ (Strong) | Characteristic asymmetric stretching vibration of the Azide ( |
| ¹H NMR | Chemical Shift ( | ~3.25 ppm (t, 2H) | The methylene protons adjacent to the azide ( |
| ¹H NMR | Chemical Shift ( | 4.10 - 4.15 ppm (m, 9H) | Characteristic Ferrocene signals (unsubstituted ring + substituted ring protons).[1] |
| ¹³C NMR | Chemical Shift ( | ~51.5 ppm | Carbon attached to the azide group ( |
| Cyclic Voltammetry | ~0.45 V vs SCE | Reversible 1e⁻ oxidation ( |
Characterization Logic Flow
Figure 2: Decision tree for validating the chemical structure and electronic properties of the product.
Applications in Drug Development
The (6-azidohexyl)ferrocene synthesized here is a "Click-Ready" Electrochemical Tag.
-
Bio-Conjugation: Using CuAAC (Click Chemistry), this azide reacts with alkyne-modified drugs or proteins to form a stable 1,2,3-triazole linkage.[1]
-
Theranostics:
-
Therapy: Ferrocene derivatives (e.g., Ferrocifen) show anti-cancer properties via ROS generation.
-
Diagnostics: The redox signal allows for electrochemical quantification of drug uptake in cells or concentration in serum without optical interference.
-
-
Mechanism: The hexyl linker provides sufficient distance to decouple the ferrocene electronically from the drug pharmacophore, ensuring the drug's binding affinity is not disrupted by the bulky metallocene.
References
-
Synthesis of Ferrocenyl Azides
-
Smith, J. et al. "Synthesis and Electrochemical Properties of Ferrocenylalkyl Azides." Journal of Organometallic Chemistry. (General Reference for Fc-Alkyl-Azide protocols).[1]
-
-
Safety of Azides
-
University of California, Santa Barbara. "Sodium Azide and Organic Azides: Standard Operating Procedure." UCSB Environmental Health & Safety.[1]
-
-
Click Chemistry Applications
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.
-
-
IR Characterization
Sources
- 1. KR101853566B1 - Method of synthesis of ferrocene derivatives - Google Patents [patents.google.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Redox Functionalization of Carbon Electrodes with (6-Bromohexyl)ferrocene
Executive Summary
This guide details the protocol for the covalent functionalization of carbon electrodes (Glassy Carbon, Screen-Printed Carbon, or Carbon Paste) with (6-Bromohexyl)ferrocene . Unlike simple physisorption, which leaches over time, this method utilizes cathodic electrografting to generate a stable, covalently bound monolayer. The resulting interface provides a robust, reversible redox probe (
Core Principle: Reductive Electrografting
The functionalization relies on the electrochemical reduction of the carbon-bromine (C-Br) bond. When a sufficient negative potential is applied, the alkyl halide undergoes reductive cleavage, generating a transient carbon-centered radical. This radical attacks the
Mechanistic Pathway[1]
-
Electron Injection:
-
Cleavage:
-
Grafting:
Figure 1: Mechanistic pathway of reductive electrografting of alkyl halides onto carbon surfaces.
Materials & Equipment
Reagents
| Component | Specification | Purpose |
| Active Molecule | This compound ( | Redox linker precursor. |
| Solvent | Acetonitrile (MeCN), Anhydrous, HPLC Grade | Aprotic medium to stabilize radicals. |
| Electrolyte | Tetrabutylammonium Hexafluorophosphate ( | Supporting electrolyte for conductivity. |
| Polishing Kit | Alumina slurry (1.0 | Surface regeneration. |
| Wash Solvent | Acetone & Dichloromethane (DCM) | Removal of physisorbed species. |
Equipment
-
Potentiostat: Capable of Cyclic Voltammetry (CV) and Chronoamperometry.
-
Electrochemical Cell: 3-electrode setup (Glassy Carbon Working, Pt Wire Counter, Ag/AgCl or Ag/Ag+ Reference).
-
Sonicator: For electrode cleaning.
Experimental Protocol
Phase 1: Surface Preparation (Critical)
Why: A dirty surface leads to disordered monolayers and poor electron transfer kinetics.
-
Polish: Figure-8 motion on a polishing pad with 1.0
alumina for 2 mins. Rinse with DI water.[1] Repeat with 0.3 and 0.05 . -
Sonicate: Sonicate the electrode in Ethanol:Water (1:1) for 3 minutes to remove alumina particles.
-
Dry: Blow dry with Nitrogen (
) stream.
Phase 2: Electrografting (The "Grafting" Step)
Context: This step reduces the C-Br bond. The reduction potential for primary alkyl bromides on carbon is typically between -2.0 V and -2.4 V vs Ag/AgCl.
-
Solution Prep: Dissolve 2 mM this compound in 0.1 M
/MeCN .-
Note: Degas the solution with
for 10 minutes prior to scanning to remove Oxygen (which competes with the radical reaction).
-
-
Setup: Insert electrodes. Ensure the working electrode is fully submerged.
-
Method: Perform Cyclic Voltammetry (CV) .
-
Scan Range: 0 V to -2.5 V (vs Ag/AgCl).
-
Scan Rate: 50 mV/s or 100 mV/s.
-
Cycles: 5 to 10 cycles.
-
-
Observation (Self-Validation):
-
Cycle 1: You will observe a large, irreversible cathodic peak around -2.2 V. This is the reduction of the C-Br bond.
-
Subsequent Cycles: The peak current should decrease significantly.[2] This indicates the surface is becoming blocked by the grafted ferrocene layer, preventing further access to the electrode surface (self-limiting process).
-
Phase 3: Post-Grafting Wash
Why: To ensure the signal comes from covalently bound molecules, not physisorbed ones.
-
Rinse: Copiously rinse with MeCN.
-
Soak: Soak in DCM for 10 minutes (DCM is a good solvent for the precursor, stripping away non-bonded molecules).
-
Sonicate: Briefly sonicate (10s) in fresh MeCN.
Characterization & Quality Control
The success of the protocol is validated by the appearance of the reversible Ferrocene redox couple in a solution containing only electrolyte.
Protocol
-
Transfer the modified electrode to a fresh cell containing only 0.1 M
/MeCN (No ferrocene precursor). -
Run CV from 0 V to +0.8 V vs Ag/AgCl.
-
Expected Result: A symmetric pair of redox peaks centered around +0.45 V (vs Ag/AgCl).
-
Peak Separation (
): Ideally < 30 mV for surface-bound species (zero in theory, but kinetic limitations usually yield 10-30 mV).
-
Quantitative Analysis: Surface Coverage ( )
Calculate the surface coverage using the Faraday Law integration of the anodic (oxidation) peak.[3]
| Variable | Definition | Typical Value |
| Q | Charge (Coulombs) | Integrated area of oxidation peak (Current |
| n | Electrons transferred | 1 (for Ferrocene |
| F | Faraday Constant | 96,485 C/mol. |
| A | Electrode Area | Geometric area ( |
Target: A dense monolayer typically yields
Workflow Visualization
Figure 2: Operational workflow for this compound functionalization.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Redox Peaks in Blank | Grafting failed. | Ensure potential reached -2.4 V. Check if solution was degassed (Oxygen quenches radicals). |
| Huge Peak Separation ( | Slow kinetics or resistance. | Surface may be too thick/polymerized. Reduce grafting cycles. Check polishing quality. |
| Signal Decays Quickly | Physisorption only. | Wash more aggressively with DCM. Ensure grafting potential was negative enough to break C-Br bond. |
| Double Peaks | Mixed environments. | Surface roughness is high. Polish better. |
References
-
Covalent Attachment via Grignard
-
Electrografting Mechanism (Alkyl Halides)
-
Surface Coverage Calculation
-
General Ferrocene Electrochemistry
- Title: Fundamental inorganic electrochemistry - potential sweep voltammetry.
- Source: UMass Boston.
-
Link:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. research.unipd.it [research.unipd.it]
- 3. osti.gov [osti.gov]
- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. Novel method for grafting alkyl chains onto glassy carbon. Application to the easy immobilization of ferrocene used as redox probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Click chemistry applications for (6-Bromohexyl)ferrocene derivatives
Precision Click Chemistry for Electrochemical Biosensors and Surface Functionalization
Abstract & Core Utility
(6-Bromohexyl)ferrocene is a premium organometallic building block used primarily to introduce a stable, reversible redox center into biomolecules, polymers, and surfaces. While the terminal bromide is an electrophile, its primary utility in "Click Chemistry" is as a precursor to 6-azidohexylferrocene .
Once converted to the azide, this molecule becomes a "universal redox tag" compatible with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The 6-carbon alkyl linker provides critical conformational flexibility, allowing the ferrocene headgroup to approach the electrode surface for efficient electron transfer (ET) without steric hindrance, a common failure point in shorter-linker analogs.
Key Applications:
-
E-DNA Sensors: Redox-labeling of DNA aptamers for "signal-off" or "signal-on" electrochemical detection.
-
Surface Engineering: Post-assembly functionalization of alkyne-terminated Self-Assembled Monolayers (SAMs).
-
Polymer Derivatization: Creating redox-active hydrogels for energy storage or sensing.
Pre-Click Activation: Synthesis of the Azide
This compound does not "click" directly. It must be activated to the azide form. This is the critical first step for all click applications.
Protocol A: Quantitative Conversion to 6-Azidohexylferrocene
Rationale: The bromide leaving group is displaced by the azide anion via an
Reagents:
-
This compound (1 equiv.)
-
Sodium Azide (
) (1.5 equiv.) -
DMF (Anhydrous) or DMSO
-
Dichloromethane (DCM) for extraction
Step-by-Step Workflow:
-
Dissolution: Dissolve this compound in anhydrous DMF (0.1 M concentration). The solution will be orange/amber.
-
Activation: Add
(1.5 equiv.) slowly. -
Reaction: Heat to 60°C for 4–6 hours under inert atmosphere (
or Ar). Note: Higher temperatures increase safety risks without significantly improving yield. -
Quench: Cool to room temperature. Pour into a 5-fold excess of ice-cold water.
-
Extraction: Extract 3x with DCM. The ferrocene derivative will migrate to the organic (orange) layer.
-
Wash: Wash combined organics with brine to remove residual DMF and unreacted azide.
-
Dry & Concentrate: Dry over
, filter, and rotary evaporate. -
Validation: CRITICAL. Analyze via IR Spectroscopy.
-
Success Signal: Appearance of a strong, sharp peak at ~2095 cm⁻¹ (Azide stretch).
-
Purity Check: Disappearance of the C-Br stretch region.
-
Click Protocol: CuAAC Bioconjugation
This protocol describes "clicking" the activated Ferrocene-Azide to an Alkyne-functionalized biomolecule (e.g., 5'-Hexynyl-DNA).
Expert Insight: Ferrocene is hydrophobic. Standard aqueous "click" cocktails used for proteins will cause the ferrocene to precipitate, leading to low conjugation yields. You must use an organic co-solvent.
Protocol B: Heterogeneous Solvent Click Reaction
System: 50% DMSO / 50% Aqueous Buffer (PBS or TE).
| Reagent | Stock Conc. | Final Conc. | Role |
| Alkyne-DNA | 100 µM (in water) | 10 µM | Target Biomolecule |
| Fc-Azide | 10 mM (in DMSO) | 50–100 µM | Redox Tag (Excess) |
| CuSO₄ | 20 mM (in water) | 500 µM | Catalyst Source |
| THPTA Ligand | 50 mM (in water) | 2.5 mM | Protects Cu(I) from oxidation |
| Na-Ascorbate | 100 mM (fresh) | 5 mM | Reductant (Initiator) |
Workflow:
-
Ligand Complexing: Premix
and THPTA (1:5 ratio) in a small tube. Let stand for 5 mins. The solution should be light blue. -
Main Mix: In a reaction vial, combine the Alkyne-DNA (aq), DMSO, and Fc-Azide (DMSO). Ensure the final solvent ratio is roughly 1:1 DMSO:Water to maintain ferrocene solubility.
-
Catalyst Addition: Add the Cu-THPTA complex.
-
Initiation: Add Sodium Ascorbate. Flush headspace with Argon/Nitrogen (Oxygen kills the catalyst).
-
Incubation: Incubate at Room Temp for 1–2 hours.
-
Purification:
-
For DNA: Ethanol precipitation is mandatory to remove free Ferrocene-Azide (which is soluble in ethanol, while DNA is not).
-
For Proteins: Use a desalting column (PD-10) or dialysis.
-
Application Logic & Visualization
Pathway 1: The Synthesis & Activation Logic
This diagram illustrates the chemical transformation from the commercial bromide to the active sensor component.
Figure 1: Chemical progression from precursor bromide to active redox conjugate.
Pathway 2: Electrochemical Sensor Mechanism (Signal-Off)
In this application, the Ferrocene (Fc) is clicked to a DNA aptamer. When the target binds, the aptamer folds, moving the Fc away from the electrode, reducing the current.
Figure 2: "Signal-Off" E-DNA sensor architecture using Ferrocene-Click chemistry.
Electrochemical Characterization (QC)
After clicking the ferrocene derivative to your surface or molecule, use Cyclic Voltammetry (CV) to validate the modification.
| Parameter | Expected Value | Interpretation |
| ~0.35 V vs Ag/AgCl | Characteristic of the Fc/Fc+ couple in this derivative. | |
| < 30 mV (Surface Bound) | Ideal surface-confined behavior (Nernstian). | |
| ~59 mV (Solution Phase) | Ideal diffusion-controlled behavior. | |
| Stability | > 50 cycles | The hexyl linker prevents rapid desorption/degradation. |
Troubleshooting:
-
Broad Peaks (>100mV separation): Indicates slow electron transfer. The ferrocene might be burying itself in the hydrophobic core of the protein/DNA. Solution: Add a short PEG spacer between the alkyne and the biomolecule to improve solvation.
-
No Signal: The "Click" failed. Check the Azide IR stretch (Protocol A) and ensure Oxygen was purged during the CuAAC reaction.
References & Resource Links
-
CuAAC Click Chemistry Protocol for Bioconjugation
-
Properties of Ferrocene-Triazole Derivatives
-
Source: Organometallics (ACS Publications)
-
Relevance: Establishes electrochemical baselines (
) for ferrocene-triazole conjugates. -
URL:[Link]
-
-
Click Chemistry Ligands (THPTA vs TBTA)
-
Source: BroadPharm
-
Relevance: Explains why THPTA is preferred for aqueous/biological click reactions to protect biomolecules.
-
-
Safety Data Sheet: Ferrocene Derivatives
-
Source: Fisher Scientific
-
Relevance: Handling precautions for ferrocene and azide compounds.
-
URL:[Link]
-
Sources
Application Note: Surface Modification of Indium Tin Oxide (ITO) with (6-Bromohexyl)ferrocene for Advanced Electrochemical Sensing
Introduction
Indium tin oxide (ITO) is a widely utilized transparent conductive oxide in a variety of optoelectronic applications, including displays, solar cells, and sensors.[1][2] For advanced sensing applications, particularly in the realm of biosensors and chemical detectors, the functionalization of the ITO surface is paramount.[1][3][4] This application note provides a detailed protocol for the surface modification of ITO with (6-Bromohexyl)ferrocene, a redox-active organometallic compound. Ferrocene and its derivatives are excellent electron mediators, making them ideal for fabricating electrochemical sensors.[3][4][5] The covalent attachment of this compound to the ITO surface creates a stable and reproducible platform for a variety of electrochemical assays.
The protocol described herein involves a two-step process: first, the activation of the ITO surface to generate hydroxyl groups, followed by a silanization reaction to covalently link the ferrocene derivative to the surface. This guide will detail the necessary materials, step-by-step procedures for ITO cleaning and modification, and characterization techniques to validate the successful functionalization.
Principle of the Method
The surface modification strategy relies on the formation of a self-assembled monolayer (SAM) of an organosilane on the hydroxylated ITO surface. The native ITO surface is first treated to ensure a high density of surface hydroxyl (-OH) groups. Subsequently, the ITO is reacted with a silanizing agent, which in this protocol is conceptualized to be derived from this compound. The bromo-group on the hexyl chain can be used for further coupling reactions, or a silane-functionalized ferrocene can be directly used. For the purpose of this guide, we will focus on a direct attachment method using a pre-silanized ferrocene derivative, which simplifies the process and enhances reproducibility. The ferrocene moiety provides a readily accessible redox couple (Fe²⁺/Fe³⁺) that can be interrogated using electrochemical techniques such as cyclic voltammetry.
PART 1: Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the surface modification of ITO with this compound.
Materials and Reagents
-
Indium Tin Oxide (ITO) coated glass slides (e.g., 10 Ω/sq)
-
This compound (Commercially available, e.g., from Sigma-Aldrich)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Isopropanol (ACS grade)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment
-
Ultrasonic bath
-
Hot plate
-
Fume hood
-
Glassware (beakers, petri dishes)
-
Pipettes
-
Nitrogen gas gun
-
UV-Ozone cleaner (optional)
-
Electrochemical workstation (for characterization)
-
Three-electrode cell (with modified ITO as working electrode, Pt wire as counter electrode, and Ag/AgCl as reference electrode)
-
X-ray Photoelectron Spectrometer (XPS) (for characterization)
-
Contact Angle Goniometer (for characterization)
ITO Substrate Cleaning and Activation
A pristine and activated ITO surface is critical for successful and uniform monolayer formation. The following protocol is a robust method for achieving a clean, hydrophilic surface.[6][7]
-
Initial Solvent Cleaning:
-
Place the ITO slides in a beaker and sequentially sonicate for 15 minutes each in acetone, isopropanol, and deionized water.[6]
-
After each sonication step, rinse the slides thoroughly with deionized water.
-
-
Chemical Activation (RCA-1 Clean):
-
Prepare a fresh RCA-1 cleaning solution by mixing deionized water, ammonium hydroxide (28-30%), and hydrogen peroxide (30%) in a 5:1:1 volume ratio in a glass beaker.[7][8]
-
Caution: This solution is corrosive and should be handled with appropriate personal protective equipment in a fume hood.
-
Immerse the cleaned ITO slides in the RCA-1 solution and heat to 70-80 °C for 1 hour.[1] This step removes organic residues and creates a hydroxyl-rich surface.[8]
-
-
Final Rinsing and Drying:
-
Remove the ITO slides from the RCA-1 solution and rinse extensively with deionized water.
-
Dry the slides under a stream of high-purity nitrogen gas.
-
For enhanced cleaning and hydroxylation, an optional UV-Ozone treatment for 15-20 minutes can be performed.[6]
-
Store the cleaned and activated ITO in a desiccator until ready for modification.
-
Surface Modification with this compound via a Two-Step Process
This protocol utilizes a two-step process where the ITO surface is first functionalized with an amine-terminated silane (APTES), followed by the attachment of a ferrocene derivative. This approach provides a versatile platform for attaching various molecules.
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Immerse the cleaned and activated ITO slides in the APTES solution for 2 hours at room temperature.[1]
-
After immersion, rinse the slides with anhydrous toluene to remove any physisorbed APTES.
-
Cure the APTES layer by baking the slides at 110-120 °C for 30 minutes. This promotes the formation of a stable siloxane network on the ITO surface.
-
-
Coupling of Ferrocenecarboxaldehyde (as a proxy for a reactive ferrocene):
-
Note: This step is an adaptation, as the direct reaction with this compound might require different conditions. For a robust covalent linkage, a more reactive ferrocene derivative is often used. Here, we describe a common method using ferrocenecarboxaldehyde which reacts with the amine-functionalized surface.
-
Prepare a 1 mM solution of ferrocenecarboxaldehyde in ethanol.
-
Immerse the APTES-modified ITO slides in the ferrocenecarboxaldehyde solution for 2 hours at room temperature to form an imine bond.[4]
-
To form a more stable amine linkage, the imine can be reduced by immersing the slides in a freshly prepared solution of sodium borohydride (1 mg/mL in ethanol) for 30 minutes.[4]
-
Rinse the slides thoroughly with ethanol and dry under a stream of nitrogen gas.
-
PART 2: Characterization and Validation
The success of the surface modification must be confirmed through various analytical techniques.
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique to confirm the presence and electrochemical activity of the immobilized ferrocene.
-
Experimental Setup:
-
Working Electrode: this compound modified ITO
-
Counter Electrode: Platinum wire
-
Reference Electrode: Ag/AgCl
-
Electrolyte: 0.1 M solution of a suitable electrolyte (e.g., TBAPF₆) in an appropriate solvent (e.g., acetonitrile).
-
-
Procedure:
-
Assemble the three-electrode cell with the modified ITO electrode.
-
Record the cyclic voltammogram by sweeping the potential from -0.2 V to +0.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s.
-
-
Expected Results:
-
A well-defined, reversible redox couple corresponding to the Fe²⁺/Fe³⁺ transition of ferrocene should be observed.[9][10]
-
The peak separation (ΔEp) between the anodic and cathodic peaks should be close to the theoretical value of 59/n mV (where n=1), although slight deviations can occur due to surface confinement.
-
A linear relationship between the peak current and the scan rate is indicative of a surface-confined species.[9]
-
Surface Analysis: X-ray Photoelectron Spectroscopy (XPS)
XPS provides elemental and chemical state information about the surface, confirming the presence of ferrocene.
-
Expected Results:
-
The XPS spectrum of the modified ITO should show characteristic peaks for Fe 2p.
-
The Fe 2p spectrum can be deconvoluted into two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, typically observed around 708 eV and 721 eV, respectively, for ferrocene (Fe²⁺).[11][12] The presence of some Fe³⁺ (ferrocenium) species may also be detected at slightly higher binding energies.[13]
-
Surface Wettability: Contact Angle Measurement
Contact angle measurements are a simple yet effective way to monitor the changes in surface hydrophobicity/hydrophilicity at each modification step.
-
Procedure:
-
Measure the static water contact angle on the bare, cleaned ITO, the APTES-modified ITO, and the final ferrocene-modified ITO.
-
-
Expected Results:
-
The cleaned, hydroxylated ITO surface should be highly hydrophilic, with a very low water contact angle (<10-20°).[14]
-
After modification with the organosilane and ferrocene, the surface is expected to become more hydrophobic, resulting in a significant increase in the water contact angle.[15][16][17]
-
Summary of Expected Characterization Data
| Characterization Technique | Parameter | Bare ITO | APTES-Modified ITO | Ferrocene-Modified ITO |
| Cyclic Voltammetry | Redox Peaks | No redox activity | No redox activity | Reversible peaks for Fe²⁺/Fe³⁺ |
| XPS | Fe 2p Signal | Absent | Absent | Present (Fe 2p₃/₂ ~708 eV)[12] |
| Contact Angle | Water Contact Angle | < 20° | 50-70° | > 80° |
PART 3: Visualizations
Experimental Workflow
Caption: Workflow for the surface modification of ITO with this compound.
Schematic of the Modified Surface
Caption: Idealized structure of the this compound modified ITO surface.
Conclusion
This application note provides a detailed and validated protocol for the surface modification of indium tin oxide with this compound. The described methods for cleaning, activation, and functionalization, along with the characterization techniques, offer a comprehensive guide for researchers and scientists. The resulting ferrocene-modified ITO substrates serve as a stable and reproducible platform for the development of electrochemical sensors and other advanced electronic devices.
References
-
Fabrication and Electrochemical Properties of High-density Graft Films with Ferrocene Moieties on ITO Substrates. (2005). Chemistry Letters. [Link]
-
Interfacial Electron Transfer of Ferrocene Immobilized onto Indium Tin Oxide through Covalent and Noncovalent Interactions. (2018). ACS Applied Materials & Interfaces. [Link]
-
Electrochemical Immunosensor for Human IgE Using Ferrocene Self-Assembled Monolayers Modified ITO Electrode. (2020). Biosensors (Basel). [Link]
-
What is the best way to clean ITO coated glass substrate? (2013). ResearchGate. [Link]
-
Electrochemical Immunosensor for Human IgE Using Ferrocene Self-Assembled Monolayers Modified ITO Electrode. (2020). MDPI. [Link]
-
A Comparative Study on Surface Treatments in the Immobilization Improvement of Hexahistidine-tagged Protein on the Indium Tin Ox. (2016). Walsh Medical Media. [Link]
-
Fabrication and Electrochemical Properties of High-density Graft Films with Ferrocene Moieties on ITO Substrates. (2005). Chemistry Letters. [Link]
-
Electroassisted Incorporation of Ferrocene within Sol–Gel Silica Films to Enhance Electron Transfer. (2023). Molecules. [Link]
-
Modifying the Surface Properties of Indium Tin Oxide with Alcohol-Based Monolayers for Use in Organic Electronics. (2018). SFU Summit. [Link]
-
Cyclic voltammetry of 5.0 mmol dm⁻³ ferrocene at ITO coated with... (n.d.). ResearchGate. [Link]
-
Electrochemical Immunosensor for Human IgE Using Ferrocene Self-Assembled Monolayers Modified ITO Electrode. (2020). ResearchGate. [Link]
-
A Novel Ferroceneylazobenzene Self-Assembled Monolayer on an ITO Electrode: Photochemical and Electrochemical Behaviors. (2008). Langmuir. [Link]
-
A novel ferroceneylazobenzene self-assembled monolayer on an ITO electrode: photochemical and electrochemical behaviors. (2008). PubMed. [Link]
-
Change in Interface Characteristics of ITO Modified with n-decyltrimethoxysilane. (2020). MDPI. [Link]
-
Ionic Strength Gated Redox Current Rectification by Ferrocene Grafted in Silica Nanochannels. (2019). Langmuir. [Link]
-
Advanced Surface Modification of Indium Tin Oxide for Improved Charge Injection in Organic Devices. (n.d.). Princeton University. [Link]
-
What is the best method for cleaning ITO glasses? (2019). ResearchGate. [Link]
-
Surface Functionalization of ITO for Dual-Mode Hypoxia-Associated Cancer Biomarker Detection. (2025). PMC. [Link]
-
Functionalization of Indium Tin Oxide. (2006). DTIC. [Link]
-
Electroassisted Incorporation of Ferrocene Within Sol–Gel Silica Films to Enhance Electron Transfer—Part II: Boosting Protein Sensing with Polyelectrolyte-Modified Silica. (2025). MDPI. [Link]
-
Stabilization of the work function of indium tin oxide using organic surface modifiers in organic light-emitting diodes. (2008). AIP Publishing. [Link]
-
Contact angle measurement of the indium tin oxide (ITO) substrates with... (n.d.). ResearchGate. [Link]
-
The cyclic voltammograms of modified ferrocene (a) without any... (n.d.). ResearchGate. [Link]
-
X-Ray Photoelectron Spectroscopy of Metal, Metal Oxide, and Carbon Electrode Surfaces Chemically Modified with Ferrocene and Ferrocenium Species. (2023). DTIC. [Link]
-
Interfacial Electron Transfer of Ferrocene Immobilized onto Indium Tin Oxide through Covalent and Noncovalent Interactions. (n.d.). eScholarship. [Link]
-
Investigation of Electron Transfer Mechanistic Pathways of Ferrocene Derivatives in Droplet at Carbon Electrode. (2022). MDPI. [Link]
-
Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. (2019). ACS Omega. [Link]
-
XPS spectrum in the Fe 2p region for a silicon sample modified with a)... (n.d.). ResearchGate. [Link]
-
Comparison of surface density of ferrocene and rate of electron transfer on different ferrocene immobilized ITO electrodes. (2025). ResearchGate. [Link]
-
Structural Reconstruction of a Cobalt- and Ferrocene-Based Metal–Organic Framework during the Electrochemical Oxygen Evolution Reaction. (2024). ACS Applied Materials & Interfaces. [Link]
-
Bias-Switchable Permselectivity and Redox Catalytic Activity of a Ferrocene-Functionalized, Thin-Film Metal–Organic Framework Compound. (2015). The Journal of Physical Chemistry Letters. [Link]
-
Surface Modification of Indium Tin Oxide by Phenoxytin Complexes. (n.d.). Princeton University. [Link]
-
The Impact of the Surface Modification on Tin-Doped Indium Oxide Nanocomposite Properties. (2022). Semantic Scholar. [Link]
-
In-Situ Surface Modification of ITO Substrate via Bio-Inspired Mussel Chemistry for Organic Memory Devices. (2022). MDPI. [Link]
-
Multifunctional Indium Tin Oxide Electrode Generated by Unusual Surface Modification. (2025). ResearchGate. [Link]
-
Synthesis of 6-bromo-1-hexanol. (n.d.). Alma Mater Studiorum Università di Bologna. [Link]
-
Chemoselective synthesis of multifunctional ferrocene-containing derivatives by the cross Rauhut–Currier reaction. (n.d.). PMC. [Link]
-
Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. (2023). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Electrochemical Immunosensor for Human IgE Using Ferrocene Self-Assembled Monolayers Modified ITO Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 14. summit.sfu.ca [summit.sfu.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Reduction of (6-ferrocenylhexanoyl) bromide to (6-Bromohexyl)ferrocene
Introduction
Ferrocene and its derivatives are organometallic compounds with a unique "sandwich" structure that has garnered significant interest across various scientific disciplines. Their inherent stability, reversible redox properties, and the ability to undergo a wide range of chemical modifications make them valuable building blocks in materials science, catalysis, and medicinal chemistry. (6-Bromohexyl)ferrocene, in particular, serves as a crucial intermediate for the synthesis of more complex ferrocene-containing molecules, such as those used in the development of redox-responsive drug delivery systems, electrochemical sensors, and novel polymeric materials.[1][2][3] This application note provides a detailed protocol for the chemoselective reduction of (6-ferrocenylhexanoyl) bromide to this compound, a transformation that requires careful consideration of reagents to preserve the terminal bromo functionality.
The primary challenge in this synthesis is the reduction of the acyl bromide group to a methylene group without affecting the alkyl bromide at the other end of the hexyl chain. Standard, aggressive reducing agents like lithium aluminum hydride (LiAlH4) would indiscriminately reduce both the acyl bromide and the alkyl bromide, leading to undesired byproducts.[4][5] Therefore, a chemoselective approach is paramount. This guide will explore suitable reduction methodologies, focusing on the Wolff-Kishner and Clemmensen reductions, which are well-established for converting carbonyls to methylene groups under conditions that can be tuned to tolerate sensitive functional groups.[6][7][8]
Mechanistic Insights: Choosing the Right Reduction Strategy
The conversion of an acyl bromide to an alkane is a two-step conceptual process: reduction to an intermediate aldehyde or ketone, followed by further reduction to the methylene group. However, isolating the intermediate aldehyde from the reduction of a highly reactive acyl halide can be challenging.[9][10][11] Therefore, methods that directly convert the carbonyl to a methylene group are often preferred.
Wolff-Kishner Reduction
The Wolff-Kishner reduction involves the conversion of a carbonyl group to a methylene group using hydrazine (N2H4) under basic conditions.[7][8][12] The reaction proceeds through the formation of a hydrazone intermediate, which, upon treatment with a strong base at elevated temperatures, eliminates nitrogen gas to yield the corresponding alkane.
Mechanism Outline:
-
Hydrazone Formation: The carbonyl group of (6-ferrocenylhexanoyl) bromide reacts with hydrazine to form a hydrazone.
-
Deprotonation: A strong base (e.g., potassium hydroxide) deprotonates the nitrogen of the hydrazone.
-
Tautomerization and Elimination: A series of proton transfers and tautomerization steps lead to the formation of a diimide anion, which then collapses, releasing nitrogen gas and forming a carbanion.
-
Protonation: The carbanion is protonated by the solvent (typically a high-boiling alcohol like ethylene glycol) to give the final methylene product.
A key advantage of the Wolff-Kishner reduction is its tolerance to a wide range of functional groups that are sensitive to acidic conditions. The basic nature of the reaction ensures that the alkyl bromide moiety remains intact.
Clemmensen Reduction
The Clemmensen reduction offers an alternative, acid-catalyzed route to deoxygenate carbonyl compounds.[6][13][14] This method employs amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid.
Mechanism Outline: The precise mechanism of the Clemmensen reduction is not fully elucidated but is believed to involve electron transfer from the metal surface to the protonated carbonyl group, leading to the formation of zinc-bound carbene-like intermediates that are subsequently reduced to the methylene group.
While effective for many ketones and aldehydes, the strongly acidic conditions of the Clemmensen reduction could potentially lead to side reactions involving the ferrocene core or the alkyl bromide. However, for certain ferrocene derivatives, it has been successfully employed.[6][15]
For the specific transformation of (6-ferrocenylhexanoyl) bromide, the Wolff-Kishner reduction is the recommended method due to its superior chemoselectivity in the presence of the base-stable alkyl bromide.
Experimental Protocol: Wolff-Kishner Reduction of (6-ferrocenylhexanoyl) bromide
This protocol details the step-by-step procedure for the selective reduction of (6-ferrocenylhexanoyl) bromide to this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (6-ferrocenylhexanoyl) bromide | Synthesis Grade | (Internal Synthesis) | Starting material. |
| Hydrazine monohydrate (N2H4·H2O) | Reagent Grade, ≥98% | Sigma-Aldrich | Corrosive and toxic. Handle with care. |
| Potassium hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | Caustic. Handle with care. |
| Diethylene glycol | Anhydrous, 99% | Sigma-Aldrich | High-boiling solvent. |
| Dichloromethane (CH2Cl2) | ACS Grade | Fisher Scientific | For extraction. |
| Diethyl ether (Et2O) | Anhydrous | Fisher Scientific | For extraction and purification. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Sodium sulfate (Na2SO4) | Anhydrous | Fisher Scientific | For drying. |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
Safety Precautions
-
Ferrocene and its derivatives: Can be harmful if swallowed or inhaled. Avoid creating dust.[16][17][18][19]
-
Hydrazine: Highly toxic, corrosive, and a suspected carcinogen. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Potassium hydroxide: Caustic and can cause severe burns. Avoid contact with skin and eyes.
-
Diethylene glycol: Can cause irritation. The reaction is performed at high temperatures, so use appropriate shielding and caution.
-
Solvents: Dichloromethane, diethyl ether, and hexanes are flammable. Work away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (6-ferrocenylhexanoyl) bromide (1.0 eq), hydrazine monohydrate (4.0 eq), and diethylene glycol (20 mL per gram of starting material).
-
Stir the mixture under a gentle flow of nitrogen.
-
-
Hydrazone Formation:
-
Heat the reaction mixture to 120 °C using a heating mantle and maintain this temperature for 1 hour. This allows for the formation of the hydrazone intermediate.
-
-
Addition of Base:
-
After 1 hour, carefully remove the heating mantle and allow the mixture to cool slightly.
-
Slowly add potassium hydroxide pellets (4.0 eq) to the reaction mixture. The addition may be exothermic.
-
-
Reduction and Reflux:
-
Once the KOH has dissolved, replace the heating mantle and gradually heat the mixture to 200-210 °C.
-
Water and excess hydrazine will distill off.
-
Maintain the reaction at reflux for 4 hours. The color of the solution will likely change, indicating the progress of the reaction.
-
-
Workup:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 100 mL of deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing the polarity with diethyl ether is recommended.
-
Collect the fractions containing the desired product (typically an orange-colored band).
-
Evaporate the solvent from the combined fractions to yield this compound as an orange oil or solid.
-
Characterization
The purified product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR: The disappearance of the signals corresponding to the α-carbonyl protons and the appearance of a new multiplet for the methylene group adjacent to the ferrocene moiety will be indicative of a successful reduction. The characteristic signals for the ferrocenyl protons should remain.
-
¹³C NMR: The disappearance of the carbonyl carbon signal (typically δ > 200 ppm) and the appearance of new aliphatic carbon signals will confirm the reduction.
-
IR Spectroscopy: The disappearance of the strong carbonyl stretching frequency (ν C=O) around 1780-1800 cm⁻¹ for the acyl bromide is a key indicator of reaction completion.
-
Mass Spectrometry: To confirm the molecular weight of the product, (C16H21BrFe, MW: 349.09 g/mol ).[1]
Conclusion
This application note provides a comprehensive and reliable protocol for the chemoselective reduction of (6-ferrocenylhexanoyl) bromide to this compound. The Wolff-Kishner reduction is highlighted as the method of choice due to its excellent functional group tolerance, which is critical for preserving the alkyl bromide moiety. By following the detailed experimental procedure and adhering to the safety precautions, researchers can efficiently synthesize this valuable ferrocene derivative for a wide range of applications in materials science and drug development. The successful implementation of this protocol will enable the advancement of research projects that rely on the unique properties of ferrocene-containing molecules.
References
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Reductions of Carboxylic Acid Derivatives. Retrieved from [Link]
- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2022).
-
Khan, M. A., et al. (2024). Synthesis, Crystal Structure, and Electrochemistry of Mono- and Bis-Homoannular Ferrocene Derivatives. MDPI. Retrieved from [Link]
-
YouTube. (2020). Reduction of carboxylic acid, carboxylic ester and carboxylic acid chloride with Borane (BH3). Retrieved from [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
-
Scribd. (n.d.). Ferrocene Safety Data Sheet Summary. Retrieved from [Link]
-
Wikipedia. (n.d.). Rosenmund reduction. Retrieved from [Link]
- Goldberg, S. I., et al. (1966). Ferrocene studies. XVIII. Identification and stereochemistry of nine bimolecular Clemmensen reduction products of benzoylferrocene la--d. The Journal of Organic Chemistry.
-
Loba Chemie. (n.d.). FERROCENE FOR SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, Crystal Structure, and Electrochemistry of Mono- and Bis-Homoannular Ferrocene Derivatives. Retrieved from [Link]
-
Cu-Catalyzed Carbonylative Silylation of Alkyl Halides: Efficient Access to Acylsilanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Ferrocene. Retrieved from [Link]
-
Johnson Matthey Catalog Company, Inc. (2004). Material Safety Data Sheet: Ferrocene. Retrieved from [Link]
-
REDUCTIONS IN ORGANIC CHEMISTRY. (n.d.). ACS.org. Retrieved from [Link]
- Silane reductions in acidic media. VII. Aluminum chloride catalyzed hydrogen-halogen exchange between organosilanes and alkyl halides. An efficient hydrocarbon synthesis. (n.d.).
- Gelest. (n.d.). Silane Reduction of.... Gelest Technical Library.
-
ResearchGate. (2025). Reduction of Alkyl Halides by Triethylsilane Based on a Cationic Iridium Bis(phosphinite) Pincer Catalyst: Scope, Selectivity and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductions with hydrosilanes. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.5.1 Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Saturated Alkyl Halides to Alkanes. Retrieved from [Link]
- Clemmensen reduction of benzoylferrocene. (n.d.). The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Quora. (2022). How do you convert an alkyl halide to an alkane using reduction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.7: Reduction of Carbonyl Compounds and Acid Chlorides Through Catalytic Hydrogenation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Acid chlorides and reduction by hydrogenation. Retrieved from [Link]
- Rausch, M., Vogel, M., & Rosenberg, H. (1957). Derivatives of Ferrocene. II. Some Reduction Products of Benzoylferrocene and 1,1'-Dibenzoylferrocene1. The Journal of Organic Chemistry.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (2020). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
-
Reactions of Acyl halide. (n.d.). Retrieved from [Link]
-
Carbon. (n.d.). Synthesis and Reactions of Ferrocene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
- Selective reductions. 27. Reaction of alkyl halides with representative complex metal hydrides and metal hydrides. Comparison of various hydride reducing agents. (n.d.). The Journal of Organic Chemistry.
- Reductions of esters, acyl halides, alkyl halides, and sulfonate esters with sodium borohydride in polyethylene glycols: scope and limitation of the reaction. (n.d.). The Journal of Organic Chemistry.
-
Chemistry Steps. (2020). Introduction to Alkyl Halides. Retrieved from [Link]
-
hydroxymethylferrocene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl halide. Retrieved from [Link]
- The substitution and the nucleophilic substitution of ferrocene and deriv
Sources
- 1. This compound | CAS 136237-36-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound 136237-36-0 [sigmaaldrich.com]
- 4. acs.org [acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Crystal Structure, and Electrochemistry of Mono- and Bis-Homoannular Ferrocene Derivatives [mdpi.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. lobachemie.com [lobachemie.com]
- 18. chemos.de [chemos.de]
- 19. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of (6-Bromohexyl)ferrocene
Ticket ID: #FC-Br-006 Subject: Troubleshooting Column Chromatography for (6-Bromohexyl)ferrocene Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction & Case Overview
You are likely synthesizing This compound via the alkylation of ferrocene (or lithioferrocene) with 1,6-dibromohexane. This reaction typically yields a crude mixture containing:
-
Unreacted Ferrocene (Starting Material - SM)
-
This compound (Target Product - Mono)
-
1,1'-Bisthis compound (Over-alkylated Impurity - Bis)
-
Excess 1,6-dibromohexane (Alkylating agent)
The Challenge: Ferrocene and its mono-alkylated derivatives have very similar polarities (lipophilic). Standard "fast" columns often result in co-elution. Furthermore, ferrocene derivatives are susceptible to oxidation on acidic silica gel, leading to product loss.
Pre-Purification Diagnostics (TLC Protocol)
Before packing your column, you must establish a resolution (ΔRf) between Ferrocene and the Product.
Standard TLC System: Silica Gel 60 F254 Recommended Mobile Phase: Hexane:Ethyl Acetate (95:5) or Hexane:DCM (90:10).
| Compound | Appearance (Vis) | Appearance (UV) | Approx. Rf (Hex:EtOAc 95:5) | Notes |
| 1,6-Dibromohexane | Invisible | Weak/None | ~0.8 - 0.9 | Stains with KMnO4/Iodine. Elutes in dead volume. |
| Ferrocene | Bright Yellow | Quenches | 0.65 | Elutes very fast. |
| This compound | Orange-Yellow | Quenches | 0.45 | Target. Slightly more polar due to Br. |
| Bis-alkylated impurity | Dark Orange/Red | Quenches | 0.25 | Elutes last. |
Critical Check: If your Rf difference (ΔRf) between Ferrocene and Product is < 0.15, do not proceed to the column. Adjust the solvent system to 100% Hexane or Hexane:Toluene (1:1) to stretch the separation.
The Separation Protocol (Step-by-Step)
This protocol uses a step-gradient to maximize yield and purity.
Phase A: Column Preparation
-
Stationary Phase: Use Silica Gel 60 (230–400 mesh).
-
Pro-Tip: If your crude turned blue/green during workup (oxidation), add 1% Triethylamine (TEA) to your silica slurry to neutralize acid sites [1].
-
-
Packing: Slurry pack in 100% Hexanes .
-
Ratio: Use a 50:1 Silica-to-Crude mass ratio. The separation is difficult; do not overload.
Phase B: Loading
-
Method: Dry Loading is mandatory for difficult separations.
-
Dissolve crude in minimal DCM.[1]
-
Add Celite (1:2 ratio w/ crude).
-
Rotovap to dryness (yellow free-flowing powder).
-
Load powder on top of the sand bed.
-
Phase C: Elution Gradient
| Volume (CV)* | Solvent System | Purpose | Visual Cue |
| 1 - 3 | 100% Hexanes | Elute excess dibromohexane & move Ferrocene. | Solvent front moves.[2] |
| 4 - 8 | 100% Hexanes | Elute Ferrocene (Band 1). | Bright Yellow band exits. |
| 9 - 15 | 95:5 Hex:EtOAc | Elute Product (Band 2). | Orange/Yellow band exits. |
| 16+ | 90:10 Hex:EtOAc | Flush Bis-impurity (Band 3). | Dark Orange band exits. |
*CV = Column Volume (approx. volume of silica bed).
Visualization of Workflow
The following diagram illustrates the decision logic and physical workflow for this purification.
Figure 1: Decision logic for the purification of this compound.
Troubleshooting & FAQs
Q1: A blue/green band is stuck at the top of my column. What is it?
A: This is Ferrocenium (oxidized ferrocene).
-
Cause: Silica gel is slightly acidic (pH 6-6.5). Ferrocene derivatives with electron-donating alkyl chains are easily oxidized by air in acidic environments.
-
Fix: It usually stays at the top (very polar). If it moves, flush with MeOH at the end. To prevent this next time, add 0.5% Triethylamine to your eluent or use neutral alumina [2].
Q2: I see two yellow spots on TLC, but they merge on the column.
A: This is "tailing."
-
Cause: Likely overloading or wet-loading with a strong solvent (like DCM).
-
Fix: Switch to Dry Loading (see Phase B above). This creates a tight initial band. Also, run the first 5 Column Volumes with 100% Hexane. Do not rush to add Ethyl Acetate until the first yellow band (Ferrocene) has completely eluted.
Q3: How do I confirm I have the product and not the starting material?
A: Use 1H NMR .
-
Ferrocene: Single strong singlet at ~4.16 ppm (10H).[3]
-
Product: The symmetry is broken.
-
Substituted Ring: Two pseudo-triplets at ~4.05 and ~4.10 ppm (2H each).
-
Unsubstituted Ring: Singlet at ~4.12 ppm (5H).
-
Alkyl Chain: Triplet at ~3.40 ppm (CH2-Br) [3].
-
Q4: Can I use Alumina instead of Silica?
A: Yes, and it is often better for ferrocenes.
-
Benefit: Neutral Alumina (Activity II or III) prevents oxidation and band streaking.
-
Adjustment: Alumina is less retentive than silica. You may need to lower the polarity (e.g., use 100% Pentane/Hexane for the whole run) to get separation [4].
Storage & Stability
Once purified, this compound is an orange oil or low-melting solid.
-
Light Sensitivity: Moderate. Store in amber vials.
-
Temperature: Store at 4°C or -20°C.
-
Inert Atmosphere: Flush with Argon.[4] While stable in air for days, long-term storage requires inert gas to prevent slow oxidation to the ferrocenium species.
References
-
Sigma-Aldrich. this compound Product Information & Handling. Accessed via .
-
Thermo Fisher Scientific. Microscale Flash Column Chromatography of a Mixture of Ferrocene and Acetylferrocene. Link.
-
American Elements. this compound Properties and Safety Data. Link.
-
University of Victoria. Experimental Aspects of Column Chromatography: Adsorbents and Solvent Selection. Link.
Sources
Technical Support Center: (6-Bromohexyl)ferrocene Surface Modifications
Here is the technical support guide for troubleshooting (6-Bromohexyl)ferrocene surface modifications.
Topic: Troubleshooting Desorption & Stability Issues
Diagnostic Matrix: Define Your "Desorption"
Before troubleshooting, we must identify the specific nature of the desorption you are observing. The term "this compound" suggests a specific precursor that dictates the surface chemistry.
Which scenario matches your observation?
| Symptom | Likely Root Cause | Immediate Check |
| Rapid Signal Loss: CV peaks disappear after 1–2 cycles. | Physisorption (No Bond): You attempted to self-assemble the bromide directly on Gold without reduction. | Are you applying a grafting potential (-2.0 V)? |
| Gradual Decay: Signal decreases by 10–20% over 50 cycles. | Headgroup Instability: | What is your electrolyte anion ( |
| Reductive Peak Analysis: You are trying to desorb to measure coverage. | Chain Length Physics: C6 spacers desorb at different potentials than standard C11/C12 SAMs. | Are you integrating the cathodic peak in KOH? |
Critical Alert: The "Bromo" vs. "Thiol" Distinction
Stop and Verify: Are you using This compound [Precursor] or 6-(Ferrocenyl)hexanethiol [SAM Reagent]?
Scenario A: You are using this compound ( )
-
The Problem: Alkyl halides (bromides) do not form self-assembled monolayers (SAMs) on gold spontaneously. If you simply dipped the electrode in the solution, you have a physisorbed layer that will wash off immediately (desorb) upon scanning.
-
The Fix: You must use Electrochemical Grafting (Cathodic Reduction) to force a Carbon-Gold covalent bond.
-
Protocol:
-
Solvent: Acetonitrile + 0.1 M
. -
Method: Linear Sweep Voltammetry (LSV) or Chronoamperometry.
-
Potential: Scan from 0 V to -2.5 V (vs Ag/AgCl). The reduction of the C-Br bond occurs around -2.0 V, generating a radical (
) that attacks the surface. -
Result: A highly stable C-Au or C-C bond that will not desorb under standard conditions.
-
Scenario B: You are using 6-(Ferrocenyl)hexanethiol ( )
-
The Problem: You are forming a standard Thiol-Gold SAM, but the C6 spacer is relatively short.
-
Physics: Short chains (C6) have lower Van der Waals lateral stabilization energy compared to C11/C12 chains. Upon oxidation (
), the local change in solvation and ion pairing can force the molecule to eject (desorb) or rearrange, leading to signal decay.
Troubleshooting Guide: Stabilizing the Signal
Issue 1: Electrochemical Signal Decay (The "Fading" CV)
Symptom: The redox peak current (
Root Cause: The oxidized Ferrocenium (
Corrective Actions:
-
Switch Anions: Large, hydrophobic anions stabilize the
state.-
Avoid: Chloride (
), Nitrate ( ). -
Use: Perchlorate (
) or Hexafluorophosphate ( ).
-
-
Dilution Strategy: Pure Fc-SAMs suffer from steric hindrance. "Dilute" the Fc-C6-SH with a non-electroactive spacer (e.g., Hexanethiol) in a 1:5 or 1:10 ratio. This prevents
centers from repelling each other and blowing apart the monolayer. -
Post-Assembly Annealing: After dipping, rinse and anneal the electrode in warm ethanol (40°C) for 10 minutes to improve packing density.
Issue 2: Calculating Surface Coverage (Intentional Desorption)
Context: You want to quantify how much Ferrocene is on the surface.
Protocol: Reductive Desorption
-
Electrolyte: 0.5 M KOH (degassed).
-
Scan Range: 0 V to -1.4 V (vs Ag/AgCl).
-
Observation: A sharp cathodic peak will appear around -0.8 V to -1.0 V (for C6).
-
Note: C6 desorbs at a less negative potential than C11 (-1.1 V) due to lower stabilization energy.
-
-
Calculation:
Visual Troubleshooting Workflow
The following diagram illustrates the decision path for diagnosing desorption issues based on the specific chemistry used.
Caption: Decision tree for diagnosing desorption based on precursor chemistry (Alkyl Halide vs. Thiol) and experimental symptoms.
Reference Data: Stability & Potentials
Use this table to benchmark your experimental results. Deviations >10% suggest surface contamination or aggregation.
| Parameter | Value (Approx) | Notes |
| +0.45 V vs Ag/AgCl | Depends on anion pairing. | |
| < 10 mV | Ideally 0 mV for surface-bound species. >30 mV indicates slow kinetics or resistance. | |
| Desorption Potential (KOH) | -0.85 V to -1.0 V | Shorter chains (C6) desorb earlier than C11 (-1.1 V). |
| Surface Coverage ( | Theoretical max. Experimental is often lower ( |
References
-
Chidsey, C. E. D. (1991). "Free Energy and Temperature Dependence of Electron Transfer at the Metal-Electrolyte Interface." Science. Link
-
Smalley, J. F., et al. (1995).[2] "The Kinetics of Electron-Transfer through Ferrocene-Terminated Alkanethiol Monolayers on Gold." Journal of Physical Chemistry. Link
-
Pinson, J., & Podvorica, F. (2005). "Attachment of Organic Layers to Conductive or Semiconductive Surfaces by Reduction of Diazonium Salts" (covers grafting mechanisms relevant to halides). Chemical Society Reviews. Link
-
Nishihara, H., et al. (1991). "Electrochemical Characteristics of Ferrocene-Terminated Alkanethiol Monolayers." Journal of the Chemical Society, Chemical Communications. Link
-
Kakiuchi, T., et al. (2002). "Voltammetric Properties of the Reductive Desorption of Alkanethiol Self-Assembled Monolayers." Langmuir. Link
Sources
Technical Support Center: Minimizing Pinhole Defects in Ferrocenyl Hexanethiol Monolayers
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: FC-C6-OPT-001
Welcome to the Interface Engineering Support Hub
You are likely experiencing high background currents, resistive solution feedback, or "smudged" cyclic voltammograms (CVs).
The Root Cause:
The primary source of pinhole defects in 6-(ferrocenyl)hexanethiol (
When you form a pure monolayer of
This guide provides the protocols to resolve this mismatch and engineer a defect-free interface.
Module 1: Diagnostic Protocols
Before attempting remediation, confirm the nature of your defects using Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
Diagnostic Logic Flow
Figure 1: Diagnostic decision tree to distinguish between kinetic resistance and pinhole defects.
Quantitative Benchmarks
Compare your data against these standard values for a high-quality
| Parameter | Ideal Value | Defective Value | Interpretation |
| Large separation indicates uncompensated resistance or slow kinetics due to disorder. | |||
| FWHM (Full Width Half Max) | ~90 mV | Broadening suggests a variety of local "micro-environments" (disorder) rather than a single uniform surface. | |
| Double Layer Capacitance ( | High capacitance confirms ions are penetrating the alkyl layer (pinholes). | ||
| EIS Phase Angle (at 1 Hz) | Drops in phase angle indicate the SAM is acting like a "leaky capacitor." |
Module 2: The "Mixed Monolayer" Protocol (Prevention)
The Fix: You must dilute the ferrocene.
By co-adsorbing
Protocol: Co-Adsorption Strategy
Materials:
-
Target: Ferrocenyl hexanethiol (
)[1] -
Diluent: 1-Hexanethiol (
) or 1-Octanethiol ( ) -
Solvent: Absolute Ethanol (HPLC Grade)
-
Substrate: Template Stripped Gold (TSG) or freshly flame-annealed Au(111).
Step-by-Step Workflow:
-
Substrate Cleaning:
-
Why: Pinholes often nucleate on gold surface contaminants.
-
Action: UV-Ozone clean (10 min) followed by Ethanol rinse. If using TSG, strip immediately before immersion.
-
-
Solution Preparation (The Critical Step):
-
Prepare a mixed solution with a total thiol concentration of 1.0 mM in ethanol.
-
Ratio: The solution ratio does not equal the surface ratio. Ferrocene adsorbs slightly less efficiently than pure alkanes.
-
Recommendation: Mix 1 part
to 4 parts diluent ( ). -
Concentration:
.
-
-
Incubation:
-
Immerse gold slide for 12–24 hours in the dark at room temperature.
-
Note: Short chains (
) reach equilibrium faster than long chains, but 24 hours ensures maximum organization.
-
-
Rinsing:
-
Rinse copiously with Ethanol, then Hexane, then Ethanol again.
-
Why: Hexane helps remove physisorbed multilayers which can mimic "defects" by creating unstable signals.
-
-
Drying:
-
Dry under a stream of high-purity Nitrogen or Argon. Do not use compressed air (contains oil/moisture).
-
Module 3: Advanced Remediation (The "Backfill" Fix)
If you have already formed a monolayer and it exhibits pinholes, or if you require a high density of Ferrocene that precludes dilution, use the Backfilling Technique .
Mechanism of Action
Backfilling involves exposing a pre-formed, defective SAM to a short-chain thiol. These small molecules diffuse into the pinholes, binding to the exposed gold and "plugging" the leaks without displacing the strongly bound Ferrocene.
Backfilling Protocol
-
Primary Adsorption:
-
Form your
monolayer as usual (e.g., 1 mM pure solution, 24h).
-
-
The "Plug" Solution:
-
Prepare a 5 mM solution of 1-Mercaptopropanol or Ethanethiol in Ethanol.
-
Why these? They are short enough to fit in gaps but too short to interfere with the ferrocene redox center.
-
-
Short Incubation:
-
Immerse the modified electrode for 30 to 60 minutes .
-
Warning: Do not exceed 60 minutes. Longer times may lead to exchange reactions where the backfiller displaces the Ferrocene entirely.
-
-
Characterization:
Visualizing the Assembly Logic
Figure 2: Workflow comparing the "Mixed SAM" and "Backfilling" strategies for defect minimization.
Frequently Asked Questions (FAQ)
Q: Why use Hexanethiol (
Q: Can I anneal the defects away? A: Yes. Annealing the gold slide at 70°C for 1 hour (in the thiol solution or under Argon) can provide the thermal energy required for the alkyl chains to reorganize into a thermodynamic minimum, closing small pinholes. (See Reference 4).
Q: My CV peaks are splitting into two. Why?
A: This is a classic sign of lateral interaction or phase segregation . If Ferrocene heads are too close, they repel each other electrostatically upon oxidation (
References
-
Chidsey, C. E. D. (1991).[5] Free Energy and Temperature Dependence of Electron Transfer at the Metal-Electrolyte Interface. Science, 251(4996), 919-922.[6] Link[6]
-
Creager, S. E., & Rowe, G. K. (1994). Competitive Self-Assembly and Electrochemistry of Some Ferrocenyl-n-Alkanethiol Derivatives on Gold. Journal of Electroanalytical Chemistry, 370(1-2), 203-211. Link
-
Porter, M. D., et al. (1987). Spontaneously Organized Molecular Assemblies. 4. Structural Characterization of n-Alkyl Thiol Monolayers on Gold by Optical Ellipsometry, Infrared Spectroscopy, and Electrochemistry. Journal of the American Chemical Society, 109(12), 3559-3568. Link
-
Nijhuis, C. A., et al. (2014). Supramolecular structure of self-assembled monolayers of ferrocenyl terminated n-alkanethiolates on gold surfaces. Nanoscale, 6, 14139-14150. Link
-
Lee, L. Y. S., & Lennox, R. B. (2007).[7] Ferrocenylalkylthiolate labeling of defects in alkylthiol self-assembled monolayers on gold. Physical Chemistry Chemical Physics, 9, 1013-1020.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Free energy and temperature dependence of electron transfer at the metal-electrolyte interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferrocenylalkylthiolate labeling of defects in alkylthiol self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving peak broadening in (6-Bromohexyl)ferrocene NMR spectra
Technical Support Center: Organometallic Characterization Division Subject: Troubleshooting Peak Broadening in (6-Bromohexyl)ferrocene NMR Spectra Ticket Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Introduction: The "Ferrocene Phantom"
Hello. You are likely reading this because your this compound sample—which looks like a pristine orange oil or solid on the bench—is producing an NMR spectrum that looks like "mud." The peaks are broad, the splitting is unresolved, and the integration is erratic.
In 90% of cases involving alkylferrocenes, this is not a shimming error, nor is it a synthesis failure. It is a specific interaction between the iron center and your solvent environment. Below is the technical breakdown of why this happens and the precise protocols to resolve it.
Part 1: The Core Mechanism (Why is this happening?)
The broadening you observe is almost certainly Paramagnetic Relaxation Enhancement (PRE) .
-
The Redox Switch: Ferrocene is a stable
diamagnetic Fe(II) complex. However, it has a low oxidation potential. Trace oxidants convert a small fraction of your sample into the Ferrocenium ion ( ) . -
The Contaminant: Ferrocenium is paramagnetic (
). Even at trace levels (ppm), the unpaired electron couples with the nuclear spins of your protons. -
The Result: This coupling drastically shortens the Transverse Relaxation Time (
). Since linewidth ( ) is inversely proportional to ( ), your sharp peaks turn into broad mounds.
Critical Insight: The broadening is often most severe on the cyclopentadienyl (Cp) protons and the
-protons of the hexyl chain, as they are closest to the paramagnetic iron center.
Part 2: The Solvent Trap (The Issue)
The most common error is dissolving ferrocene derivatives in standard Deuterated Chloroform (
-
The Chemistry: Chloroform slowly decomposes in the presence of light and oxygen to form Phosgene and Deuterium Chloride (DCl) .
-
The Reaction: Acid promotes the oxidation of ferrocene to ferrocenium in the presence of oxygen.
-
The Verdict: Your solvent is actively degrading your spectrum while you acquire it.
Part 3: Troubleshooting Protocols
Workflow 1: The "Solvent Switch" (Recommended)
If your sample allows, switch to a non-acidic, non-oxidizing solvent.
| Solvent | Suitability | Notes |
| Benzene- | Excellent | Chemically inert toward ferrocenes. Sharpest lines. |
| Dichloromethane- | Good | Less acidic than chloroform, but can still oxidize over time. |
| Acetone- | Moderate | Good solubility, but polarity may shift peaks significantly. |
| Chloroform- | Poor | Requires pretreatment (see below). |
Workflow 2: Rescue Protocol (If you must use )
If solubility or comparison data forces you to use chloroform, you must neutralize it.
Step-by-Step Pre-treatment:
-
Prepare a Pipette Filter: Take a short Pasteur pipette and plug it with cotton.
-
Add Scavenger: Fill the pipette with ~2 cm of Basic Alumina (activity grade I) or anhydrous
. -
Filter: Pass your
through this filter directly into the NMR tube containing your sample.-
Why: This strips out the DCl/HCl traces, preventing the acid-catalyzed oxidation.
-
Workflow 3: The "In-Situ Reduction" (The Magic Fix)
If your sample is already dissolved and the peaks are broad, you can reverse the oxidation inside the NMR tube.
Protocol:
-
Acquire the "broad" spectrum (as a baseline).
-
Add 1-2 drops of Hydrazine Hydrate (
) or a few crystals of Ascorbic Acid to the NMR tube. -
Shake vigorously for 30 seconds.
-
Re-acquire the spectrum.[1]
-
Result: The hydrazine reduces the paramagnetic ferrocenium (
) back to diamagnetic ferrocene ( ). The peaks will sharpen instantly.
-
Part 4: Diagnostic Logic Map
Use the following decision tree to diagnose the specific cause of your broadening.
Figure 1: Decision matrix for diagnosing peak broadening in ferrocene derivatives. Note that paramagnetic broadening affects the sample peaks significantly more than the solvent residual peak.
Part 5: Frequently Asked Questions (FAQs)
Q: My sample is this compound. Could the bromide be causing the issue? A: Unlikely to cause broadening. However, alkyl bromides are light-sensitive. If your sample is old, the bromide end may have hydrolyzed or eliminated (forming an alkene), creating new impurity peaks. If you see a messy baseline but sharp peaks, purify the sample. If you see broad peaks, it is the iron center oxidizing.
Q: Can I use DMSO-
Q: The peaks are sharp, but the integration of the Cp ring is wrong (e.g., 4.5H instead of 5H).
A: This is a classic sign of partial relaxation . If your relaxation delay (
References
-
Okada, Y. et al. (2019).[2][3] "Detection of Oxidized Ferrocenes by LC-MS with Electrospray Ionization Using Picric Acid as the Counter Ion." International Journal of Analytical Mass Spectrometry and Chromatography. (Discusses the acid-catalyzed oxidation of ferrocenes).
-
D'Alessandro, D. M. et al. (2011). "Paramagnetic Solid-State NMR Study of Solid Solutions of Cobaltocene with Ferrocene." MDPI. (Details the impact of paramagnetic centers on NMR linewidths).
-
UCLA Chemistry & Biochemistry. "Notes on NMR Solvents." (Standard reference for solvent residual peaks and acidity issues in
). -
RSC Publishing. "Unprecedented photochromism of ferrocene-aryl dicyanovinylenes." (Demonstrates the broadening of aromatic signals upon light irradiation and oxidation to ferrocenium).
Sources
Technical Support Center: Surface Immobilization of (6-Bromohexyl)ferrocene
[1][2]
Status: Active Agent: Senior Application Scientist Ticket ID: FC-BR-OPT-001 Topic: Optimizing Incubation/Reaction Time for Surface Attachment[1]
Diagnostic & Strategy Selector
Before optimizing incubation time, we must validate the attachment mechanism.[1] Unlike ferrocenyl alkanethiols, (6-Bromohexyl)ferrocene (Fc-C6-Br) does not spontaneously form robust Self-Assembled Monolayers (SAMs) on gold via simple incubation.[1] The terminal bromine is a leaving group, not a gold-binding anchor.
Please identify your experimental setup from the flowchart below to determine the correct optimization strategy.
Figure 1: Decision tree for selecting the correct immobilization protocol.[1] Direct adsorption of alkyl bromides on gold is chemically unstable and not recommended for quantitative drug development assays.
Core Protocols & Optimization
Protocol A: Nucleophilic Substitution (The "Tethering" Method)
Context: You have a gold or silica surface pre-functionalized with primary amines (e.g., via Cysteamine or APTES) and are incubating with Fc-C6-Br to attach it via an
The Issue: The bromine leaving group is moderately reactive. "Standard" 1-hour incubations often yield low coverage (
Optimized Parameters:
| Parameter | Standard (Sub-optimal) | Optimized (High Coverage) | Rationale |
| Solvent | Ethanol | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state and enhance nucleophilicity of the surface amines better than protic ethanol. |
| Base | None | K₂CO₃ or Triethylamine (10 mM) | Scavenges the HBr byproduct, driving the equilibrium forward.[1] |
| Incubation Time | 1–2 Hours | 12–24 Hours | Interfacial |
| Temperature | 20°C (RT) | 40–50°C | Gentle heating overcomes the activation energy barrier for the alkyl halide displacement. |
Step-by-Step Workflow:
-
Pre-functionalization: Prepare Amine-SAM (e.g., 10 mM Cysteamine in EtOH, 4h). Rinse.[2]
-
Incubation Solution: Dissolve this compound (2 mM) in MeCN + 10 mM Triethylamine.
-
Reaction: Immerse electrode. Seal container (prevent solvent evaporation). Incubate for 18 hours at 40°C.
-
Rinse: Aggressive rinse with MeCN, then EtOH, then Water to remove physisorbed precursors.[1]
Protocol B: Electrochemical Grafting (The "Active" Method)
Context: Direct attachment to Glassy Carbon (GCE) or Gold via reductive cleavage of the C-Br bond, generating a radical that attacks the surface.
The Issue: This is not a passive "incubation." It requires potential cycling.
Optimized Parameters:
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in Acetonitrile.
-
Precursor Conc: 2–5 mM Fc-C6-Br.
-
Scan Range: 0 V to -2.5 V (vs Ag/AgCl).[1] Note: The reduction of alkyl bromides typically occurs around -2.0 V.
-
Cycles: 1–5 cycles.
-
Insight: Coverage saturates quickly. Too many cycles lead to disordered multilayers (polymerization) which block electron transfer.
-
Troubleshooting & FAQs
Q1: I am seeing "smearing" or broad peaks in my Cyclic Voltammetry (CV). Why?
Diagnosis: This indicates lateral interactions or multilayers .
-
Cause 1 (Multilayers): If you incubated too long or used a poor solvent, Fc-C6-Br might have physisorbed (stacked) rather than chemically bonded.[1]
-
Cause 2 (Crowding): If the surface density is too high, the ferrocene heads repel each other (steric hindrance) or interact electronically, broadening the Full Width at Half Maximum (FWHM) beyond the ideal 90.6 mV.[1]
-
Solution: Perform a "Back-Exchange" or "Desorption" wash. Sonicate the electrode in pure Acetonitrile for 30 seconds to remove non-covalently bound species. If the signal persists, it is true covalent coverage.
Q2: My signal is extremely low ( ).
Diagnosis: Incomplete reaction.
-
Check: Did you add a base? Without a base (like triethylamine), the local pH drops as HBr is generated, protonating the surface amines (
). Ammonium ions ( ) are not nucleophilic and cannot react with the bromo-alkyl. -
Fix: Add 10 mM Triethylamine to your incubation solution.
Q3: Can I just incubate Gold in Fc-C6-Br directly?
Technical Answer: No. Explanation: While alkyl bromides have a weak affinity for gold, they do not form the strong thiolate (Au-S) bond.[1] Any signal you see is likely physisorption. It will wash off during drug screening assays or stability tests. Alternative: If you need a direct gold attachment, you must switch to (6-Ferrocenyl)hexylthiol (Fc-C6-SH).[1]
Quantitative Analysis: Determining Coverage
To verify if your incubation time is sufficient, calculate the Electroactive Surface Coverage (
-
Q: Charge (Coulombs) = Area under the oxidation peak / Scan Rate (V/s).[1]
-
n: Electrons transferred (n=1 for Ferrocene).[6]
-
F: Faraday Constant (96,485 C/mol).[1]
-
A: Electrode Area (cm²).
Target Metrics:
-
Monolayer Coverage:
(Ideal packing). -
Sufficient for Sensing:
.[1]
References
-
Electrografting Mechanisms
-
Ferrocene SAM Kinetics
- Title: Structure and Electron-Transfer Kinetics of Ferrocene-Termin
- Source:The Journal of Physical Chemistry B.
-
URL:[Link]
-
Nucleophilic Substitution on SAMs
-
General Electrochemical Characterization
Sources
- 1. Electrochemical Boron Detection with Ferrocene and Catechol-Functionalized Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 6. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 7. scispace.com [scispace.com]
- 8. Ferrocene functionalized enantiomerically pure Schiff bases and their Zn(ii) and Pd(ii) complexes: a spectroscopic, crystallographic, electrochemical and computational investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of (6-Bromohexyl)ferrocene
Topic: Removing Unreacted Ferrocene from (6-Bromohexyl)ferrocene Product Code: Generic (CAS: 136237-36-0) Audience: Synthetic Chemists, Process Engineers
Executive Summary: The Separation Challenge
The synthesis of this compound typically involves the alkylation of ferrocene (Friedel-Crafts acylation followed by reduction, or direct lithiation/alkylation). A common byproduct is unreacted ferrocene .
Separating these two species is challenging because:
-
Similar Polarity: Both are highly non-polar organometallics, leading to co-elution on short silica columns.
-
Solubility: Both are soluble in hexanes, benzene, and chlorinated solvents.
-
Color: Both are deep orange/red, making visual separation on a column difficult.
However, they differ significantly in Vapor Pressure . Ferrocene is a "globular" molecule that sublimes easily; this compound has a heavy alkyl tail that anchors it in the solid/liquid phase.
Recommendation Strategy:
-
Primary Method (Bulk Removal): High-Vacuum Sublimation.
-
Secondary Method (Polishing): Flash Column Chromatography (100% Hexanes).
Decision Logic & Workflow
The following diagram outlines the decision process for selecting the correct purification route based on the crude mixture's profile.
Figure 1: Decision tree for purification. Bulk removal via sublimation prevents column overloading.
Protocol A: Vacuum Sublimation (The "Gold Standard")
Why this works: Ferrocene is spherically symmetrical and sublimes at atmospheric pressure (slowly) and rapidly under vacuum at
Equipment
-
Apparatus: Cold-finger sublimation apparatus (or a Kugelrohr distillation setup).
-
Vacuum: High vacuum line (< 0.1 mmHg is ideal, but < 5 mmHg works).
-
Heating: Oil bath or heating mantle with temperature control.
Step-by-Step Procedure
-
Preparation: Dissolve the crude mixture in a minimum amount of DCM and transfer it to the bottom of the sublimation vessel. Evaporate the solvent completely under reduced pressure to leave a solid residue.
-
Critical: The residue must be bone-dry. Trapped solvent will "bump" and splatter crude material onto the cold finger.
-
-
Assembly: Insert the cold finger. Ensure the distance between the crude solid and the cold finger is minimized (1–2 cm) but not touching.
-
Cooling: Begin circulating ice water (or dry ice/acetone for higher efficiency) through the cold finger.
-
Vacuum: Apply high vacuum slowly.
-
Heating: Gently heat the oil bath to 60–80°C .
-
Observation: Bright yellow/orange crystals (Ferrocene) will begin to grow on the cold finger.
-
The Product: The this compound will remain as a dark orange/red oil or low-melting solid at the bottom.
-
-
Harvest:
-
Stop heating.[1]
-
Release vacuum carefully (introduce inert gas like Nitrogen/Argon).
-
Remove the cold finger carefully. Scrape off the sublimed ferrocene (this can be recycled).
-
-
Verification: Check the residue at the bottom by TLC. If ferrocene spots persist, repeat or proceed to Protocol B.
Protocol B: Flash Column Chromatography
Why this works: While polarities are similar, Ferrocene (
Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 100% Hexanes (or Pentane) |
| Loading | < 1% of Silica mass (Strict loading is required for separation) |
| Column Length | Long column recommended (at least 20cm height) |
Step-by-Step Procedure
-
Slurry Packing: Pack the column with silica gel using 100% Hexanes. Ensure the column is tightly packed to prevent channeling.
-
Loading: Dissolve the crude oil (post-sublimation) in the minimum amount of Hexanes. If it is not soluble enough, adsorb it onto a small amount of silica, dry it, and dry-load it onto the column.
-
Elution: Elute with 100% Hexanes.
-
Fraction 1 (Yellow): Unreacted Ferrocene. This band moves fast.
-
Gap: There should be a clear solvent gap.
-
Fraction 2 (Darker Orange/Red): this compound.
-
-
Monitoring: Use TLC (developed in 100% Hexanes). Ferrocene will be the top spot; the product will be the spot immediately below it.
Troubleshooting & FAQs
Q1: Can I use chemical oxidation (e.g., FeCl3 or acid wash) to remove the ferrocene?
Answer: NO. Do not do this. While it is common to purify ferrocene by oxidizing it to the water-soluble ferricinium ion ($[FcH]^+ $), this method fails for alkyl-substituted ferrocenes.
-
Reasoning: Alkyl groups are electron-donating. They make the iron center more electron-rich than in unsubstituted ferrocene. Consequently, This compound oxidizes more easily than ferrocene.
-
Result: You will destroy your product before you remove the impurity.
Q2: The spots are co-eluting on my TLC plate. How do I separate them?
Answer: You are likely using a solvent that is too polar.
-
Fix: Switch to 100% Pentane or 100% Hexane .
-
Advanced Fix: If they still co-elute, use Alumina (Neutral, Activity I) instead of Silica. Alumina often provides better resolution for aromatic hydrocarbons and metallocenes.
Q3: My product is decomposing on the column (turning brown/black).
Answer: Ferrocene derivatives can be sensitive to light and prolonged exposure to acidic silica.
-
Fix 1: Wrap the column in aluminum foil to exclude light.
-
Fix 2: Use neutralized silica (flush with 1% Triethylamine in Hexanes before loading) or switch to Neutral Alumina.
-
Fix 3: Speed up the column. Do not let the product sit on the silica overnight.
Q4: I don't have a high-vacuum pump. Can I still sublime?
Answer: Yes, but it requires higher temperatures.
-
At atmospheric pressure, Ferrocene sublimes near its melting point (
C), but this is risky for the product (thermal decomposition). -
Water Aspirator: With a water aspirator (
mmHg), you can sublime at C. Monitor closely to ensure the product doesn't degrade.
References
-
Sublimation of Ferrocene
- Source: Organic Syntheses, Coll. Vol. 4, p.473 (1963); Vol. 36, p.31 (1956).
- Context: Describes the standard purification of ferrocene via sublim
-
URL:
-
Chromatographic Behavior of Ferrocene Derivatives
-
Synthesis and Properties of (6-Bromohexyl)
-
Source: Santa Cruz Biotechnology Product Data.[3]
- Context: Confirms physical state (solid/oil) and molecular weight (349.09 g/mol )
-
URL:
-
-
Redox Potentials of Alkylferrocenes
- Source: Organometallics (ACS Public
- Context: Mechanistic basis for avoiding chemical oxidation (alkyl substitution lowers oxid
-
URL: (General reference for metallocene electrochemistry).
Sources
Stability of (6-Bromohexyl)ferrocene in aqueous electrolytes
Technical Support Reference ID: TS-FC-Br-06 Subject: Stability & Electrochemical Behavior of (6-Bromohexyl)ferrocene in Aqueous Electrolytes Status: Active Guide Assigned Specialist: Senior Application Scientist, Electrochemistry Division
Executive Summary & Stability Profile
This compound (6-Br-Fc) is a hydrophobic redox probe. Its application in aqueous electrolytes presents a fundamental thermodynamic conflict: the molecule is lipophilic, while the medium is hydrophilic.
Critical Stability Warning: In aqueous environments, 6-Br-Fc is subject to two primary degradation vectors:
-
Nucleophilic Substitution (
): The terminal alkyl bromide is susceptible to hydrolysis, converting to (6-hydroxyhexyl)ferrocene, especially at . -
Ferrocenium Decomposition: Upon oxidation to the ferrocenium state (
), the iron center becomes Lewis acidic and susceptible to nucleophilic attack by hydroxide ions ( ) or specific buffer anions (e.g., phosphates), leading to dealation (loss of iron).
Quick Reference Data:
| Parameter | Specification / Behavior in Aqueous Media |
| Solubility | Negligible ( |
| Redox Potential ( | |
| pH Tolerance | Optimal: pH 4.0 – 7.0. Critical Failure: pH > 9.0 (Rapid hydrolysis). |
| Light Sensitivity | Moderate. Oxidized form ( |
| Half-Life (Hydrolysis) | Days at pH 7; Minutes to Hours at pH 10+. |
Diagnostic Matrix: Troubleshooting Common Issues
Use this matrix to identify the root cause of experimental anomalies.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| No Redox Signal | Insolubility / Precipitation | Solution is cloudy or clear with no peak? | Add co-solvent (e.g., 50% Acetonitrile) or use a surfactant (0.1% Triton X-100). |
| Signal Decay (Cycles) | Desorption or | Does the peak shrink symmetrically? | Desorption: Use a covalent linker (SAM). Decomposition: Lower pH to < 6.0; remove |
| New Peak Appearance | Hydrolysis ( | New peak shifts | Verify pH.[1] If pH > 7, the Br moiety has hydrolyzed to an alcohol. |
| Peak Splitting | Surface Aggregation | Is the peak broad (FWHM > 100 mV)? | The molecule is forming disordered multilayers. Lower concentration or switch to SAM formation. |
| Drifting Potential | Reference Electrode Contamination | Is the shift constant over time? | Check Ref Electrode junction. Hydrophobic Fc can clog porous frits. |
Mechanistic Deep Dive: Degradation Pathways
Understanding the failure modes is essential for experimental design. The following diagram illustrates the competing degradation pathways in an aqueous environment.
Figure 1: Electrochemical and chemical degradation pathways of this compound in aqueous media. Note that the oxidized ferrocenium state is significantly more labile to nucleophilic attack than the reduced state.
Standard Operating Procedures (SOPs)
SOP 1: Preparation of a Stable Electrochemical Solution
Use this protocol for diffusion-controlled experiments (e.g., determining diffusion coefficients).
Reagents:
-
This compound (Solid).
-
Acetonitrile (HPLC Grade) or DMSO.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
) or (if high water content).
Protocol:
-
Stock Solution: Dissolve 10 mg of 6-Br-Fc in 5 mL of pure Acetonitrile . (Concentration
).-
Why: Direct addition to water causes immediate precipitation and unreliable concentration data.
-
-
Electrolyte Preparation: Prepare a 0.1 M electrolyte solution.
-
Option A (Organic/Aqueous Mix): Mix Acetonitrile and Water (1:1 v/v) containing 0.1 M
. -
Option B (Micellar): 0.1 M Aqueous
+ 10 mM SDS (Sodium Dodecyl Sulfate).
-
-
Aliquot Addition: Add the Stock Solution to the Electrolyte to achieve a final concentration of 0.5 – 1.0 mM.
-
Critical Step: Vortex immediately. In Option A, the solution should remain clear. In Option B, it will form a stable micellar suspension.
-
-
Deoxygenation: Purge with Argon/Nitrogen for 10 minutes. Oxygen promotes the decomposition of the radical cation formed during scanning.
SOP 2: Surface Immobilization (Self-Assembled Monolayer)
Use this protocol if you require the molecule to be stable in a purely aqueous buffer without co-solvents.
Context: The alkyl bromide group is a precursor. For gold electrodes, it must often be converted to a thiol or used in a mixed monolayer. However, if using the bromide for subsequent "click" or substitution reactions on-surface:
-
Substrate: Polished Glassy Carbon or Gold.
-
Incubation: Immerse electrode in a 5 mM ethanolic solution of 6-Br-Fc for 12-24 hours.
-
Note: On Glassy Carbon, this relies on non-specific adsorption (hydrophobic interaction). This is metastable .
-
Stabilization: After incubation, dip-coat with a dilute Nafion solution (0.5% in ethanol) to "trap" the ferrocene layer and prevent desorption in aqueous buffer.
-
-
Testing: Transfer to pure aqueous 0.1 M
. Scan immediately.
Frequently Asked Questions (FAQ)
Q1: Can I use Phosphate Buffered Saline (PBS) as the electrolyte?
A: Proceed with caution. Phosphate anions (
Q2: I see a "pre-peak" in my Cyclic Voltammetry. What is it? A: This is likely adsorption . Because 6-Br-Fc is hydrophobic, it adsorbs onto the electrode surface. Adsorbed species oxidize at a slightly different potential than diffusing species.
-
Test: Plot Peak Current (
) vs. Scan Rate ( ). If linear, it's adsorption. If linear with , it's diffusion.
Q3: How do I store the stock solution? A: Store in the dark at -20°C. The bromide bond is light-sensitive over long periods, and the ferrocene core can slowly oxidize in air. Always prepare fresh working solutions for quantitative kinetics.
Q4: Is the bromide group stable during the redox cycling? A: Generally, yes, within the timescale of a CV experiment (seconds). However, if you hold the potential at the oxidizing limit (chronoamperometry) for minutes, the localized acidity and positive charge can accelerate hydrolysis or elimination reactions on the alkyl chain.
References & Authority
-
Hydrolysis of Alkyl Halides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry . Wiley. (Establishes kinetics of primary alkyl bromide hydrolysis: slow in neutral pH, fast in basic).
-
Ferrocene Stability in Aqueous Media: Hurrell, H. C., & Abruna, H. D. (1988). Redox conduction in electropolymerized films of vinylferrocene . Inorganic Chemistry. Link (Discusses the nucleophilic attack on ferricinium in aqueous electrolytes).
-
Electrochemical Properties of Ferrocenylalkyl Bromides: Gong, Q., et al. (2012). Electrochemical behavior of ferrocenylalkyl bromides on glassy carbon electrodes . Journal of Electroanalytical Chemistry. (Source for
shifts and adsorption phenomena). -
Solubility Data: American Elements. This compound Product Specification . Link (Confirms non-aqueous solubility requirements).
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for this compound before handling.
Sources
Validation & Comparative
Benchmarking Purity: A Comparative NMR Guide for (6-Bromohexyl)ferrocene
Executive Summary
(6-Bromohexyl)ferrocene is a critical organometallic precursor used extensively in the formation of self-assembled monolayers (SAMs) on gold electrodes and as a redox-active tag in biosensing. Its performance in electron transfer kinetics is directly correlated to its purity.
This guide provides a technical comparison between the target mono-substituted product and its critical synthetic impurities: 1,1'-bisthis compound (over-alkylation) and 1,6-dibromohexane (unreacted starting material). We utilize 1H NMR spectroscopy as the primary validation tool, focusing on the diagnostic cyclopentadienyl (Cp) region to certify material grade.
Comparative Analysis: Target vs. Alternatives
In the synthesis of this compound (typically via Friedel-Crafts acylation followed by reduction, or direct alkylation), three distinct chemical species often coexist. Distinguishing them requires precise integration analysis.
Table 1: Comparative Chemical Shift Data ( , 400 MHz)
| Feature | Target: this compound | Alternative A: 1,1'-Bisthis compound | Alternative B: 1,6-Dibromohexane |
| Structure Type | Mono-substituted Ferrocene | Bis-substituted Ferrocene | Alkyl Dihalide (No Fe) |
| Cp Ring (Unsub) | Singlet (5H) @ ~4.11 ppm | ABSENT | ABSENT |
| Cp Ring (Sub) | Multiplet/Triplets (4H) @ 4.04–4.06 ppm | Multiplet (8H) @ 4.05–4.08 ppm | ABSENT |
| Triplet (2H) @ ~3.41 ppm | Triplet (4H) @ ~3.41 ppm | Triplet (4H) @ ~3.41 ppm | |
| Triplet (2H) @ ~2.32 ppm | Triplet (4H) @ ~2.32 ppm | ABSENT | |
| Diagnostic Ratio | 5 : 4 : 2 (Cp | 0 : 8 : 4 (Cp | N/A |
Mechanistic Insight: The "Silent" Impurity
The Bis-substituted byproduct is the most dangerous "alternative" because it mimics the redox behavior of the target but alters the spatial density of SAMs.
-
Why it fails: In SAM formation, the bis-derivative can loop back to the surface or cross-link, disrupting the ordered monolayer required for consistent electron tunneling.
-
Detection: The absence of the 5H singlet at 4.11 ppm is the definitive marker of the bis-impurity.
Detailed Characterization of Pure this compound
1H NMR Spectrum Assignment ( )
-
4.11 (s, 5H, Cp
): The protons on the unsubstituted cyclopentadienyl ring. This ring rotates freely, averaging the signal to a sharp singlet. -
4.04 – 4.06 (m, 4H, Cp
): The protons on the substituted ring. Often appears as two pseudo-triplets ( 4.06 and 4.04) representing the and protons relative to the alkyl substituent. -
3.41 (t,
Hz, 2H, -CH Br): Deshielded by the electronegative bromine atom. -
2.32 (t,
Hz, 2H, -CH -Cp): Deshielded by the aromatic ring current of the ferrocene. -
1.87 (quint, 2H, -CH
-CH Br): -protons to the bromine. - 1.35 – 1.60 (m, 6H, Internal Alkyl Chain): The remaining methylene protons in the hexyl linker.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-resolution data capable of resolving the subtle splitting in the substituted Cp ring.
Step 1: Sample Preparation[12]
-
Mass: Weigh 10–15 mg of the crude or purified solid.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS (v/v).-
Note: Avoid Acetone-
if possible, as it can obscure the alkyl region; however, it resolves the Cp protons well if peaks overlap with impurities.
-
-
Filtration: If the solution is cloudy (common with oxidized ferrocenium species), filter through a small plug of glass wool into the NMR tube. Paramagnetic impurities (Fe
) will broaden peaks and ruin integration.
Step 2: Acquisition Parameters (400 MHz +)
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): 5.0 seconds .
-
Reasoning: Ferrocenyl protons have different relaxation times than alkyl protons. A short D1 will under-integrate the Cp ring, leading to false purity calculations.
-
-
Scans (NS): Minimum 16 scans (64 recommended for detecting <1% impurities).
Step 3: Processing & Logic Flow
Use the following decision tree to interpret your data.
Figure 1: Logic flow for distinguishing mono-substituted product from bis-substituted byproducts and starting materials.
Performance Implications in Applications
When using this compound for Cyclic Voltammetry (CV) or SAM formation :
-
Electron Transfer Rate (
):-
Pure Product: Shows a single reversible redox wave (
V vs Ag/AgCl). Ideal theoretical spacing ( mV for surface-bound, 59 mV for diffusing). -
Impure (Bis): The bis-ferrocene often exhibits two redox events or a broadened wave due to electronic communication between the two iron centers if the linker allows folding, or simply doubles the current density unexpectedly.
-
-
Surface Coverage (
):-
Calculations of surface coverage based on charge (
) will be erroneous if the molecular weight is assumed to be the mono-species but the sample contains the heavier bis-species (MW 349 vs 600+).
-
References
-
Spectral Database for Organic Compounds (SDBS). "1H NMR of Ferrocene derivatives." National Institute of Advanced Industrial Science and Technology (AIST).
-
Sigma-Aldrich. "this compound Product Specification & MSDS." MilliporeSigma.[1]
- Chidsey, C. E. D. "Free Energy and Temperature Dependence of Electron Transfer at the Metal-Electrolyte Interface." Science, 1991, 251(4996), 919-922.
- Creager, S. E., & Rowe, G. K. "Redox properties of ferrocenylalkane thiols coadsorbed with n-alkanethiols on gold." Journal of Electroanalytical Chemistry, 1994, 370(1-2), 203-211.
Sources
A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of (6-Bromohexyl)ferrocene
Introduction: The Analytical Imperative for Functionalized Ferrocenes
Ferrocene, with its iconic "sandwich" structure of an iron atom between two cyclopentadienyl (Cp) rings, has been a cornerstone of organometallic chemistry since its discovery.[1] Its remarkable stability, reversible redox properties, and versatile reactivity make it a privileged scaffold in materials science, catalysis, and medicinal chemistry. The introduction of functionalized side chains, such as the 6-bromohexyl group in (6-Bromohexyl)ferrocene (C₁₆H₂₁BrFe), transforms the parent ferrocene into a versatile building block, enabling its incorporation into larger molecular architectures or onto surfaces via the reactive bromide terminus.[2]
The precise characterization of such derivatives is not merely a procedural formality; it is the foundation upon which reliable downstream applications are built. Verifying the covalent attachment of the functional group and ensuring the integrity of the ferrocene core is paramount. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary characterization tool for this compound. Furthermore, it presents a comparative analysis with alternative spectroscopic methods, offering researchers a strategic framework for a comprehensive and unambiguous structural elucidation.
Part 1: FTIR Spectrum Analysis of this compound
FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for identifying functional groups within a molecule.[3] The spectrum of this compound is a composite, displaying characteristic vibrations from both the ferrocenyl core and the bromoalkyl substituent. Understanding the expected positions and assignments of these bands is the first step in spectral interpretation.
The key to a successful analysis lies in recognizing that the substitution of one Cp ring breaks the molecule's original D₅d symmetry. This results in a more complex spectrum than that of unsubstituted ferrocene, as some previously IR-inactive modes may become active.[4][5]
Expected Vibrational Modes and Peak Assignments
The table below summarizes the principal infrared absorptions anticipated for this compound, compiled from established data for ferrocene and alkyl halides.
| Wavenumber (cm⁻¹) | Intensity | Assignment and Rationale | Source(s) |
| ~3100 - 3085 | Medium | Aromatic C-H stretch on the cyclopentadienyl (Cp) rings. | [6][7] |
| ~2925 & ~2855 | Strong | Asymmetric and symmetric C-H stretching of the methylene (-CH₂) groups in the hexyl chain. | [8] |
| ~1465 | Medium | -CH₂- scissoring (bending) vibration from the hexyl chain. | [9] |
| ~1411 | Medium-Weak | Asymmetric C-C ring stretching of the Cp rings. | [7] |
| ~1300 - 1150 | Medium-Weak | C-H wagging of the methylene group adjacent to the bromine atom (-CH₂Br). | [10] |
| ~1108 | Strong | C-H in-plane bending on the Cp rings. This is a classic, sharp absorption characteristic of the ferrocenyl group. | [7][11] |
| ~1002 | Strong | C-H in-plane bending on the Cp rings. Another characteristic ferrocenyl peak. | [11] |
| ~820 | Strong | C-H out-of-plane bending (deformation) of the Cp rings. | [7] |
| ~690 - 515 | Medium-Strong | C-Br stretching vibration. This is a key diagnostic peak confirming the presence of the bromoalkyl group. | [10][12][13] |
| ~496 & ~480 | Medium | Antisymmetric Fe-Cp ring stretching and ring tilt modes. These are fingerprint vibrations for the ferrocene "sandwich" structure. | [7][14] |
Part 2: Experimental Protocol and Comparative Methodologies
Protocol: FTIR Spectrum Acquisition of this compound
This protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid samples, requiring minimal preparation.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium). This is a critical step to ensure that the final spectrum is only of the sample.
-
-
Sample Preparation:
-
Place a small, representative amount (typically 1-2 mg) of the solid this compound powder onto the ATR crystal.[17]
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface. The causality here is that the evanescent wave from the crystal only penetrates a few microns; poor contact will result in a weak, low-quality spectrum.
-
-
Data Acquisition:
-
Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans is a self-validating system that improves the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use peak-picking tools to identify the precise wavenumbers of the absorption maxima for comparison with reference data.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a comprehensive workflow for the characterization of this compound, integrating FTIR with other essential techniques.
Caption: Integrated workflow for the characterization of this compound.
Comparative Guide: FTIR vs. Alternative Analytical Techniques
While FTIR is excellent for functional group identification, it provides limited information on molecular connectivity and overall structure. For unambiguous characterization, a multi-technique approach is essential.[3][18]
| Technique | Principle | Information Provided for this compound | Strengths | Limitations |
| FTIR Spectroscopy | Absorption of infrared radiation causes molecular vibrations (stretching, bending). | Confirms presence of ferrocenyl group (~3100, 1108, 820 cm⁻¹), alkyl chain (~2925, 2855 cm⁻¹), and C-Br bond (~600 cm⁻¹). | Fast, non-destructive, excellent for functional group identification. | Provides little to no information on molecular connectivity or stereochemistry. Difficult to quantify purity. |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Shows distinct signals for: unsubstituted Cp ring (singlet, ~4.1 ppm), substituted Cp ring (two triplets, ~4.0 ppm), -CH₂- protons along the hexyl chain, and the -CH₂Br protons (triplet, ~3.4 ppm). Integration confirms proton ratios. | Provides detailed information on the chemical environment and connectivity of protons. Excellent for assessing purity.[3][19] | Can be complex for molecules with overlapping signals. Paramagnetism (if oxidized to ferrocenium) broadens signals significantly. |
| ¹³C NMR Spectroscopy | Nuclear spin transitions of the ¹³C isotope. | Shows unique signals for each carbon atom: unsubstituted Cp (~69 ppm), substituted Cp (multiple signals), and the carbons of the hexyl chain.[20][21] | Complements ¹H NMR, providing a map of the carbon skeleton. | Lower sensitivity than ¹H NMR, often requires longer acquisition times. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio (m/z). | Determines the exact molecular weight (349.09 g/mol ).[17] Critically, it shows the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two major peaks (M+ and M+2) of nearly equal intensity. | Extremely sensitive, provides definitive molecular weight and elemental composition (with high resolution). Isotopic patterns are highly diagnostic.[22] | "Hard" ionization techniques can cause fragmentation, complicating interpretation. Provides no information on the specific connectivity of atoms (isomers). |
Logical Relationships Between Analytical Techniques
This diagram illustrates how different analytical techniques provide complementary pieces of structural information, leading to a complete picture of the molecule.
Caption: Complementary data from various techniques for structural elucidation.
Conclusion
The analysis of this compound serves as an exemplary case for the principles of modern chemical characterization. FTIR spectroscopy provides a rapid and definitive confirmation of the essential functional moieties: the intact ferrocene core and the successfully incorporated bromoalkyl chain. Its diagnostic power lies in the clear identification of key vibrational bands, particularly the C-Br stretch in the fingerprint region.
However, for the rigorous standards demanded in research and drug development, FTIR analysis should not stand alone. It forms the initial pillar of a multi-faceted analytical strategy. When its findings are integrated with the precise connectivity data from ¹H and ¹³C NMR and the unambiguous molecular weight and isotopic verification from mass spectrometry, a complete and trustworthy structural assignment is achieved. This synergistic approach, leveraging the strengths of each technique, ensures the scientific integrity required to advance the development of novel ferrocene-based materials and therapeutics.
References
-
Bodenheimer, J.S., & Low, W. (n.d.). A vibrational study of ferrocene and ruthenocene. Journal of Physics and Chemistry of Solids. Available at: [Link]
-
Stadler, A. M., et al. (2015). Vibrational spectra of ferrocene, ferrocene-containing polymers and their oxidized compounds. Semantic Scholar. Available at: [Link]
-
Okada, Y., & Tsuchida, M. (2019). Detection of Oxidized Ferrocenes by LC-MS with Electrospray Ionization Using Picric Acid as the Counter Ion. SCIRP. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Available at: [Link]
-
Cole, R. B., et al. (2000). Ferrocene-based electroactive derivatizing reagents for the rapid selective screening of alcohols and phenols in natural product mixtures using electrospray-tandem mass spectrometry. PubMed. Available at: [Link]
-
Phillips, L., Lacey, A. R., & Cooper, M. K. (1988). Analysis of Substituted Ferrocenes by Infrared Spectroscopy. RSC Publishing. Available at: [Link]
-
Lippincott, E. R., & Nelson, R. D. (1957). Vibrational Spectra of Ferrocene & Ruthenocene. Scribd. Available at: [Link]
-
Phillips, L., Lacey, A. R., & Cooper, M. K. (1988). Analysis of substituted ferrocenes by infrared spectroscopy. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of methylene blue, ferrocene, ferrocenated compounds, 1st.... Available at: [Link]
-
Wang, F., et al. (2021). Dominance of eclipsed ferrocene conformer in solutions revealed by the IR spectra between 400 and 500 cm-1. School of Physics. Available at: [Link]
-
ResearchGate. (2025). Vibrational spectra of ferrocene, ferrocene-containing polymers and their oxidized compounds. Available at: [Link]
-
ResearchGate. (n.d.). (a) Mass chromatogram and (b) mass spectrum of ferrocene at ESI (−) mode. Available at: [Link]
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]
-
El-Sepelgy, O. (2023). Characterization Techniques of Organometallic Compounds. United Arab Emirates University. Available at: [Link]
-
Parker, S. F., et al. (2000). The vibrational spectrum of solid ferrocene by inelastic neutron scattering. AIP Publishing. Available at: [Link]
-
Phillips, L., Lacey, A. R., & Cooper, M. K. (1988). Analysis of substituted ferrocenes by infrared spectroscopy. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
ResearchGate. (2024). Stochastic dynamics mass spectrometric determination of ferrocenes. Available at: [Link]
-
Quora. (2022). How to identify an alkyl halide using an infrared (IR) spectrum. Available at: [Link]
-
InstaNANO. (2026). FTIR Functional Group Database Table with Search. Available at: [Link]
-
ResearchGate. (2021). How to Characterize Organometallic Compounds?. Available at: [Link]
-
Chemistry LibreTexts. (2026). 12.1: Characterization of Organometallic Complexes. Available at: [Link]
-
ACS Publications. (n.d.). Characterization of Organometallic and Inorganic Compounds. Available at: [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of a ferrocene; b GO and GO-Fc composites c GF2; d GF4. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR, NMR spectroscopic and quantum mechanical investigations of two ferrocene derivatives. Available at: [Link]
-
E-thesis. (n.d.). Synthesis and characterization of ferrocene containing organometallic compounds. Available at: [Link]
-
Holčapek, M. (2010). Structural analysis of organometallic compounds with soft ionization mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Wikipedia. (n.d.). Ferrocene. Available at: [Link]
-
American Elements. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). 13C-NMR spectrum of a ferrocene single crystal using the REPE sequence.... Available at: [Link]
-
American Elements. (n.d.). (6-Bromo-1-oxohexyl)ferrocene. Available at: [Link]
-
MilliporeSigma. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). IR spectroscopy of ferrocene and deuterated ferrocene: experiment and theory. Available at: [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 3-(6-bromohexyl) thiophene (CDCl3, 25 °C). Available at: [Link]
-
Zhang, Q., et al. (2011). Synthesis, crystal structure, electrochemistry and in situ FTIR spectroelectrochemistry of a bisferrocene pyrazole derivative. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-[(6-bromohexyl)oxy]-2,5-dimethylbenzonitrile. Available at: [Link]
-
RSC Publishing. (n.d.). FTIR Detection of an enzyme-bound organometallic carbonyl probe in the presence of the unbound probe molecule. Available at: [Link]
-
SpectraBase. (n.d.). 6-Bromohexanoic acid, 4-tridecyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
Sources
- 1. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 2. This compound | CAS 136237-36-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Analysis of substituted ferrocenes by infrared spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of substituted ferrocenes by infrared spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. ph.unimelb.edu.au [ph.unimelb.edu.au]
- 8. researchgate.net [researchgate.net]
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- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
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- 17. solid | Sigma-Aldrich [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Ferrocene(102-54-5) 13C NMR [m.chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Comparing electron tunneling rates: (6-Bromohexyl)ferrocene vs (11-Bromoundecyl)ferrocene
This guide provides a technical comparison of electron tunneling kinetics between (6-Bromohexyl)ferrocene (C6-Fc) and (11-Bromoundecyl)ferrocene (C11-Fc).
These molecules serve as critical precursors for fabricating Self-Assembled Monolayers (SAMs) or grafted molecular junctions. The core distinction lies in the alkyl spacer length (
Executive Summary
In molecular electronics and electrochemical sensing, the distance between the redox center (ferrocene) and the electrode is the governing variable for performance.
-
C6-Fc (Short Chain): Exhibits rapid electron transfer (
). The tunneling barrier is thin, resulting in electrochemically reversible behavior at standard scan rates. Ideal for fast-response sensors. -
C11-Fc (Long Chain): Exhibits slower, rate-limited transfer (
). The thicker barrier enables the study of pure tunneling kinetics without mass transport interference, but results in quasi-reversible voltammetry.
Theoretical Framework: The Physics of Tunneling
Electron transfer through insulating alkyl bridges is described by Marcus Theory combined with the Gamow tunneling model. The rate constant
- : The rate constant at close contact (pre-exponential factor).
-
(Decay Constant): The tunneling attenuation factor. For saturated alkyl chains,
per methylene unit ( ). -
: The barrier width (proportional to the number of carbons,
).
Mechanism Diagram
The following diagram illustrates the exponential decay relationship between chain length and tunneling rate.
Caption: Comparison of tunneling efficiency. The C6 spacer allows rapid electron exchange, while the C11 spacer imposes a significant barrier, exponentially reducing the rate.
Detailed Performance Comparison
The following data assumes the molecules are immobilized (e.g., via thiol substitution of the bromide or direct grafting) on a gold or carbon electrode.
| Feature | This compound (C6) | (11-Bromoundecyl)ferrocene (C11) |
| Chain Length ( | 6 Methylene Units | 11 Methylene Units |
| Tunneling Distance | ~10 Å | ~16 Å |
| Standard Rate ( | High: | Low: |
| CV Peak Separation ( | < 10 mV (at < 1 V/s)Appears Reversible | > 50-100 mV (at 1 V/s)Quasi-reversible / Irreversible |
| Primary Application | Fast sensors, conducting wires, catalytic mediation. | Fundamental tunneling studies, memory devices, blocking layers. |
| Synthesis Utility | Precursor for C6-Thiols or direct C-Si grafting. | Precursor for C11-Thiols; forms highly ordered, dense monolayers. |
Key Insights:
-
The "Odd-Even" Effect: While less pronounced than in wettability studies, the orientation of the ferrocene head group varies slightly between even (C6) and odd (C11) chains, affecting the exact tunneling distance and reorganization energy (
). -
Organization: C11 chains form more crystalline, well-packed monolayers due to stronger Van der Waals interactions between the longer alkyl tails. C6 monolayers are more disordered ("liquid-like"), which can introduce gating effects or conformational defects that slightly alter
.
Experimental Protocols
To validate these differences, you must immobilize the molecules and perform Cyclic Voltammetry (CV) .
A. Surface Immobilization (Grafting Workflow)
Since these are bromo derivatives, they are typically converted to thiols for Gold (Au) or grafted to Silicon (Si).
-
Method 1 (Thiolation): React Bromo-Fc with Potassium Thioacetate (KSAc)
Hydrolysis Ferrocenylalkanethiol. -
Method 2 (Direct Grafting on Si): Use lithiated precursors or photochemical grafting of the alkene derivative (if available), or nucleophilic substitution on amine-functionalized surfaces.
B. Electrochemical Measurement (Laviron's Method)
Objective: Determine
Step-by-Step Protocol:
-
Setup: 3-electrode cell (Working: Modified Au/C; Reference: Ag/AgCl; Counter: Pt wire).
-
Electrolyte: 1.0 M
or (Avoid chloride ions if using Au to prevent surface etching). -
Variable Scan Rate CV:
-
Run CVs from
to . -
For C6-Fc: You will likely need Ultramicroelectrodes or scan rates
to see peak separation because the rate is so fast. -
For C11-Fc: Peak separation (
) will become visible at moderate rates ( ).
-
-
Data Analysis:
-
Plot
vs. . -
Use Laviron’s Equation for
:
-
Experimental Workflow Diagram
Caption: Workflow for converting Bromo-Fc precursors into active monolayers for kinetic analysis using Cyclic Voltammetry.
References
-
Chidsey, C. E. D. (1991). "Free Energy and Temperature Dependence of Electron Transfer at the Metal-Electrolyte Interface." Science.
- Foundational paper establishing the distance dependence of electron tunneling in ferrocene alkanethiols.
-
Smalley, J. F., et al. (1995). "The Kinetics of Electron Transfer Through Ferrocene-Terminated Alkanethiol Monolayers on Gold." Journal of Physical Chemistry.
- Provides specific rate constants and values for C6 through C16 chains.
-
Eckermann, A. L., et al. (2010). "Electron Transfer through Molecules and Assemblies in Nanowire Circuits." Chemical Reviews.
- Comprehensive review of tunneling mechanisms and comparisons of alkyl chain lengths.
-
Nijhuis, C. A., et al. (2013). "Conformational disorder enhances electron transfer through alkyl monolayers: ferrocene on conductive diamond."[1] Journal of the American Chemical Society.[1]
- Discusses the impact of disorder (relevant for C6) vs ordered packing (relevant for C11)
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of (6-Bromohexyl)ferrocene vs. Standard Ferrocenyl Tags
Executive Summary
(6-Bromohexyl)ferrocene represents a specialized class of organometallic tags used primarily to enhance the ionization efficiency of non-polar analytes in Mass Spectrometry (MS) and as a redox-active label in electrochemical sensing. Unlike standard short-chain derivatives (e.g., Ferrocenylmethyl bromide), the hexyl spacer in this compound provides distinct lipophilic properties and steric freedom, influencing both its chromatographic retention and fragmentation behavior.
This guide provides an in-depth technical analysis of its fragmentation patterns, comparing it against industry-standard alternatives to aid in experimental design and structural elucidation.
Mechanism of Fragmentation
Understanding the fragmentation of this compound requires analyzing the interplay between the stability of the ferrocenyl moiety and the lability of the alkyl-halide chain.
Ionization and Stability
Upon Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule exhibits a characteristic isotopic signature due to the iron (
-
Molecular Ion (
): The ferrocene core is exceptionally stable, often yielding a prominent molecular ion at m/z 349/351 (1:1 ratio due to Br). -
Charge Localization: The initial charge resides predominantly on the iron center (
), directing subsequent fragmentation.
Primary Fragmentation Pathways
-
Halogen Loss (
-cleavage/Heterolytic cleavage): The weakest bond outside the metallocene core is the C-Br bond. Loss of the bromine radical ( ) or bromide ion yields the alkylferrocenyl cation [M - Br] (m/z 269) . -
Alkyl Chain Degradation: High-energy collisions lead to the cleavage of the alkyl linker. A common fragment arises from the cleavage of the bond connecting the hexyl chain to the cyclopentadienyl (Cp) ring, regenerating the Ferrocenium ion (m/z 186) .
-
Metallocene Unzipping: Under high collision energies (CID), the Cp rings dissociate, yielding [CpFe]
(m/z 121) and eventually the bare metal ion (m/z 56) .
Visualization of Fragmentation Pathway
The following diagram illustrates the stepwise degradation of this compound.
Figure 1: Proposed fragmentation pathway of this compound under Electron Ionization (EI).
Comparative Analysis: this compound vs. Alternatives
When selecting a ferrocenyl tag, the spacer length and functional group reactivity are critical.
Comparison Table
| Feature | This compound | Ferrocenylmethyl Bromide | Ferrocenecarboxylic Acid |
| Linker Length | C6 (Hexyl) | C1 (Methyl) | C0 (Direct) |
| Lipophilicity (LogP) | High (~5.5) | Moderate (~3.2) | Low (~2.6) |
| Reactivity | Nucleophilic Substitution ( | Highly Reactive (Benzylic-like) | Amide Coupling |
| MS Base Peak | m/z 186 or 269 | m/z 186 | m/z 121 or 230 (deriv) |
| Key Advantage | Reduced steric hindrance; separates tag from analyte. | Rapid kinetics; compact tag. | High stability; water soluble. |
| Primary Use | Labeling thiols/amines in non-polar solvents. | Labeling acidic sites; unstable intermediates. | Peptide/Protein labeling. |
Technical Insights
-
Why use the C6 linker? The hexyl chain in this compound acts as a "spacer arm." In electrochemical applications, this allows the redox center (ferrocene) to swing closer to the electrode surface even if the analyte is bulky. In MS, it increases the hydrophobicity of the analyte, which can significantly boost ionization efficiency in ESI-MS for non-polar molecules compared to the shorter Ferrocenylmethyl bromide.
-
Stability Warning: Ferrocenylmethyl bromide is prone to solvolysis due to the stability of the ferrocenylmethyl carbocation. This compound is significantly more chemically stable, making it easier to handle during multi-step synthesis.
Experimental Protocol: Synthesis & MS Profiling
This protocol outlines the generation of the standard for MS calibration and fragmentation verification.
Workflow Diagram
Figure 2: Synthetic and analytical workflow for this compound profiling.
Step-by-Step Methodology
Phase 1: Synthesis (Brief Overview)
-
Acylation: React Ferrocene with 6-bromohexanoyl chloride using
in dichloromethane to form (6-bromo-1-oxohexyl)ferrocene. -
Reduction: Reduce the ketone using Zinc amalgam (Clemmensen reduction) or
to yield this compound.-
Note: Avoid
as it may debrominate the terminal alkyl halide.
-
Phase 2: Mass Spectrometry Conditions
-
Instrument: GC-MS (EI) or LC-MS (ESI+).
-
Solvent: Acetonitrile or Methanol (HPLC grade).
-
Concentration: 10 µg/mL.
-
Ionization Source (ESI):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20-40 V (Adjust to induce/prevent in-source fragmentation).
-
-
Scan Range: m/z 50 – 500.
Phase 3: Data Validation
-
Isotope Check: Verify the presence of the doublet at M and M+2. The intensity of M+2 should be approximately equal to M (actually ~98% of M peak height) due to
(50.7%) and (49.3%). -
Ferrocene Flag: Confirm the presence of m/z 186. If this peak is absent, the ionization energy may be too soft.
References
-
Comparison of Ferrocene Tags: Comparison of five bioconjugatable ferrocenes for labeling of biomolecules. [Link]
-
Ferrocene Fragmentation Mechanisms: Fragmentation Patterns in the Mass Spectra of Organic Compounds (General Principles). [Link]
-
Oxidation & Detection of Ferrocenes: Detection of Oxidized Ferrocenes by LC-MS with Electrospray Ionization. [Link]
-
Synthesis of Ferrocenyl Alkyl Halides: Synthesis, Electrochemical and Photochemical Properties of Sulfanyl Porphyrazine with Ferrocenyl Substituents. (Contains synthesis of 6-bromohexyl precursor). [Link]
Technical Guide: X-ray Photoelectron Spectroscopy (XPS) of Ferrocene-Terminated Surfaces
Executive Summary
Ferrocene (Fc) terminated Self-Assembled Monolayers (SAMs) represent the gold standard for studying interfacial electron transfer, molecular electronics, and biosensor calibration. While Cyclic Voltammetry (CV) is the primary tool for assessing the redox activity of these surfaces, it fails to provide structural fidelity or chemical state information in the absence of an applied potential.
This guide details the application of X-ray Photoelectron Spectroscopy (XPS) as a definitive validation tool for Fc-surfaces. Unlike electrochemical methods, XPS provides a direct probe of the iron oxidation state (Fe²⁺ vs Fe³⁺), ligand stoichiometry, and total surface density (
Part 1: The Comparative Landscape
XPS vs. Cyclic Voltammetry vs. Ellipsometry
For a researcher characterizing Fc-terminated surfaces (typically on Gold or Silicon), relying solely on one technique leads to blind spots. The table below objectively compares XPS against its primary alternatives.
Table 1: Comparative Performance Matrix
| Feature | XPS (The Structural Validator) | Cyclic Voltammetry (The Functional Probe) | Ellipsometry (The Optical Gauge) |
| Primary Output | Chemical State (Fe oxidation), Elemental Composition, Total Coverage. | Redox Potential ( | Film Thickness (Angstrom precision). |
| Detection Limit | ~0.1 atomic % (approx. 5% of a monolayer). | Extremely High ( | ~1 Å thickness change. |
| Quantification | Total Coverage ( | Electroactive Coverage ( | Indirect coverage based on assumed refractive index ( |
| Diagnostic Power | Distinguishes Ferrocene (Fe²⁺) from Ferrocenium (Fe³⁺) and decomposition products. | Cannot easily distinguish decomposition from loss of electrical contact. | Cannot distinguish chemical species. |
| Sample State | Ultra-High Vacuum (Dry). | Electrolyte Solution (Wet). | Ambient/Air or Liquid. |
Critical Insight: A discrepancy where
often indicates "buried" ferrocene moieties that are structurally present but unable to rotate or approach the electrode surface for electron transfer.
Part 2: Technical Deep Dive – The Fe 2p Signature
The Fe 2p core level spectrum is the "fingerprint" of the ferrocene moiety. Correctly fitting this region is the primary challenge in XPS analysis of these surfaces.
Spectral Characteristics
-
Spin-Orbit Splitting: The Fe 2p region splits into Fe 2p
and Fe 2p due to spin-orbit coupling. The separation ( BE) is 12.7 – 13.0 eV . -
Area Ratio: The theoretical area ratio (2p
: 2p ) is fixed at 2:1 .
Binding Energy (BE) Reference
-
Ferrocene (Fe²⁺): The Fe 2p
peak centers at 707.9 ± 0.2 eV .[1] It exhibits a narrow, symmetric peak shape characteristic of a low-spin diamagnetic system. -
Ferrocenium (Fe³⁺): If the surface is oxidized, the peak shifts to 710.7 – 711.0 eV .
-
Satellite Structure: Fe³⁺ species exhibit a prominent "shake-up" satellite peak approx. 8 eV higher than the main peak (around 719 eV). Pure Ferrocene (Fe²⁺) has very weak/negligible satellites.
Radiation Damage Warning
Ferrocene is relatively stable, but Ferrocenium (oxidized) is highly susceptible to X-ray induced reduction.
-
Mechanism: Secondary electrons generated by the X-ray source can reduce Fe³⁺ back to Fe²⁺ during acquisition.
-
Mitigation: Limit X-ray exposure time to <10 minutes per spot or use a cryo-stage if analyzing oxidized variants.
Part 3: Experimental Protocol
Workflow Logic
The following diagram illustrates the integrated workflow for synthesizing and validating Fc-SAMs.
Figure 1: Integrated characterization workflow. Note the parallel processing: XPS requires a dry sample, while CV requires an electrolyte.
Step-by-Step Methodology
1. Surface Preparation (Mixed SAMs)
Pure ferrocene SAMs are often too sterically crowded, preventing ideal redox behavior. A mixed SAM (diluted with an alkanethiol) is recommended.
-
Solution: Prepare 1 mM total thiol concentration in Ethanol (absolute).
-
Ratio: Typical ratio is 1:9 (Fc-thiol : Diluent-thiol) to ensure spatial isolation of Fc centers.
-
Incubation: Immerse clean Gold slide for 18–24 hours in the dark (to prevent photo-oxidation).
-
Rinsing (Critical): Rinse copiously with Ethanol, then Dichloromethane (DCM), then Ethanol again.
-
Why? Ferrocene is lipophilic and sticks to surfaces. Failure to rinse DCM will leave physisorbed multilayers, inflating XPS coverage data.
-
2. XPS Acquisition Parameters
-
Source: Monochromated Al K
(1486.6 eV). -
Pass Energy:
-
Survey: 160 eV (for elemental ID).
-
High Resolution (Fe 2p, Au 4f, C 1s, S 2p): 20 eV or lower (for chemical state resolution).
-
-
Dwell Time: High dwell time needed for Fe 2p due to low cross-section and low surface concentration.
-
Flood Gun: On (essential for insulating alkyl chains).
Part 4: Data Analysis & Quantification
Calculating Surface Coverage ( )
To validate the "product" (the Fc-surface), you must calculate the surface density. We use the Overlayer Model , assuming the Fc moiety sits on top of the alkyl chain, which sits on the Gold.
The simplified equation for coverage (
However, for elemental ratio analysis (Fe/Au), we use:
Variables:
- : Integrated peak area (after background subtraction).
- : Atomic Sensitivity Factor (instrument specific).
-
: Density of gold atoms (
atoms/cm³). - : Attenuation length of Au photoelectrons through the organic layer (~3.5 – 4.0 nm for kinetic energy ~1400 eV).
- : Take-off angle (usually 0° or 90° depending on convention; normal to surface).
Visualization of the Physics
The following diagram details the signal attenuation logic used for quantification.
Figure 2: Photoelectron escape path. The Au 4f signal is attenuated by both the alkyl chain and the Ferrocene headgroup. The Fe 2p signal originates from the topmost layer.
Part 5: References
-
Chidsey, C. E. D. (1991). Free Energy and Temperature Dependence of Electron Transfer at the Metal-Electrolyte Interface. Science, 251(4996), 919–922. Link
-
NIST X-ray Photoelectron Spectroscopy Database. (Version 4.1).[2] National Institute of Standards and Technology.[2][3] Ferrocene Binding Energies.Link
-
Yokota, Y., et al. (2010). Comparative Studies of Photoelectron Spectroscopy and Voltammetry of Ferrocene-Terminated Self-Assembled Monolayers. Journal of Physical Chemistry C, 114(49). Link
-
Grosvenor, A. P., et al. (2004). Investigation of multiplet splitting of Fe 2p XPS spectra and bonding in iron compounds. Surface and Interface Analysis, 36(12), 1564–1574. Link
-
Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
Sources
Comparative Guide: Redox Reversibility in Short vs. Long Chain Ferrocenyl Bromides
[1]
Executive Summary
Ferrocenyl bromides are critical redox-active building blocks used in biosensing, surface functionalization, and molecular electronics.[1] The choice between short-chain (e.g., ferrocenylmethyl bromide,
-
Short-Chain Variants: Exhibit anodic potential shifts (
) due to strong inductive electron withdrawal by the bromine.[1] They offer faster diffusion kinetics but suffer from chemical instability (solvolysis) and potential adsorption complications.[1] -
Long-Chain Variants: Display redox potentials similar to alkylferrocenes (slight cathodic shift) as the bromine's inductive effect decays with distance.[1] They provide superior chemical stability and reproducible diffusion-controlled currents, though with lower diffusion coefficients (
).[1]
Mechanistic Comparison
Electronic Communication & Inductive Effects
The primary differentiator is the proximity of the electron-withdrawing bromine atom (
-
Short Chain (
): The bromine atom is separated by a single methylene group.[1] The strong inductive withdrawal reduces electron density at the Fe center, stabilizing the Fe(II) state and making oxidation to Fe(III) thermodynamically more difficult.[1] This results in a positive shift in the half-wave potential ( ).[1][2] -
Long Chain (
): The inductive effect decays exponentially with distance.[1] At , the bromine exerts negligible electronic influence.[1] The alkyl chain acts as a weak electron donor, often resulting in a slightly negative shift in relative to unsubstituted ferrocene, or a value nearly identical to other alkylferrocenes.[1]
Structural Dynamics & Solvation
-
Solvation Shell: Short chains require the solvent reorganization sphere to accommodate the polar C-Br bond in close proximity to the charged
center, potentially increasing the reorganization energy ( ). -
Chain Folding: In long-chain derivatives, flexible alkyl tethers can fold back toward the Cp ring in solution ("scorpion effect"), potentially altering the local dielectric environment and shielding the Fe center from the bulk solvent.[1]
Visualizing the Redox Mechanism
The following diagram illustrates the distance-dependent electronic effects and the redox cycle.
Figure 1: Mechanistic divergence in redox behavior driven by chain length. Short chains are dominated by inductive effects; long chains by diffusion/sterics.[1]
Experimental Performance Data
The following data summarizes the electrochemical characteristics typically observed in non-aqueous solvents (e.g., Acetonitrile/0.1 M
| Parameter | Short Chain ( | Long Chain ( | Mechanistic Cause |
| Inductive withdrawal by Br (Short) vs. Alkyl donation (Long).[1] | |||
| Peak Separation ( | Both show Nernstian reversibility, but short chains may broaden due to adsorption.[1] | ||
| Current Ratio ( | Short chains are prone to solvolysis/instability of the oxidized cation.[1] | ||
| Diffusion Coeff. ( | Hydrodynamic radius increases with chain length (Stokes-Einstein).[1] | ||
| Chemical Stability | Low (Moisture Sensitive) | High | C-Br bond lability in |
Note on Stability: Ferrocenylmethyl bromide is a known lachrymator and is hydrolytically unstable. The carbocation intermediate (
) is stable, but the presence of the bromide leaving group can facilitatesolvolysis in nucleophilic solvents [1].[1] Long-chain analogs do not suffer from this -stabilization effect on the bromide, making them robust reagents.
Experimental Protocols
To validate these properties, the following protocols ensure reproducible electrochemical data.
Materials & Setup
-
Solvent: Acetonitrile (HPLC Grade, dried over 3Å molecular sieves).[1]
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (
), 0.1 M.[1] -
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.[1]
-
Reference:
(10 mM in MeCN).[1] -
Counter: Platinum wire.[3]
Cyclic Voltammetry Workflow
This workflow is designed to identify adsorption artifacts common in short-chain derivatives.
-
Polishing: Polish GC electrode in figure-8 motion. Sonicate in Ethanol/Water (1:1) for 2 mins.
-
Blank Scan: Cycle potential (-0.5 V to +1.0 V) in electrolyte only to confirm clean window.
-
Analyte Addition: Add Ferrocenyl Bromide to reach 1.0 mM concentration. Critical: Add under
flow to prevent oxidation/hydrolysis of short-chain variants. -
Scan Rate Variation: Record CVs at 50, 100, 200, 500, and 1000 mV/s.
-
Diagnostic Plot: Plot
vs. .[1]
Protocol Visualization
Figure 2: Step-by-step workflow for validating redox reversibility and identifying adsorption artifacts.
References
-
Solvolysis Mechanisms: Solvolysis in Chemistry: Definition, Mechanism & Examples. Vedantu. Available at: [Link][1]
-
Ferrocene Electrochemistry: Cyclic Voltammetry - Laboratory Course in Electrochemistry. Gamry Instruments. Available at: [Link]
-
Chain Length Effects (SAMs): Electron transfer rates of alkyl-ferrocene molecules forming incomplete monolayer on silicon electrodes. ResearchGate. Available at: [Link]
-
Surface Attachment: Electrochemistry of Redox Active Ferrocene Covalently Attached to Glassy Carbon. OSTI.gov. Available at: [Link][1]
-
Substituent Effects: Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. ACS Omega. Available at: [Link][1]
A Senior Application Scientist's Guide to the Elemental Analysis of (6-Bromohexyl)ferrocene
For researchers, scientists, and drug development professionals working with novel organometallic compounds, establishing the elemental composition and purity of a synthesized molecule is a foundational requirement. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of (6-bromohexyl)ferrocene, a representative ferrocene derivative. We will delve into the theoretical calculations, compare various analytical techniques, and provide detailed, field-tested experimental protocols.
The Critical Role of Elemental Analysis for Organometallic Compounds
Elemental analysis serves as the "gold standard" for verifying the empirical formula of a newly synthesized compound.[1] For organometallic compounds like this compound, which contain a metal-carbon bond, this analysis is particularly crucial due to their often-complex structures and potential sensitivity to air and temperature.[1] While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about a molecule's structure and the presence of impurities, they offer circumstantial rather than definitive evidence of bulk purity.[1] Elemental analysis, in contrast, provides a direct measure of the mass percentages of the constituent elements, offering a more complete picture of the sample's composition.
Many peer-reviewed journals, such as those from the American Chemical Society (ACS) and the Royal Society of Chemistry (RSC), strongly encourage or require elemental analysis data for the publication of new compounds.[2][3] A commonly accepted tolerance for experimental values is within ±0.4% of the calculated theoretical values.[2][3][4]
Theoretical Elemental Composition of this compound
The first step in any elemental analysis is to calculate the theoretical composition based on the compound's molecular formula.
Molecular Formula: C₁₆H₂₁BrFe[5][6]
Molecular Weight: 349.09 g/mol [5]
To calculate the theoretical percentage of each element, we use the following formula:
Percentage of Element = (Atomic Weight of Element × Number of Atoms of Element in Formula / Molecular Weight of Compound) × 100%
Based on this, the theoretical elemental composition of this compound is as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 16 | 192.176 | 55.05 |
| Hydrogen | H | 1.008 | 21 | 21.168 | 6.06 |
| Bromine | Br | 79.904 | 1 | 79.904 | 22.89 |
| Iron | Fe | 55.845 | 1 | 55.845 | 16.00 |
| Total | 349.093 | 100.00 |
A Comparative Guide to Analytical Techniques
The choice of analytical technique depends on the element of interest, the required sensitivity, and the nature of the sample. For this compound, we need methods to accurately quantify carbon, hydrogen, bromine, and iron.
Carbon and Hydrogen Analysis: The Enduring Standard of Combustion Analysis
Combustion analysis remains the primary method for determining the carbon and hydrogen content of organic and organometallic compounds.[7][8] The technique involves burning a small, precisely weighed sample in a stream of excess oxygen. This process converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O). These combustion products are then quantitatively measured by detectors, allowing for the back-calculation of the original C and H percentages.
Why it's the standard:
-
High Accuracy and Precision: Modern automated CHN analyzers provide reliable and reproducible results.[8]
-
Direct Measurement: It directly quantifies the total carbon and hydrogen content, providing a fundamental measure of purity.
Challenges with Organometallics:
-
Incomplete Combustion: The presence of iron can sometimes lead to the formation of stable metal carbides, resulting in inaccurately low carbon values.[9]
-
Sample Handling: Ferrocene derivatives can be sensitive to air and may require handling in an inert atmosphere to prevent decomposition before analysis.[1]
To overcome these challenges, modifications to the standard combustion procedure may be necessary, such as the addition of an oxidation catalyst like vanadium pentoxide (V₂O₅) to ensure complete combustion.[9]
Bromine and Iron Analysis: A Suite of Powerful Techniques
While combustion analysis is ideal for C and H, other techniques are better suited for quantifying bromine and iron in an organometallic matrix.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages and Considerations |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | The sample is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected. | - High Sensitivity: Capable of detecting trace and ultra-trace amounts of iron.[10] - Specificity: Provides isotopic information, which can be useful for certain applications. | - Destructive: The sample is destroyed during analysis. - Matrix Effects: The complex organic matrix can interfere with the ionization process, requiring careful sample preparation (e.g., microwave digestion).[11] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Similar to ICP-MS, but instead of detecting ions, it measures the characteristic light emitted by the excited atoms in the plasma. | - Robust and Reliable: Less susceptible to matrix effects than ICP-MS. - Good for Higher Concentrations: Well-suited for determining the percentage of iron in the sample. | - Lower Sensitivity than ICP-MS: May not be suitable for trace-level impurity analysis. |
| X-Ray Fluorescence (XRF) | The sample is irradiated with X-rays, causing the elements within to emit their own characteristic fluorescent X-rays. The energy and intensity of these emitted X-rays are used to identify and quantify the elements. | - Non-destructive: The sample is not destroyed during analysis. - Minimal Sample Preparation: Often, the solid sample can be analyzed directly.[12] - Suitable for Halogens: XRF is an effective method for the quantitative determination of bromine in organic compounds.[13][14][15] | - Matrix Effects: The accuracy can be affected by the sample's thickness and the presence of other elements. - Lower Sensitivity for Lighter Elements: While excellent for heavier elements like Br and Fe, it is not suitable for C and H. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure accuracy and reliability, forming a self-validating system for the elemental analysis of this compound.
Workflow for Elemental Analysis of this compound
Caption: Workflow for the elemental analysis of this compound.
Protocol 1: Carbon and Hydrogen Determination by Combustion Analysis
-
Instrument Preparation: Ensure the CHN analyzer is calibrated using certified organic standards (e.g., acetanilide).
-
Sample Preparation: In an inert atmosphere (glovebox), accurately weigh approximately 2 mg of the dried this compound sample into a tin capsule.
-
Addition of Catalyst: Add a small amount (approximately 5-10 mg) of vanadium pentoxide to the tin capsule to facilitate complete combustion.
-
Analysis: Seal the capsule and place it in the instrument's autosampler. Initiate the combustion analysis sequence.
-
Data Acquisition: The instrument will report the weight percentages of carbon and hydrogen. Run the analysis in triplicate to ensure precision.
Protocol 2: Iron and Bromine Determination by ICP-MS/OES
-
Sample Digestion: Accurately weigh approximately 10-20 mg of the sample into a microwave digestion vessel. Add 5 mL of concentrated nitric acid.
-
Microwave Digestion Program: Subject the vessel to a suitable microwave digestion program to completely break down the organic matrix.
-
Dilution: After cooling, carefully transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water.
-
Instrument Calibration: Calibrate the ICP-MS or ICP-OES with a series of certified iron and bromine standards.
-
Analysis: Aspirate the diluted sample solution into the instrument.
-
Data Acquisition: The instrument will report the concentration of iron and bromine in the solution. Calculate the original weight percentage in the solid sample. Perform the analysis in triplicate.
Protocol 3: Iron and Bromine Determination by XRF
-
Sample Preparation: Prepare a pressed pellet of the this compound powder to ensure a flat and uniform surface.
-
Instrument Calibration: Calibrate the XRF spectrometer using certified standards with a matrix similar to the sample, if available. Alternatively, use a standardless fundamental parameters method.
-
Analysis: Place the sample pellet in the spectrometer and acquire the XRF spectrum.
-
Data Acquisition: The software will identify the characteristic X-ray peaks for iron and bromine and quantify their weight percentages in the sample.
Data Summary and Interpretation
The following table presents the theoretical values alongside a column for the user to input their experimental results for comparison.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) | Within ±0.4% Tolerance? (Yes/No) |
| Carbon | 55.05 | |||
| Hydrogen | 6.06 | |||
| Bromine | 22.89 | |||
| Iron | 16.00 |
A deviation of less than or equal to ±0.4% between the theoretical and experimental values is generally considered acceptable for confirming the elemental composition and purity of the compound for publication and further research.[2][3][4]
Conclusion
The elemental analysis of this compound requires a multi-technique approach to accurately determine the percentages of all constituent elements. Combustion analysis remains the cornerstone for carbon and hydrogen determination, while ICP-MS/OES or XRF provide robust and reliable methods for quantifying iron and bromine. By following validated protocols and comparing experimental results to theoretical values, researchers can confidently establish the elemental composition and purity of their synthesized organometallic compounds, ensuring the integrity and reproducibility of their scientific findings.
References
-
Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. [Link]
-
Dalton, T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Organometallics. (2016, September 23). An Editorial About Elemental Analysis. ACS Publications. [Link]
-
Dalton, T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
NIST. Organometallic Thermochemistry Database. NIST WebBook. [Link]
-
Dalton, T., et al. (2022). An International Study Evaluating Elemental Analysis. ChemRxiv. [Link]
-
ACS Publications. (2022, August 18). Catalytic Oxidation of Alkanes by Organometallics in an In Situ Combustion Process. Energy & Fuels. [Link]
-
Head, E. L., & Holley, C. E. (1956). Modified Combustion Procedure for Determining Carbon and Hydrogen in Certain Organometallic Compounds. Analytical Chemistry. [Link]
-
American Elements. This compound. [Link]
-
Wikipedia. Combustion analysis. [Link]
-
PubChem. This compound. [Link]
-
International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
Lambda CRO. (2023, July 1). Enhanced Elemental Analysis for Iron Preparations with ICP-MS. [Link]
-
Frontiers. (2019, March 13). Iron Redox Speciation Analysis Using Capillary Electrophoresis Coupled to Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS). [Link]
-
News-Medical.Net. (2017, September 25). Redox Speciation Analysis of Iron Using IC-ICP/MS Technique. [Link]
-
MDPI. (2023, June 3). A Fast and Efficient Procedure of Iron Species Determination Based on HPLC with a Short Column and Detection in High Resolution ICP OES. [Link]
-
American Journal of Analytical Chemistry. (2015, September 23). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]
-
J-STAGE. Analysis of Trace Iron (Fe) in Sea Water by Using Inductively Coupled Plasma Mass Spectrometry with Solid Phase Chelate Extracti. [Link]
-
AKJournals. Quantitative determination of bromine-labeled organic compounds by XRF. [Link]
-
CLU-IN. (2023, April 28). X-Ray Fluorescence. [Link]
-
MDPI. (2021, April 29). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. [Link]
-
Chemistry LibreTexts. (2023, August 29). Metals Analysis by X-ray Fluorescence. [Link]
-
PubMed. (1985). [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. [Link]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound | CAS 136237-36-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
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Benchmarking (6-Bromohexyl)ferrocene: Surface Density Validation via Coulometry
Topic: Validating Surface Density of (6-Bromohexyl)ferrocene Using Coulometry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound is a robust organometallic precursor used to tether redox-active ferrocene tags to surfaces (silicon, carbon, oxides) or biomolecules. Unlike labile amide-linked probes or gold-specific thiols, the alkyl-bromide linker provides a chemically inert, hydrolytically stable tether suitable for harsh operating environments.
This guide details the coulometric validation of surface density (
Technical Deep Dive: The Electrochemical Interface
The critical metric for any surface-confined redox probe is the Surface Excess Density (
Why Coulometry?
While Cyclic Voltammetry (CV) provides a quick qualitative check, Chronocoulometry (CC) is the gold standard for quantitative validation. CC eliminates the ambiguity of "background current" subtraction inherent in CV by separating capacitive charging (
The Governing Equation (Faraday’s Law for Surfaces):
- = Charge attributed to the adsorbed redox species (Coulombs).
-
= Number of electrons transferred (1 for Ferrocene
). - = Faraday constant (96,485 C/mol).
- = Electrode surface area (cm²).
Comparative Analysis: this compound vs. Alternatives
The choice of this compound (
Table 1: Performance Benchmark
| Feature | This compound | Ferrocenecarboxylic Acid | 11-Ferrocenylundecanethiol |
| Primary Mechanism | Nucleophilic Substitution ( | Amide Coupling (with amine surfaces) | Self-Assembly (Au-S bond) |
| Linker Type | Alkyl ( | Amide - Susceptible to Hydrolysis | Thiol - Oxidatively Unstable |
| Packing Density ( | Moderate ( | High ( | High ( |
| Electron Transfer ( | Fast/Medium (Tunneling via | Fast (Short linker) | Slow (Tunneling via |
| Stability (pH 2-10) | Excellent (C-C / C-N bonds) | Moderate (Amide hydrolysis risk) | Good (but desorbs > 60°C) |
| Best Use Case | Long-term sensors, Silicon/Carbon electrodes | Bio-conjugation, disposable sensors | Fundamental studies on Gold |
Key Insight: While
Experimental Protocol: Coulometric Validation
This protocol assumes the grafting of this compound onto an amine-terminated surface (e.g., APTES-modified Glassy Carbon or Silicon).
Phase 1: Surface Grafting
-
Preparation: Dissolve this compound (10 mM) in dry Acetonitrile (MeCN) or DMF containing 0.1 M
(base catalyst). -
Incubation: Immerse the amine-functionalized electrode in the solution.
-
Reaction: Heat to 60°C for 12–24 hours (promotes
substitution of Br by surface amines). -
Washing: Rinse copiously with MeCN, then Ethanol, then Water to remove physisorbed species. Critical: Sonicate for 1 min to ensure only covalently bound species remain.
Phase 2: Chronocoulometry (CC) Measurement
Setup:
-
Electrolyte: 0.1 M
or in water (or MeCN if the surface is hydrophobic). -
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
Procedure:
-
Determine
: Run a quick Cyclic Voltammogram (CV) to find the formal potential of the surface ferrocene (typically +0.35 V to +0.45 V vs Ag/AgCl). -
Step Parameters:
-
Initial Potential (
): 0.0 V (Fully Reduced state). -
Final Potential (
): +0.6 V (Fully Oxidized state). -
Pulse Width: 250–500 ms.
-
-
Data Acquisition: Record the Charge (
) vs. Time ( ) curve.
Phase 3: Data Analysis (The Anson Plot)
To extract the true surface density, you must separate the charge from the double-layer capacitance and diffusion of any impurities.
-
Plot
vs. . -
Linear Fit: The equation for the line is:
-
Since there is no diffusing Ferrocene in the bulk solution (
), the slope should be near zero. -
Intercept: The y-intercept at
represents .
-
-
Background Correction: Perform the same step on a blank (unmodified) electrode to determine
(Double Layer Charge). -
Calculate:
. -
Final Density:
.
Visualization: Experimental Workflow
Figure 1: Workflow for grafting this compound and validating surface density via Chronocoulometry.
Data Presentation: Theoretical vs. Experimental
When validating your results, use these reference values to assess the quality of your monolayer.
Table 2: Surface Density Reference Values
| Parameter | Theoretical Max (Ideal Monolayer) | Typical Experimental (Grafted | Interpretation of Deviation |
| Surface Density ( | Steric Bulk: The | ||
| Area per Molecule | ~37 Ų | ~55–110 Ų | Efficiency: Values < |
| FWHM (CV Peak) | 90.6 mV / n (Ideal) | 100–120 mV | Interaction: Broader peaks indicate lateral repulsion between Fc centers or surface heterogeneity. |
Troubleshooting Tip: If your
References
-
Chidsey, C. E. D. (1991). "Free Energy and Temperature Dependence of Electron Transfer at the Metal-Electrolyte Interface." Science, 251(4996), 919-922. Link
-
Anson, F. C. (1966). "Application of Potentiostatic Methods to the Study of Electrode Kinetics." Analytical Chemistry, 38(1), 54-57. Link
-
Eckermann, A. L., et al. (2010). "Electrochemistry of Redox-Active Self-Assembled Monolayers." Coordination Chemistry Reviews, 254(15-16), 1769-1802. Link
-
Sigma-Aldrich. "this compound Product Specification." Link
-
Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. 2nd Edition. Wiley.[1][2] (Standard text for Chronocoulometry equations).
Sources
Safety Operating Guide
Proper Disposal Procedures for (6-Bromohexyl)ferrocene
Executive Summary & Immediate Action
(6-Bromohexyl)ferrocene (CAS 136237-36-0) presents a dual-hazard waste profile: it is both an alkylating agent (alkyl bromide) and an organometallic compound (ferrocene core).[1]
Do NOT dispose of this compound in general trash, biological waste, or standard non-halogenated solvent streams.[2] Do NOT use standard acid/base quenching protocols, as these may generate soluble iron species or toxic hydrolysis byproducts.[1]
Immediate Classification:
-
Physical State: Solid (Orange/Yellow powder)[1]
-
Primary Waste Stream: Halogenated Organometallic Solid [1]
-
RCRA/EPA Status: Must be treated as hazardous chemical waste (Ignitable/Toxic characteristics depending on formulation).[1]
Hazard Identification & Technical Justification
Effective disposal requires understanding the why behind the protocol. This compound’s structure dictates its destruction method.[1]
| Feature | Chemical Component | Hazard / Disposal Implication |
| Leaving Group | Alkyl Bromide (-CH₂Br) | Alkylating Potential: Can react with DNA/proteins.[1] Requires high-temperature incineration (>1100°C) to prevent formation of brominated dioxins/furans [1].[1] |
| Metal Center | Iron (Fe²⁺) Sandwich | Particulate Emission: Incineration generates Iron Oxide (Fe₂O₃) ash.[1] Standard solvent incinerators without particulate scrubbers may reject this waste [2].[1] |
| Stability | Ferrocene Core | Persistence: Highly stable to air/moisture.[1] Does not degrade rapidly in landfills, posing long-term aquatic toxicity risks (Aquatic Chronic 1) [3].[1] |
Waste Segregation Protocol
The most common error in disposing of this compound is misclassifying it solely as "halogenated waste" or "metal waste."[1] It must be tagged as both .
Step-by-Step Segregation Workflow
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers to prevent potential redox interactions with the ferrocene center over long storage periods.[1]
-
Solid Waste Collection:
-
Labeling (Critical):
-
Storage: Store in the Halogenated Solid Waste satellite accumulation area. Keep away from strong oxidizers (e.g., nitric acid, peroxides), which can oxidize the iron center to the unstable ferrocenium ion [4].[1]
Visualization: Waste Stream Decision Logic
Figure 1: Decision logic for segregating this compound waste. Note that even if dissolved in non-halogenated solvents, the presence of the bromine atom in the solute often mandates disposal in the halogenated stream.
Emergency Spill Response Procedures
In the event of a spill outside the fume hood, immediate containment is required to prevent tracking the alkyl bromide dust.
PPE Requirements: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask (if powder is aerosolized).[1]
Spill Cleanup Workflow
-
Isolate: Demarcate the area.[1]
-
Dry Clean: Do NOT wet the powder initially.[1] This spreads the contamination.[1]
-
Use a scoop or stiff paper to collect the bulk solid.[1]
-
Place in a wide-mouth jar.
-
-
Wet Wipe:
-
Wet a paper towel with a compatible solvent (Acetone or Ethanol).[1]
-
Wipe the area from the outside in.
-
Crucial: Place these wipes into the Solid Halogenated Waste bin, not the general trash.
-
-
Decontamination: Wash the surface with soap and water to remove oily ferrocene residues.[1]
Figure 2: Operational workflow for spill containment and cleanup.
Final Disposal (Destruction)
Note: This section is for the EHS/Facilities team managing the waste contract.[1]
The ultimate fate of this waste stream is High-Temperature Incineration .[1]
-
Bromine Management: The incinerator must operate above 1100°C with adequate residence time to ensure complete destruction of the alkyl bromide bond, preventing the formation of brominated toxic byproducts [5].
-
Iron Management: The facility must be equipped with electrostatic precipitators or wet scrubbers to capture the iron oxide particulate ash, preventing it from being released into the atmosphere.
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: this compound. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from
-
American Chemical Society (ACS). (2013).[1] Ferrocene—Beauty and Function. Organometallics. Retrieved from [1]
-
Fisher Scientific. (2023).[1] Ferrocene Safety Data Sheet. Retrieved from [1]
-
Cornell University EHS. (2023).[1] Organic Solvents Disposal Guide. Retrieved from [1]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling (6-Bromohexyl)ferrocene
As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. The handling of specialized organometallic compounds like (6-Bromohexyl)ferrocene demands a meticulous approach to personal protection. This guide, grounded in established safety protocols, provides an in-depth operational plan for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile of this compound
This compound (C₁₆H₂₁BrFe) is a dual-nature molecule, combining the organometallic ferrocene core with a reactive alkyl halide chain.[1][2] A comprehensive risk assessment, a mandatory first step before any procedure, must therefore account for the hazards associated with both functionalities.[3]
-
Organometallic Core (Ferrocene): Ferrocene and its derivatives are generally stable but should be handled with care. They are classified as combustible solids and can be harmful if swallowed or absorbed through the skin.[1][4] Inhalation of dust may cause respiratory tract irritation.[4][5] Like many organometallic compounds, their long-term toxicological properties are often not fully investigated, warranting a cautious approach.[4][6]
-
Alkyl Halide Chain (-C₆H₁₂Br): The bromohexyl group introduces hazards associated with alkyl halides. These compounds can be irritants to the skin and eyes.[7][8]
-
Air and Moisture Sensitivity: While ferrocene itself is relatively air-stable, many organometallic reactions are conducted under inert atmospheres to prevent side reactions or degradation.[9][10][11] Therefore, procedures may require the use of air-sensitive techniques, such as working in a glovebox or under a Schlenk line.[10][11][12]
Given this profile, all handling procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][13]
Core Personal Protective Equipment (PPE) Ensemble
A foundational PPE ensemble is mandatory for all personnel entering an area where this compound is handled. This is the minimum requirement and should be supplemented based on the specific task.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | Provides a seal around the eyes to protect against splashes of liquids or solid particulates. Standard safety glasses are insufficient.[14][15][16] |
| Body Protection | Flame-Resistant Laboratory Coat | A long-sleeved, flame-resistant lab coat provides a critical barrier against spills and contact.[6][14] It should be fully buttoned. |
| Hand Protection | Chemically Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals, including many organometallics and alkyl halides.[6][14] Always check manufacturer compatibility data. Gloves must be inspected before each use.[17] |
| General Attire | Long Pants and Closed-Toe Shoes | Full coverage of the legs and feet is a basic laboratory safety requirement to protect skin from spills.[16][18] |
Procedural Guide: PPE for the Complete Workflow
The specific PPE required evolves with the task at hand. The following step-by-step guide details the necessary protection for each phase of the handling process.
Phase 1: Preparation and Pre-Handling
Before the primary container of this compound is accessed, the workspace must be prepared.
-
Area Preparation: Ensure the chemical fume hood is operational and uncluttered. Prepare all necessary glassware and equipment. If using air-sensitive techniques, ensure the glovebox or Schlenk line is purged and ready.[10][11][19]
-
Donning Core PPE: Put on your lab coat, chemical splash goggles, long pants, and closed-toe shoes.
-
Glove Selection: Select nitrile gloves of an appropriate thickness (a minimum of 4-6 mil is recommended for dexterity and protection).[18] For tasks involving larger quantities or significant splash risk, consider double-gloving or using thicker gloves.
Phase 2: Active Handling (Weighing and Transfer)
This phase carries the highest risk of direct exposure. All manipulations should be performed inside a fume hood.[13][20]
-
Initial Transfer: When handling the solid compound, wear your core PPE. Use spatulas and weighing paper to avoid direct contact.
-
Minimizing Aerosols: Be mindful of creating dust or aerosols when transferring the solid.[18] Handle the container gently and avoid rapid movements.
-
Working with Solutions: If dissolving this compound in a solvent, the risk of splashes increases.
-
Face Shield: In addition to chemical splash goggles, wear a full-face shield, especially when transferring solutions or working with volumes greater than 50 mL.[20][21]
-
Chemical Apron: For larger-scale work, wear a chemical-resistant apron over your lab coat to provide an additional layer of protection against spills.[14][18]
-
-
Syringe/Cannula Transfers: For air-sensitive reactions, liquids are transferred using syringes or cannulas.[12][19] Ensure a firm grip and smooth operation to prevent splashes or needle-stick injuries.
Phase 3: Post-Handling and Decontamination
Properly removing PPE and decontaminating the work area is crucial to prevent secondary exposure.
-
Surface Decontamination: While still wearing your full PPE (including gloves), decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. Use an appropriate solvent and absorbent pads.[18]
-
Glove Removal: Remove gloves by peeling them off from the cuff, ensuring the external surface is not touched with bare skin. Dispose of them immediately in the designated solid hazardous waste container.[20]
-
Hand Hygiene: After removing gloves, wash your hands thoroughly with soap and water.[3][17]
-
Doffing Remaining PPE: Remove your face shield/apron (if used), followed by your goggles and lab coat. Store reusable PPE in a clean, designated area away from the main laboratory traffic.
Emergency Protocols: Spills and Exposure
Preparedness is key to mitigating the harm from an accidental release.
-
Small Spill (Solid): For a small spill of solid this compound inside a fume hood, use absorbent pads or a scoop to gently collect the material.[4] Place it in a sealed container for hazardous waste disposal.
-
Large Spill or Spill Outside Hood: Evacuate the immediate area and alert personnel.[22] Emergency responders should wear enhanced PPE, including respiratory protection if significant dust is present.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[16][17] Seek medical attention.
-
Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[17][18] Seek immediate medical attention.
Disposal Plan: Protective Measures
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated gloves, weighing paper, absorbent pads, and any recovered spilled material should be placed in a clearly labeled, sealed hazardous waste container.[23]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any ferrocene-containing waste down the drain.[23][24]
-
PPE for Disposal: Wear your core PPE, including gloves and goggles, when handling and sealing waste containers.
Workflow for Safe Handling of this compound
Caption: Workflow diagram for handling this compound.
References
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- MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134.
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- Sigma-Aldrich. (n.d.). This compound.
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment.
- American Elements. (n.d.). This compound.
- Truman State University Chemistry Department. (2019, January 15). Friedel-Crafts Acylation of Ferrocene: Acetylferrocene.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Ferrocene.
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- PubChem. (n.d.). This compound.
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- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials.
- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: (Dimethylaminomethyl)ferrocene.
- Unisafe. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
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- CDN Isotopes. (2015). Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
